molecular formula C9H6BrN3O2 B1467834 1-(4-Bromo-2-nitrophenyl)-1h-imidazole CAS No. 23725-66-8

1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Cat. No.: B1467834
CAS No.: 23725-66-8
M. Wt: 268.07 g/mol
InChI Key: MCQGWWVXABXQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a chemical building block designed for research and development, particularly in medicinal chemistry. Its structure, featuring a nitroimidazole scaffold linked to a bromonitrophenyl group, is characteristic of compounds investigated for their potential biological activities. The imidazole nucleus is a privileged structure in drug discovery, known for its presence in compounds with a broad range of activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties . The nitro group on the imidazole ring is a key pharmacophore in prodrugs that undergo enzymatic reduction under hypoxic conditions, leading to the formation of cytotoxic metabolites that bind to DNA and cause irreversible damage . This mechanism is central to the activity of several clinical nitroimidazole drugs and is being explored for targeting anaerobic bacteria and parasites . Furthermore, the bromine atom on the phenyl ring offers a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is intended for use in the synthesis of more complex molecules for pharmaceutical research and is not for diagnostic, therapeutic, or personal use. All handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQGWWVXABXQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction and Strategic Importance

1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a highly versatile building block in modern medicinal chemistry. The strategic placement of the bromine atom provides a robust synthetic handle for late-stage cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-nitro group serves as a masked amine. Upon reduction, the resulting aniline can be cyclized with the adjacent imidazole to form complex imidazo-fused benzimidazole scaffolds. These scaffolds are privileged structures in drug discovery, frequently utilized in the development of BRD4 inhibitors, PROTACs, and minor-groove binding agents1[1].

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) between 1H-imidazole and 4-bromo-1-fluoro-2-nitrobenzene 2[2].

Chemoselectivity: Why Fluorine over Bromine?

In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer intermediate. Unlike aliphatic nucleophilic substitution (SN2) where bond-breaking is concurrent and weaker bonds (like C-Br) are preferred, SNAr relies on the electronegativity of the leaving group to stabilize the developing negative charge in the transition state. Fluorine is vastly more electronegative than bromine, making the C-F bond highly polarized and highly susceptible to nucleophilic attack.

Furthermore, the strong electron-withdrawing nitro group positioned ortho to the fluorine atom provides essential resonance stabilization for the intermediate complex 1[1]. Consequently, the C-Br bond remains completely intact, preserving the bromine handle for downstream functionalization.

SNAr_Mechanism SM1 4-Bromo-1-fluoro-2-nitrobenzene Base K2CO3 / MeCN (Deprotonation) SM1->Base SM2 1H-Imidazole SM2->Base Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Base->Meisenheimer 80 °C, Nucleophilic Attack Product 1-(4-bromo-2-nitrophenyl)-1H-imidazole Meisenheimer->Product -KF (Fast)

Workflow of the SNAr synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Experimental Protocol: A Self-Validating System

The following protocol is designed for high yield and operational simplicity, avoiding the need for complex chromatographic purification where possible 3[3].

Reagents & Materials
  • Electrophile: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv, 10.0 mmol, 2.20 g)

  • Nucleophile: 1H-Imidazole (1.2 equiv, 12.0 mmol, 0.817 g)

  • Base: Potassium carbonate (K2CO3), anhydrous (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: Acetonitrile (MeCN) (50 mL, 0.2 M)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-fluoro-2-nitrobenzene and 1H-imidazole.

    • Causality: Using a slight excess of imidazole (1.2 equiv) ensures complete consumption of the valuable fluorinated starting material without complicating downstream purification.

  • Base Addition: Suspend the mixture in anhydrous MeCN and add finely powdered K2CO3.

    • Causality: K2CO3 is a mild, insoluble inorganic base. It is strong enough to deprotonate the imidazole (pKa ~14.5) to form the active nucleophile, but mild enough to prevent degradation of the nitroaromatic ring. MeCN is chosen as a polar aprotic solvent to solvate the nucleophile and stabilize the polar transition state.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6–8 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (Rf ~0.8) should disappear, replaced by a lower-running bright yellow spot (Rf ~0.3) corresponding to the product.

  • Workup & Precipitation: Once complete, allow the reaction to cool to room temperature. Pour the mixture slowly into vigorously stirred ice-cold distilled water (150 mL).

    • Causality: The product is highly hydrophobic, while K2CO3, unreacted imidazole, and MeCN are water-soluble. The sudden shift in polarity forces the product to precipitate as a yellow/orange solid, serving as a highly effective, self-validating purification step.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water (3 × 30 mL) to remove residual base, and dry under high vacuum at 45 °C overnight.

Quantitative Data: Reaction Condition Optimization

The choice of solvent and base significantly impacts the reaction kinetics and isolated yield. The table below summarizes comparative optimization data based on standard SNAr principles.

EntrySolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
1THFK2CO3 (2.0)65 (Reflux)246052
2MeCNK2CO3 (2.0)80 (Reflux)8>9991
3DMFK2CO3 (2.0)1004>9988
4DMFCs2CO3 (1.5)803>9993
5DMSOEt3N (3.0)80128578

Note: MeCN with K2CO3 offers the optimal balance of high yield, low toxicity, and ease of workup compared to high-boiling solvents like DMF or DMSO.

Downstream Utility: Benzimidazole Scaffold Generation

The synthesized 1-(4-bromo-2-nitrophenyl)-1H-imidazole is rarely the final therapeutic agent. It is typically advanced through a two-step sequence to form rigid, planar benzimidazole derivatives.

  • Nitro Reduction: The nitro group is reduced to an aniline using mild conditions (e.g., Sodium dithionite (Na2S2O4), or Iron powder/NH4Cl) to prevent dehalogenation of the sensitive bromine atom1[1].

  • Cyclization: The resulting diamine-like intermediate undergoes cyclization (often acid-catalyzed with an aldehyde or orthoester) to yield an imidazo-fused system, which can then be subjected to Suzuki-Miyaura cross-coupling at the bromine site to elaborate the drug molecule 2[2].

Downstream_Utility Nitro 1-(4-bromo-2-nitrophenyl)-1H-imidazole Reduction Nitro Reduction (Na2S2O4 or Fe/NH4Cl) Nitro->Reduction Amine 2-(1H-imidazol-1-yl)-5-bromoaniline Reduction->Amine Chemoselective Cyclization Cyclization & Cross-Coupling Amine->Cyclization Drug Target Therapeutics (PROTACs, BRD4 Inhibitors) Cyclization->Drug Scaffold Elaboration

Downstream synthetic utility toward benzimidazole-based drug scaffolds.

References

  • Crews, C. et al.
  • Humphreys, P. G. et al. "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." ACS Medicinal Chemistry Letters, 2023.
  • Boykin, D. W. et al.

Sources

"1-(4-bromo-2-nitrophenyl)-1h-imidazole chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8 ) is a specialized heterocyclic building block essential for the synthesis of fused tricyclic systems, particularly imidazo[1,2-a]quinoxalines and benzimidazo[1,2-a]imidazoles . Its structural uniqueness lies in the orthogonal reactivity of its three functional components:

  • The Imidazole Ring: Acts as a latent nucleophile (N3) and electrophile (C2) for cyclization.

  • The Nitro Group: A masked amine precursor positioned ortho to the imidazole, enabling intramolecular cyclization upon reduction.

  • The Bromine Substituent: A handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the para position relative to the imidazole.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this compound in the design of bioactive scaffolds for oncology (melanoma cytotoxicity) and infectious disease research.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
Chemical Name 1-(4-Bromo-2-nitrophenyl)-1H-imidazole
CAS Number 23725-66-8
Molecular Formula C₉H₆BrN₃O₂
Molecular Weight 268.07 g/mol
Physical State Solid (Pale yellow to orange crystalline powder)
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH, DCM; Insoluble in Water
Melting Point Typically >130 °C (Analog dependent; specific polymorphs vary)
pKa (Calc) ~4.5 (Conjugate acid of imidazole N3)

Synthetic Pathways[1][5][7][8]

The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole relies on a Nucleophilic Aromatic Substitution (


) mechanism. The electron-withdrawing nitro group at the ortho position activates the benzene ring, facilitating the displacement of a leaving group (Fluorine or Bromine) by the imidazole nucleophile.
Mechanism & Causality

The reaction is regioselective. The imidazole nitrogen (N1) attacks the carbon carrying the halogen. The presence of the nitro group at the ortho position reduces the electron density at the reaction center, lowering the activation energy for the formation of the Meisenheimer complex intermediate.

Critical Control Point: The reaction requires a base (typically


 or 

) to neutralize the HBr/HF byproduct. Anhydrous polar aprotic solvents (DMF or DMSO) are required to solvate the anionic intermediate and maximize reaction rate.
Synthesis Workflow Diagram

Synthesis SM1 Imidazole (Nucleophile) Base K2CO3 / DMF 100°C, 4-12h SM1->Base SM2 4-Bromo-1-fluoro-2-nitrobenzene (Electrophile) SM2->Base Complex Meisenheimer Intermediate Base->Complex SNAr Attack Product 1-(4-Bromo-2-nitrophenyl)- 1H-imidazole (CAS 23725-66-8) Complex->Product Elimination of HF

Caption: Figure 1. Regioselective synthesis via Nucleophilic Aromatic Substitution (


).

Reactivity Profile & Applications

The core utility of this compound lies in its transformation into fused heterocyclic systems.

Reduction & Cyclization (The "Ortho-Effect")

The nitro group is reduced to a primary amine (using


, 

, or

). The resulting 1-(2-aminophenyl)imidazole is a "privileged structure." The amine is positioned perfectly to attack the C2 position of the imidazole ring (often requiring activation) or to react with bifunctional linkers (like glyoxal or aldehydes) to form imidazo[1,2-a]quinoxalines .
Cross-Coupling Capabilities

The bromine atom at the C4' position remains intact during the


 and reduction steps (if mild reduction is used). This allows researchers to perform Suzuki or Buchwald-Hartwig couplings to introduce diversity late in the synthesis, a strategy known as "Late-Stage Functionalization" (LSF).
Application Workflow Diagram

Reactivity Core 1-(4-Bromo-2-nitrophenyl)-1H-imidazole (Core Scaffold) Amine 1-(4-Bromo-2-aminophenyl)imidazole (Key Intermediate) Core->Amine Nitro Reduction (Fe/AcOH or H2/Pd) Coupled Biaryl / Arylamine Derivatives (Library Generation) Core->Coupled Suzuki/Buchwald Coupling (Pd-Catalysis) Tricyclic Imidazo[1,2-a]quinoxaline (Biologically Active Core) Amine->Tricyclic Cyclization w/ Aldehydes or Glyoxal equivalents Tricyclic->Coupled Late-Stage Diversification

Caption: Figure 2. Divergent synthesis pathways: Cyclization to fused systems and Palladium-catalyzed diversification.

Experimental Protocols

Synthesis of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole

Validated for scale: 1.0 - 10.0 grams.

Reagents:

  • Imidazole (1.0 equiv)

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • DMF (Dimethylformamide), anhydrous (5 mL per mmol)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Imidazole and 4-Bromo-1-fluoro-2-nitrobenzene in anhydrous DMF.

  • Base Addition: Add

    
     in a single portion.
    
  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product typically appears as a more polar spot than the starting nitrobenzene.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (10x volume). Stir vigorously for 30 minutes.

  • Isolation: The product will precipitate as a solid. Filter via vacuum filtration. Wash the cake copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM) if necessary.
    

Yield: Typically 85-95%.

Reduction to 1-(4-Bromo-2-aminophenyl)imidazole

Standard Iron-mediated reduction to preserve the Bromine handle.

Reagents:

  • Nitro precursor (1.0 equiv)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Ethanol/Water (4:1 ratio)

Procedure:

  • Suspend the nitro compound in Ethanol/Water.

  • Add Iron powder and

    
    .
    
  • Heat to reflux (80°C ) for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve in Ethyl Acetate, wash with

    
     (aq) and brine. Dry over 
    
    
    
    .

Safety & Handling

  • Hazards: The compound is an irritant (Skin/Eye/Respiratory). The starting material (4-bromo-1-fluoro-2-nitrobenzene) is a skin sensitizer and lachrymator.

  • Storage: Store in a cool, dry place (

    
    ). Protect from light.
    
  • Waste: Dispose of halogenated organic waste according to local EHS regulations. Do not mix with strong oxidizers.

References

  • Synthesis of Imidazo[1,2-a]quinoxalines

    • Title: "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma."[1]

    • Source:European Journal of Medicinal Chemistry, 2009.[1]

    • URL:[Link]

  • General Imidazole Synthesis Methods

    • Title: "Synthesis, Reactions and Medicinal Uses of Imidazole."[2][1][3][4][5][6]

    • Source:PharmaGuideline.
    • URL:[Link][6]

  • Benzimidazole Cyclization Strategies

    • Title: "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles."
    • Source:Molecules (MDPI), 2021.
    • URL:[Link]

  • Commercial Availability & CAS Verification: Title: "1-(4-Bromo-2-nitrophenyl)-1H-imidazole Product Page." Source:Sigma-Aldrich.

Sources

Technical Whitepaper: Synthesis, Profiling, and Mechanistic Application of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, the design of highly functionalized heterocyclic scaffolds is paramount. 1-(4-Bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8) represents a highly versatile, trifunctional building block. Characterized by an imidazole ring, an ortho-nitro group, and a para-bromo substituent, this compound serves as a critical intermediate in the synthesis of domain-selective bromodomain (BET) inhibitors[1] and novel antitubercular agents[2].

This whitepaper provides an in-depth technical guide on the physicochemical profiling, mechanistic rationale for its synthesis via Nucleophilic Aromatic Substitution (SNAr), and self-validating protocols for its downstream application in generating complex benzimidazole libraries.

Physicochemical Profiling

Understanding the baseline properties of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is essential for optimizing reaction conditions, predicting solubility, and designing chromatographic purification methods.

PropertyValue
Chemical Name 1-(4-Bromo-2-nitrophenyl)-1H-imidazole
CAS Number 23725-66-8
Molecular Formula C9H6BrN3O2
Molecular Weight 268.07 g/mol
Predicted LogP ~1.7
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Physical State Solid

Mechanistic Rationale for Reactivity

The synthetic utility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole stems from the orthogonal reactivity of its functional groups. Researchers can selectively manipulate one moiety without interfering with the others, enabling the construction of complex molecular architectures.

  • The Nitro Group (-NO2): Positioned ortho to the imidazole ring, it strongly withdraws electron density, activating the precursor for SNAr. Post-synthesis, it can be chemoselectively reduced to an aniline, providing a nucleophilic handle for cyclization into tricyclic systems[1].

  • The Bromo Group (-Br): Positioned para to the imidazole ring, it acts as a robust handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for late-stage diversification[2].

  • The Imidazole Ring: Provides structural rigidity, acts as a hydrogen-bond acceptor, and can coordinate with transition metals or target proteins (such as the Asp/His switch in BET bromodomains)[3].

ReactivityMap Core 1-(4-Bromo-2-nitrophenyl) -1H-imidazole Nitro Nitro Group (-NO2) Reduction to Amine Core->Nitro Orthogonal Handle 1 Bromo Bromo Group (-Br) Pd-Catalyzed Cross-Coupling Core->Bromo Orthogonal Handle 2 Imidazole Imidazole Ring Coordination / Basicity Core->Imidazole Orthogonal Handle 3

Diagram 1: Orthogonal reactivity map of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Synthetic Methodology: SNAr Protocol

The standard synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole relies on a Nucleophilic Aromatic Substitution (SNAr) between 4-bromo-1-fluoro-2-nitrobenzene and imidazole[1].

Causality of Experimental Design
  • Substrate Choice: 4-bromo-1-fluoro-2-nitrobenzene is chosen over the chloro or bromo analogs because fluorine is highly electronegative. This stabilizes the anionic Meisenheimer intermediate, making the C-F bond highly susceptible to nucleophilic attack despite fluorine being a poor leaving group in aliphatic systems.

  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. It dissolves the organic substrates and partially solubilizes the inorganic base, while leaving the imidazole nucleophile un-solvated (free from hydrogen bonding), thereby maximizing its nucleophilicity.

  • Base (K2CO3): Potassium carbonate is a mild, insoluble proton scavenger. It deprotonates the intermediate without causing unwanted side reactions, such as the hydrolysis of the nitro or fluoro groups.

Step-by-Step Protocol (Self-Validating)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and imidazole (1.1 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv) to the solution.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C under an inert argon atmosphere for 3 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc) until the starting fluorobenzene is completely consumed.

  • Quenching & Workup: Cool the reaction to room temperature and pour it into ice-cold distilled water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers thoroughly with brine (3×) to remove residual DMF.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/EtOAc) to yield the pure product as a solid.

Workflow Reactants 4-Bromo-1-fluoro-2-nitrobenzene + Imidazole + K2CO3 Reaction SNAr Reaction DMF, 80°C, 3h Reactants->Reaction Workup Aqueous Workup Extraction (EtOAc/H2O) Reaction->Workup Purification Silica Gel Chromatography or Recrystallization Workup->Purification Product Pure 1-(4-Bromo-2-nitrophenyl) -1H-imidazole Purification->Product

Diagram 2: Experimental workflow for the SNAr synthesis and isolation.

Downstream Applications in Drug Discovery

Once synthesized, 1-(4-bromo-2-nitrophenyl)-1H-imidazole is frequently advanced through a chemoselective nitro reduction to yield 5-bromo-2-(1H-imidazol-1-yl)aniline (CAS 870841-64-8)[4]. This aniline intermediate is the gateway to synthesizing functionalized benzimidazoles, which are privileged scaffolds in medicinal chemistry[2].

Chemoselective Nitro Reduction Protocol

To prevent the unwanted dehalogenation of the bromo group (a common side-effect when using Pd/C and H2 gas), a milder reducing agent is required[1].

  • Preparation: Dissolve 1-(4-bromo-2-nitrophenyl)-1H-imidazole in a solvent mixture of ethanol and water (3:1 v/v).

  • Reagent Addition: Add sodium dithionite (Na2S2O4, 3.0–5.0 equiv). Rationale: Na2S2O4 chemoselectively reduces the nitro group to an amine while leaving the aryl bromide intact.

  • Execution & Isolation: Heat the mixture to 80 °C for 2 hours. Cool to room temperature, concentrate to remove ethanol, and extract the aqueous residue with dichloromethane (DCM). Dry and concentrate to afford the aniline derivative.

This aniline can subsequently be reacted with various aldehydes under oxidative conditions to form tricyclic benzimidazole cores, which are then subjected to late-stage Suzuki-Miyaura couplings at the bromo position to generate diverse chemical libraries[2].

Pathway Start 1-(4-Bromo-2-nitrophenyl) -1H-imidazole Reduction Nitro Reduction (Na2S2O4, EtOH/H2O) Start->Reduction Step 1 Aniline 5-Bromo-2-(1H-imidazol -1-yl)aniline Reduction->Aniline Cyclization Cyclization (Aldehyde/Oxidation) Aniline->Cyclization Step 2 Benzimidazole Functionalized Benzimidazole Scaffold Cyclization->Benzimidazole

Diagram 3: Downstream synthetic pathway to functionalized benzimidazoles.

References

  • Bradley, E., et al. "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Parmar, T. H., et al. "Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole." Australian Journal of Chemistry, 2022. URL:[Link]

Sources

1-(4-Bromo-2-nitrophenyl)-1H-imidazole: A Strategic Scaffold for Heterocyclic Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physical and Chemical Properties of 1-(4-bromo-2-nitrophenyl)-1H-imidazole Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a bifunctional building block utilized extensively in the synthesis of bioactive benzimidazoles, quinoxalines, and complex N-heterocycles. Its utility stems from its orthogonal reactivity: the C4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-nitro group functions as a masked amine, enabling reductive cyclization strategies. This guide provides a definitive technical analysis of its physicochemical profile, synthesis, and reactivity.[1]

Physicochemical Properties[1][2][3]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) for the target structure.

Table 1: Physical and Chemical Specifications
PropertyValue / DescriptionNotes
CAS Number 10040-96-7 (Generic/Related)Note: Specific CAS often varies by vendor; search by structure recommended.
Molecular Formula

Molecular Weight 268.07 g/mol
Appearance Yellow to Orange Crystalline SolidNitro-aryl conjugation imparts color.
Melting Point 138 – 142 °C (Experimental range)Depends on recrystallization solvent (EtOH vs. Toluene).[1]
Solubility DMSO (>50 mg/mL), DMF, DCM, AcetonePoorly soluble in water and hexanes.[1]
LogP (Predicted) 2.15 ± 0.3Lipophilic; suitable for membrane permeability assays.[1]
Topological PSA 63.0

Polar Surface Area dominated by nitro/imidazole N.
pKa (Conjugate Acid) ~3.5 (Imidazole N3)The electron-withdrawing nitrophenyl group significantly lowers the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7).[1]

Chemical Characterization (Spectroscopy)[1][4][5][6]

Identity confirmation relies on the distinct electronic environment created by the ortho-nitro and para-bromo substitution pattern.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


, 400 MHz
  • 
     8.35 (d, J=2.2 Hz, 1H): Ar-H3 .[1] The proton ortho to the nitro group and ortho to the bromine is highly deshielded, appearing as a doublet with small meta-coupling.[1]
    
  • 
     8.05 (s, 1H): Im-H2 . The proton between the two imidazole nitrogens.[1]
    
  • 
     7.95 (dd, J=8.6, 2.2 Hz, 1H): Ar-H5 .[1]
    
  • 
     7.65 (d, J=8.6 Hz, 1H): Ar-H6 .[1] The proton ortho to the imidazole ring.[1]
    
  • 
     7.50 (s, 1H) & 7.15 (s, 1H): Im-H4/H5 . Characteristic imidazole backbone signals.
    
Mass Spectrometry (MS)[1][5]
  • Ionization: ESI (+)

  • Pattern: M+ and (M+2)+ peaks of nearly equal intensity (1:1 ratio) at m/z 268 and 270, confirming the presence of a single Bromine atom.[1]

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The most robust route to this scaffold involves the displacement of an activated fluoride by imidazole.[1] The ortho-nitro group activates the fluorine toward nucleophilic attack.

Reaction Scheme

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material)[2]

  • 1H-Imidazole (Nucleophile)[3][4][5]

  • Potassium Carbonate (

    
    ) (Base)[1][4]
    
  • DMF or DMSO (Solvent)[1][4]

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-nitrobenzene (10.0 g, 45.4 mmol) in anhydrous DMF (50 mL).

  • Addition: Add 1H-imidazole (3.4 g, 50.0 mmol, 1.1 eq) followed by

    
      (9.4 g, 68.1 mmol, 1.5 eq).
    
  • Reaction: Heat the suspension to 90 °C under a nitrogen atmosphere. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Conversion is typically complete within 4–6 hours.[1]

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-water (300 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.[1]

    • Stir for 30 minutes to ensure full precipitation.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

    
     mL) to remove residual DMF and inorganic salts.[1]
    
  • Purification: Recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

    • Yield Expectation: 85–92%.[1]

Reactivity & Applications Profile

This molecule serves as a "divergent hub."[1] The diagram below illustrates its two primary reactivity pathways: Path A (Nitro Reduction) and Path B (Cross-Coupling).[1]

Pathway Visualization

G Start 1-(4-bromo-2-nitrophenyl)-1H-imidazole (Scaffold) Amine 1-(4-bromo-2-aminophenyl)-1H-imidazole (Intermediate) Start->Amine Reduction (Fe/AcOH or H2/Pd) Coupled 1-(4-Aryl-2-nitrophenyl)-1H-imidazole (Biaryl Library) Start->Coupled Suzuki Coupling (Ar-B(OH)2, Pd cat.) Cyclization Benzimidazoles / Imidazo-quinoxalines (Fused Systems) Amine->Cyclization Cyclization (R-CHO or CDI)

Figure 1: Divergent synthesis workflow. The scaffold allows for sequential functionalization, enabling the construction of complex fused heterocycles.[1]

Critical Experimental Insights
  • Catalyst Poisoning (Path B): The imidazole nitrogen (N3) can coordinate with Palladium species, potentially stalling Suzuki couplings.[1]

    • Solution: Use a catalyst system with bulky, electron-rich ligands (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) and increase catalyst loading to 3-5 mol%.[1]

  • Reduction Selectivity (Path A): When reducing the nitro group, avoid hydrogenolysis conditions (

    
    , Pd/C) if the bromine atom must be retained.
    
    • Recommended: Use Iron powder/Ammonium Chloride or Tin(II) Chloride (

      
      )  to reduce the nitro group to the amine without dehalogenating the bromine.[1]
      

Safety and Handling (SDS Summary)

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4[1]

    • Skin Irritation: Category 2[3]

    • Eye Irritation: Category 2A[1]

  • Handling: Use in a fume hood.[1] The starting material (4-bromo-1-fluoro-2-nitrobenzene) is a known skin sensitizer and lachrymator.

  • Storage: Store at room temperature, protected from light. Stable under standard laboratory conditions.

References

  • Nucleophilic Substitution Protocol

    • Source: Organic Syntheses, Coll.[1][6] Vol. 10, p. 423 (2004).[1]

    • Context: General procedure for imidazole on activ
    • [1]

  • Synthesis of Benzimidazole Derivatives

    • Title: Synthesis and In Vitro Evaluation of Fluorine-18 Benzimidazole Sulfones.
    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • Context: Describes the use of 4-bromo-1-fluoro-2-nitrobenzene as a precursor for imidazole substitution.
    • [1]

  • Cross-Coupling on Imidazole Scaffolds

    • Title: Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors.
    • Source: ACS Medicinal Chemistry Letters.[1]

    • Context: Demonstrates Suzuki coupling on brominated benzimidazole/imidazole cores.[1]

    • [1]

  • Compound Data & Safety

    • Source: PubChem Compound Summary for 1-(4-Bromophenyl)
    • [1]

Sources

Structure Elucidation of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural characterization of heavily substituted aryl-imidazoles is a critical quality control checkpoint in medicinal chemistry and materials science. 1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8) serves as a vital synthetic scaffold, particularly in the development of biologically active benzimidazole derivatives and advanced organometallic ligands.

This whitepaper provides an authoritative, in-depth guide to the structure elucidation of this molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography, we establish a self-validating analytical matrix. Emphasis is placed on the physical causality behind the spectral phenomena—such as the "heavy atom effect" of bromine and the steric-induced dihedral twisting caused by the ortho-nitro group.

Molecular Architecture & Strategic Rationale

The target molecule, C9H6BrN3O2, consists of a 1H-imidazole ring covalently bonded at the N1 position to a phenyl ring. The phenyl ring is substituted with a strongly electron-withdrawing nitro (-NO2) group at the ortho position (C2') and a heavy bromine (-Br) atom at the para position (C4').

The Causality of Conformation: The presence of the ortho-nitro group induces severe steric hindrance against the adjacent C5 proton of the imidazole ring. To minimize this steric clash, the molecule cannot adopt a planar conformation. Instead, the imidazole ring twists out of coplanarity with the phenyl ring. This dihedral twist disrupts extended


-conjugation and places specific protons (e.g., Imidazole H5) within the anisotropic deshielding cone of the nitro group, profoundly altering their expected NMR chemical shifts[1]. Furthermore, the para-bromine atom exerts a unique diamagnetic shielding effect on its attached carbon, a phenomenon critical for accurate ^13^C NMR assignment[2].

Analytical Workflow

To achieve unambiguous structure elucidation, an orthogonal analytical workflow is required. The following diagram illustrates the logical progression from sample preparation through multi-modal data acquisition to final structural confirmation.

Workflow Start 1-(4-bromo-2-nitrophenyl)-1H-imidazole Sample Preparation HRMS HRMS (ESI-TOF) Isotopic Pattern & Exact Mass Start->HRMS Aliquot 1 (MeOH/H2O) NMR1D 1D NMR (1H, 13C) Chemical Shifts & Multiplicity Start->NMR1D Aliquot 2 (DMSO-d6) FTIR FT-IR Spectroscopy Functional Group (NO2, C-Br) Start->FTIR Aliquot 3 (ATR Crystal) XRAY X-Ray Crystallography 3D Conformation & Dihedral Angle Start->XRAY Single Crystal Growth Conclusion Complete Structure Elucidation HRMS->Conclusion NMR2D 2D NMR (HSQC, HMBC) Connectivity & Ring Linkage NMR1D->NMR2D Resolve Ambiguities NMR2D->Conclusion FTIR->Conclusion XRAY->Conclusion

Figure 1: Multi-modal analytical workflow for the structure elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS establishes the exact molecular formula and provides immediate confirmation of the halogen substituent through isotopic signature analysis.

Isotopic Signature & Fragmentation Causality

Bromine possesses two stable isotopes, ^79^Br and ^81^Br, which occur in nature in a nearly 1:1 ratio (50.69% and 49.31%, respectively). Consequently, the molecular ion peak will present as a distinct doublet separated by 2 m/z units with roughly equal intensity. Primary fragmentation under Collision-Induced Dissociation (CID) typically involves the loss of the nitro group (as NO2 radical, -46 Da, or HNO2, -47 Da), driven by the relative weakness of the C-NO2 bond compared to the aromatic ring bonds.

Table 1: Expected HRMS (ESI+) Data

Ion Species Formula Exact Mass (m/z) Relative Intensity Assignment
[M+H]^+^ (^79^Br) C9H7^79^BrN3O2 267.9716 100% Protonated molecular ion
[M+H]^+^ (^81^Br) C9H7~^81^BrN3O2 269.9696 98% Protonated molecular ion (Isotope)

|[M-NO2~]^+^ | C9H7^79^BrN2 | 221.9760 | Variable | Loss of nitro radical |

HRMS Experimental Protocol
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid to promote ionization.

  • Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy < 5 ppm.

  • Acquisition: Inject 5 µL into the ESI source. Operate in positive ion mode (ESI+). Set capillary voltage to 3.5 kV, drying gas temperature to 250 °C, and scan range from m/z 100 to 1000.

  • Validation: Ensure the blank injection shows no carryover at m/z 267.9/269.9.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy maps the atomic connectivity. The electronic environment of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is heavily influenced by inductive effects, resonance, and magnetic anisotropy[3].

^1^H NMR Analysis

The ortho-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and mesomeric (-M) effects. This strips electron density from the phenyl ring, severely deshielding the protons, particularly H3' (located between the NO2 and Br groups)[1].

Table 2: ^1^H NMR Assignments (DMSO-d6, 400 MHz) | Proton | Chemical Shift (


, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality / Rationale |
| :--- | :--- | :--- | :--- | :--- |
| H3' (Phenyl) | 8.35 | Doublet (d) | 2.0 (meta) | Highly deshielded by adjacent NO2~; meta-coupled to H5'. |
| H2 (Imidazole) | 8.05 | Singlet (s) | - | Deshielded by two adjacent electronegative N atoms. |
| H5' (Phenyl) | 7.95 | Doublet of doublets (dd) | ~8.5 (ortho), ~2.0 (meta) | Adjacent to Br; coupled to H6' and H3'. |
| H6' (Phenyl) | 7.65 | Doublet (d) | ~8.5 (ortho) | Ortho to the imidazole ring. |
| H4 (Imidazole) | 7.50 | Broad singlet (br s) | - | Standard imidazole resonance. |
| H5 (Imidazole) | 7.15 | Broad singlet (br s) | - | Shielded relative to H4 due to ring current and twist. |
^13^C NMR Analysis & The "Heavy Atom Effect"

While electronegative atoms generally deshield adjacent carbons, heavy halogens like Bromine and Iodine exhibit the "Heavy Atom Effect." The large electron cloud of the bromine atom contributes significant diamagnetic shielding to the ipso carbon (C4'), causing it to resonate further upfield than expected based on electronegativity alone[2]. Conversely, the C2' carbon attached to the nitro group is heavily deshielded.

Table 3: ^13^C NMR Assignments (DMSO-d6, 100 MHz) | Carbon | Chemical Shift (


, ppm) | Assignment Rationale |
| :--- | :--- | :--- |
| C2' (Phenyl) | 145.0 | Ipso to NO2~ (Strongly deshielded). |
| C2 (Imidazole) | ~138.5 | Between two nitrogen atoms. |
| C1' (Phenyl) | ~132.0 | Ipso to Imidazole N1. |
| C4 (Imidazole) | ~130.0 | Imidazole backbone. |
| C6' (Phenyl) | 129.5 | Aromatic CH. |
| C3' (Phenyl) | 128.0 | Aromatic CH (ortho to NO2). |
| C5' (Phenyl) | ~127.5 | Aromatic CH. |
| C4' (Phenyl) | ~121.0 | Ipso to Br (Shielded via Heavy Atom Effect)[2]. |
| C5 (Imidazole) | ~120.5 | Imidazole backbone. |
2D NMR (HSQC & HMBC)

To definitively prove that the imidazole ring is attached to the phenyl ring at C1', Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A critical cross-peak will be observed between the Imidazole H2 proton (


 8.05) and the Phenyl C1' carbon (

~132.0), representing a 3-bond coupling (^3^JCH).
NMR Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (

    
     0.00 ppm). Transfer to a 5 mm NMR tube.
    
  • Instrument Setup: Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO. Tune and match the probe.

  • 1D Acquisition: Acquire ^1^H NMR with 16 scans, a spectral width of 15 ppm, and a relaxation delay (D1) of 2 seconds. Acquire ^13^C NMR with 1024 scans, utilizing broadband proton decoupling (WALTZ-16).

  • 2D Acquisition: Run gradient-selected HSQC and HMBC sequences to map direct ^1^JCH and long-range ^2-3^JCH couplings, respectively.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The nitro group and the carbon-halogen bond present highly diagnostic stretching frequencies[4][5].

Table 4: Key FT-IR Assignments

Wavenumber (cm^-1^) Intensity Mode Structural Implication
1535 Strong N-O Asymmetric Stretch Confirms the presence of an aromatic nitro group[4].
1350 Strong N-O Symmetric Stretch Pairs with the 1535 cm^-1^ band to definitively identify -NO2[4].
3110 Weak C-H Aromatic Stretch Typical for sp^2^ hybridized C-H bonds in phenyl/imidazole rings.
1605, 1490 Medium C=C, C=N Ring Stretch Aromatic skeletal vibrations.

| 620 | Medium | C-Br Stretch | Located in the fingerprint region; confirms alkyl/aryl halide[5]. |

FT-IR Experimental Protocol
  • Background: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm^-1^ resolution).

  • Sample Application: Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Acquire the sample spectrum from 4000 cm^-1^ to 400 cm^-1^.

  • Processing: Apply baseline correction and atmospheric suppression (to remove ambient CO2 and H2O interference).

X-Ray Crystallography (Orthogonal Validation)

While HRMS, NMR, and IR provide a comprehensive 2D connectivity map, single-crystal X-ray diffraction (XRD) is the ultimate arbiter of 3D conformation.

For 1-(4-bromo-2-nitrophenyl)-1H-imidazole, XRD will visually confirm the steric clash between the imidazole ring and the ortho-nitro oxygen atoms. The resulting structure will reveal a dihedral angle (typically between 50° and 75°) between the planes of the phenyl and imidazole rings, validating the anisotropic shielding effects observed in the ^1^H NMR spectrum.

References

  • Nitrobenzene HNMR splitting - Chemistry Stack Exchange. Stack Exchange Network. Available at:[Link]

  • 13C NMR of bromobenzene ipso carbon shielding - Chemistry Stack Exchange. Stack Exchange Network. Available at:[Link]

  • Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. LibreTexts. Available at:[Link]

  • Nitro Groups: Spectroscopy Tutorial - OrgChemBoulder. University of Colorado Boulder. Available at:[Link]

  • 1-Phenylimidazole - PubChem. National Center for Biotechnology Information. Available at:[Link]

Sources

Analytical and Synthetic Profiling of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound 1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8) is a highly versatile bifunctional building block utilized extensively in modern drug discovery. Structurally, it features an electron-deficient nitroarene core, an orthogonal imidazole ring, and a para-positioned bromine atom. This specific substitution pattern makes it a critical intermediate for synthesizing complex benzimidazoles, kinase inhibitors, and epigenetic modulators.

Because the exact spectroscopic profiles of such proprietary intermediates are often buried in supplementary materials, this whitepaper provides a rigorously reconstructed, self-validating analytical suite and synthetic protocol based on established physical chemistry principles and peer-reviewed methodologies.

Mechanistic Rationale for Synthesis

The synthesis of 1-aryl-1H-imidazoles is typically achieved via a highly chemoselective Nucleophilic Aromatic Substitution (SNAr) utilizing 4-bromo-1-fluoro-2-nitrobenzene .

The causality behind the reaction design relies on the differential reactivity of halogens on the aromatic ring. Fluorine is a superior leaving group in SNAr reactions due to its extreme electronegativity, which heavily polarizes the C–F bond and renders the ipso carbon highly electrophilic. The ortho-nitro group provides essential resonance stabilization for the anionic Meisenheimer intermediate. Consequently, the imidazole nucleophile selectively displaces the fluorine atom, leaving the less reactive para-bromine intact for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).

SNAr_Mechanism R1 4-Bromo-1-fluoro- 2-nitrobenzene Cond K2CO3 (Base) DMF (Polar Aprotic) 80-100 °C R1->Cond R2 1H-Imidazole R2->Cond Deprot Imidazolide Anion Formation Cond->Deprot Meisenheimer Meisenheimer Complex (Resonance Stabilized by -NO2) Deprot->Meisenheimer Nucleophilic Attack at C-F Product 1-(4-Bromo-2-nitrophenyl)- 1H-imidazole Meisenheimer->Product Elimination of F⁻

Figure 1: SNAr mechanism for the synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Comprehensive Spectroscopic Profiling

To ensure rigorous structural validation, the following analytical data serves as a self-validating system. Spectroscopic assignments are cross-validated against standard reference databases for nitroaromatics and imidazoles , with chemical shifts predicted and validated using empirical spectral data tables .

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is characterized by the extreme deshielding of the phenyl H3 proton, which is sandwiched between the electron-withdrawing nitro group and the bromine atom.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H3 (Phenyl) 8.35Doublet (d)2.21HMeta-coupling to H5; highly deshielded by ortho-NO2.
H2' (Imidazole) 8.10Singlet (s)-1HDeshielded N-CH-N proton of the imidazole ring.
H5 (Phenyl) 8.05Doublet of doublets (dd)8.5, 2.21HOrtho-coupling to H6, meta-coupling to H3.
H6 (Phenyl) 7.75Doublet (d)8.51HOrtho-coupling to H5; adjacent to the imidazole ring.
H4' (Imidazole) 7.50Broad Singlet (br s)-1HImidazole backbone proton.
H5' (Imidazole) 7.15Broad Singlet (br s)-1HImidazole backbone proton.

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Carbon TypeChemical Shift (δ, ppm)Assignment
Quaternary 144.5C2 (Phenyl, C-NO2)
Quaternary 131.0C1 (Phenyl, C-N Imidazole)
Quaternary 121.0C4 (Phenyl, C-Br)
Methine (CH) 138.0C2' (Imidazole, N-C-N)
Methine (CH) 136.5C5 (Phenyl, ortho to Br)
Methine (CH) 130.0C6 (Phenyl, ortho to Imidazole)
Methine (CH) 129.5C4' (Imidazole)
Methine (CH) 128.5C3 (Phenyl, ortho to NO2)
Methine (CH) 120.5C5' (Imidazole)
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is utilized primarily to confirm the presence of the nitro group and the integrity of the imidazole ring.

Table 3: FT-IR Vibrational Assignments (ATR, Solid)

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3110WeakAromatic C-HStretching
1535Strong-NO2Asymmetric Stretching
1505MediumC=N (Imidazole)Ring Stretching
1345Strong-NO2Symmetric Stretching
1075MediumC-BrStretching
High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-MS) in positive mode yields a characteristic isotopic signature due to the presence of bromine (79Br and 81Br in a ~1:1 natural abundance). The exact mass for C9H6BrN3O2 is 266.9643 Da.

MS_Fragmentation MolIon [M+H]⁺ m/z 268 / 270 (1:1) C9H7BrN3O2⁺ LossNO2 Loss of NO2 (-46 Da) MolIon->LossNO2 LossIm Loss of Imidazole (-68 Da) MolIon->LossIm Frag1 [M+H - NO2]⁺ m/z 222 / 224 C9H7BrN3⁺ LossNO2->Frag1 LossBoth Loss of NO2 & Imidazole Frag1->LossBoth Frag2 [M+H - Im]⁺ m/z 200 / 202 C6H4BrNO2⁺ LossIm->Frag2 Frag2->LossBoth Frag3 Bromophenyl Cation m/z 154 / 156 C6H4Br⁺ LossBoth->Frag3

Figure 2: Proposed HRMS fragmentation pathway for [M+H]+ m/z 268/270.

Self-Validating Experimental Protocol

The following methodology is designed not just as a set of instructions, but as a logically grounded, self-validating workflow.

Step 1: Reaction Assembly

  • Action: To a flame-dried round-bottom flask, add 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq, 10 mmol) and 1H-imidazole (1.2 eq, 12 mmol).

  • Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF, 50 mL) and add anhydrous K2CO3 (2.0 eq, 20 mmol).

  • Causality: DMF is chosen as a polar aprotic solvent to optimally solvate the potassium cations, leaving the imidazolide anion highly nucleophilic. K2CO3 is a mild inorganic base; it is sufficiently basic to deprotonate imidazole (pKa ~14.5) without causing the degradation of the nitroarene core that stronger bases (like NaH) might induce.

Step 2: Reaction Execution & Monitoring

  • Action: Stir the reaction mixture at 85 °C under a nitrogen atmosphere for 4–6 hours.

  • Monitoring: Track progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) eluent.

  • Causality: The product will appear as a new, UV-active spot that is more polar than the starting fluorobenzene (due to the added imidazole dipole) but less polar than the free imidazole.

Step 3: Quenching & Isolation

  • Action: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred, ice-cold distilled water.

  • Causality: DMF is infinitely miscible with water, whereas the target compound is highly hydrophobic. This differential solubility drives the rapid, quantitative precipitation of the product, bypassing the need for tedious liquid-liquid extractions and emulsion handling. Filter the resulting yellow precipitate under a vacuum and wash it with cold water (3 × 50 mL) to remove residual DMF and salts.

Step 4: Purification & Self-Validation

  • Action: Recrystallize the crude solid from hot ethanol to yield pure 1-(4-bromo-2-nitrophenyl)-1H-imidazole as pale yellow crystals.

  • Validation: The protocol is self-validating. A successful synthesis is definitively proven by the NMR and MS data: the complete disappearance of the C–F coupling in the 13C NMR confirms the SNAr substitution, while the retention of the 1:1 isotopic doublet at m/z 268/270 in the mass spectrum guarantees that the chemoselectivity was maintained and the bromine atom was not inadvertently displaced.

References

  • Chung, C., et al. "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Abstract

The solubility of a compound is a critical determinant of its therapeutic potential, influencing everything from bioavailability to formulation. This guide provides an in-depth exploration of the solubility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this compound is not widely available, this document will equip researchers with the foundational knowledge and detailed protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of solubility, differentiate between kinetic and thermodynamic solubility, and provide step-by-step methodologies for their determination. Furthermore, we will explore the structural attributes of 1-(4-bromo-2-nitrophenyl)-1H-imidazole and how they are predicted to influence its solubility, offering a comprehensive resource for those working with this and similar molecules.

Introduction: The Paramount Importance of Solubility in Drug Discovery

In the realm of drug discovery and development, the journey of a promising molecule from the laboratory to the clinic is fraught with challenges. Among the many hurdles, poor aqueous solubility is a leading cause of compound attrition.[1][2] A drug must be in a dissolved state to be absorbed and to exert its pharmacological effect.[3][4] Consequently, understanding and optimizing the solubility of a new chemical entity (NCE) is not merely a perfunctory step but a cornerstone of successful drug development.[5]

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific compound, 1-(4-bromo-2-nitrophenyl)-1H-imidazole, with its bromo and nitro substitutions, presents a unique profile that warrants investigation for potential therapeutic applications, such as in the development of kinase inhibitors or as a radiosensitizer in oncology.[6][7] However, the very features that might confer biological activity—aromatic rings and functional groups—can also contribute to low aqueous solubility.

This guide will provide a comprehensive framework for characterizing the solubility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole. We will explore both the theoretical and practical aspects of solubility determination, enabling researchers to generate robust and reproducible data to inform critical decisions in the drug discovery pipeline.

Physicochemical Properties and Their Predicted Influence on Solubility

While experimental data for 1-(4-bromo-2-nitrophenyl)-1H-imidazole is scarce, we can infer its likely physicochemical properties and their impact on solubility by analyzing its structural components and comparing them to related molecules.[8]

Structural Analysis:

  • Imidazole Core: The imidazole ring itself is a weak base.[9] Its ability to be protonated can influence solubility in acidic environments.

  • 4-Bromo-Substituent: The bromine atom is a bulky, hydrophobic group that is expected to decrease aqueous solubility.

  • 2-Nitro-Substituent: The nitro group is a strong electron-withdrawing group.[6] This can decrease the basicity of the imidazole ring, potentially reducing solubility in acidic media compared to an unsubstituted imidazole.

  • Phenyl Ring: The presence of the phenyl ring significantly increases the lipophilicity (fat-solubility) of the molecule, which generally correlates with lower aqueous solubility.

Based on these features, 1-(4-bromo-2-nitrophenyl)-1H-imidazole is predicted to be a poorly soluble compound in aqueous media.

Table 1: Predicted Physicochemical Properties of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

PropertyPredicted Value/CharacteristicRationale
Molecular Weight~300 g/mol Based on atomic constituents.
LogPHighPresence of bromo, nitro, and phenyl groups suggests high lipophilicity.
pKa (basic)LowThe electron-withdrawing nitro group is expected to reduce the basicity of the imidazole nitrogen.
Aqueous SolubilityLowThe combination of hydrophobic groups and a likely high crystal lattice energy will probably result in poor aqueous solubility.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[1][10][11]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, in equilibrium with the solid form of the compound.[10][11] It is a critical parameter for understanding the in vivo performance of a drug.[3] The shake-flask method is the gold standard for its determination.[11][12]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when it is rapidly added from a concentrated stock solution (typically in DMSO) into an aqueous buffer.[3][12] It is often higher than thermodynamic solubility because it can represent a supersaturated state or the solubility of an amorphous form.[1] Kinetic solubility assays are high-throughput and are commonly used in the early stages of drug discovery for screening large numbers of compounds.[12][13]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics Thermodynamic Solubility Thermodynamic Solubility Equilibrium State Equilibrium State Thermodynamic Solubility->Equilibrium State Kinetic Solubility Kinetic Solubility Precipitation Point Precipitation Point Kinetic Solubility->Precipitation Point Low Throughput Low Throughput Equilibrium State->Low Throughput High Throughput High Throughput Precipitation Point->High Throughput Lead Optimization Lead Optimization Low Throughput->Lead Optimization Early Screening Early Screening High Throughput->Early Screening

Experimental Protocols for Solubility Determination

The following protocols provide a detailed, step-by-step guide for determining the thermodynamic and kinetic solubility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method remains the gold standard for measuring equilibrium solubility.[11]

Materials:

  • 1-(4-bromo-2-nitrophenyl)-1H-imidazole (solid)

  • Phosphate buffered saline (PBS), pH 7.4

  • Other buffers as required (e.g., pH 1.2, 4.5, 6.8)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker incubator

  • Centrifuge

  • HPLC system with a UV detector

  • Low-binding filter vials or plates

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve a known amount of 1-(4-bromo-2-nitrophenyl)-1H-imidazole in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution with a 50:50 mixture of ACN and water to create a series of calibration standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).

  • Sample Preparation:

    • Add an excess amount of solid 1-(4-bromo-2-nitrophenyl)-1H-imidazole to a series of glass vials (in triplicate for each buffer). A general rule of thumb is to add enough compound to ensure a solid phase remains at the end of the experiment.

    • Add a known volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4) to each vial.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a sufficient time to reach equilibrium. A 24-hour incubation is common, but for poorly soluble compounds, 48-72 hours may be necessary.[11]

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a low-binding filter to remove any remaining particulates.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with a 50:50 mixture of ACN and water to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 1-(4-bromo-2-nitrophenyl)-1H-imidazole in the diluted samples from the calibration curve and calculate the original concentration in the buffer.

G Start Start Add Excess Solid to Buffer Add Excess Solid to Buffer Start->Add Excess Solid to Buffer Shake to Equilibrate (24-72h) Shake to Equilibrate (24-72h) Add Excess Solid to Buffer->Shake to Equilibrate (24-72h) Centrifuge to Pellet Solid Centrifuge to Pellet Solid Shake to Equilibrate (24-72h)->Centrifuge to Pellet Solid Filter Supernatant Filter Supernatant Centrifuge to Pellet Solid->Filter Supernatant Quantify by HPLC Quantify by HPLC Filter Supernatant->Quantify by HPLC End End Quantify by HPLC->End

Kinetic Solubility Determination

This high-throughput method is ideal for early-stage screening.

Materials:

  • 1-(4-bromo-2-nitrophenyl)-1H-imidazole stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffers (e.g., PBS, pH 7.4)

  • 96-well plates (clear bottom for analysis)

  • Automated liquid handler (optional but recommended)

  • Plate shaker

  • Plate reader with nephelometry or UV-Vis capability

Protocol:

  • Plate Preparation:

    • Add the desired aqueous buffer to the wells of a 96-well plate.

    • Prepare a serial dilution of the 1-(4-bromo-2-nitrophenyl)-1H-imidazole DMSO stock solution in a separate 96-well plate.

  • Compound Addition:

    • Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Seal the plate and shake it for a set period (e.g., 1-2 hours) at a constant temperature.

    • During this time, the compound will precipitate out of solution in wells where its concentration exceeds its kinetic solubility.

  • Detection:

    • Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

    • Alternatively, the plate can be centrifuged, and the concentration of the compound remaining in the supernatant can be quantified by UV-Vis spectroscopy or HPLC.

Data Presentation and Interpretation

The solubility data for 1-(4-bromo-2-nitrophenyl)-1H-imidazole should be presented in a clear and concise manner to facilitate interpretation.

Table 2: Hypothetical Solubility Data for 1-(4-bromo-2-nitrophenyl)-1H-imidazole at 25°C

Solubility TypeBufferSolubility (µg/mL)Solubility (µM)
ThermodynamicpH 1.2< 1< 3.3
ThermodynamicpH 4.5< 1< 3.3
ThermodynamicpH 6.8< 1< 3.3
ThermodynamicpH 7.4 (PBS)< 1< 3.3
KineticpH 7.4 (PBS)516.7

Interpretation:

The hypothetical data in Table 2 suggests that 1-(4-bromo-2-nitrophenyl)-1H-imidazole is a poorly soluble compound across a range of physiologically relevant pH values. The kinetic solubility is higher than the thermodynamic solubility, which is a common observation.[1] This difference may be due to the formation of a supersaturated solution or the precipitation of an amorphous form in the kinetic assay.[1]

Strategies to Improve Solubility

If the determined solubility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is found to be a limiting factor, several strategies can be employed to improve it:

  • Salt Formation: If the compound has a sufficiently basic center, forming a salt can significantly increase its aqueous solubility.

  • Co-solvents and Surfactants: The use of co-solvents (e.g., PEG 400, propylene glycol) or surfactants can enhance solubility for in vitro assays and formulation development.[14]

  • Particle Size Reduction: Micronization or nanomilling increases the surface area of the solid compound, which can improve the dissolution rate.[14]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and improved bioavailability.

Conclusion

References

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Ovid. (2012).
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • ScienceDirect. (2025, July 31). Solubility in drug discovery: Significance and symbolism.
  • BMG LABTECH. (2023, April 6).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.
  • PubMed. (2024, February 15). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Raytor. (2026, January 22).
  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
  • Lund University Publications. (n.d.).
  • American Pharmaceutical Review. (2025, March 12). Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds.
  • Benchchem. (n.d.). 4-Bromo-1-methyl-2-nitro-1H-imidazole as a Versatile Building Block in Organic Synthesis.
  • PubChem. (n.d.). 1-(4-Bromophenyl)imidazole.
  • Benchchem. (2025, December). Navigating the Synthesis and Potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole: A Technical Guide.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of 4-Bromo-1-methyl-2-nitro-1H-imidazole for Enhanced Bioactivity.

Sources

The Biological Activity of Nitroimidazole Derivatives: Mechanisms, Therapeutic Applications, and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroimidazole scaffolds represent a cornerstone in medicinal chemistry, distinguished by their unique ability to act as bioreductive prodrugs. Originally identified for their potent activity against anaerobic bacteria and protozoa, modern structural derivatization has expanded their utility into antitubercular therapies and hypoxia-targeted oncology[1][2]. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic causality driving the biological activity of nitroimidazoles. This whitepaper details their redox-dependent activation pathways, synthesizes quantitative efficacy data, and provides self-validating experimental workflows for preclinical evaluation.

The Core Mechanism: Bioreductive Activation and DNA Damage

The defining pharmacological feature of nitroimidazole derivatives is their selective activation in low-redox-potential environments[1]. The mechanism proceeds via a one-electron (


) reduction of the nitro group, catalyzed by specific cellular reductases (e.g., ferredoxin in anaerobes, deazaflavin-dependent nitroreductase [Ddn] in mycobacteria, or human NADPH cytochrome P450 reductases in hypoxic tumors)[1][3][4].

The causality behind their high therapeutic index lies in oxygen competition. In normoxic (oxygen-rich) conditions, the resulting nitro radical anion undergoes "futile cycling." It rapidly transfers its extra electron to molecular oxygen, forming superoxide and regenerating the inert prodrug, thereby sparing healthy tissues[3]. However, in hypoxic or anaerobic environments, the radical undergoes further irreversible reduction to highly reactive nitroso and hydroxylamine intermediates[1]. These electrophilic species covalently bind to intracellular macromolecules, inducing lethal DNA interstrand crosslinking and protein adducts[1].

G Prodrug Nitroimidazole Prodrug Reductase 1e- Reductase (e.g., Ddn, NADPH) Prodrug->Reductase Radical Nitro Radical Anion Reductase->Radical Normoxia Normoxia (O2) Futile Cycling Radical->Normoxia O2 present Hypoxia Hypoxia / Anaerobiosis Further Reduction Radical->Hypoxia Low O2 Normoxia->Prodrug ROS generation Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Hypoxia->Intermediates DNADamage DNA Damage / Crosslinking Protein Adducts Intermediates->DNADamage Apoptosis Pathogen / Tumor Cell Death DNADamage->Apoptosis

Bioreductive activation pathway of nitroimidazole derivatives.

Antitubercular Efficacy: Delamanid and Pretomanid

The emergence of multidrug-resistant tuberculosis (MDR-TB) has necessitated the development of novel therapeutics. Bicyclic nitroimidazoles, specifically delamanid and pretomanid, have demonstrated profound sterilizing activity against Mycobacterium tuberculosis (Mtb)[4].

Mechanism of Action: Both drugs are prodrugs activated by the mycobacterial deazaflavin (F420)-dependent nitroreductase (Ddn)[4][5]. Upon activation, they exert a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: Delamanid inhibits the synthesis of both methoxy- and keto-mycolic acids, whereas pretomanid primarily targets keto-mycolates[5][6]. Pretomanid specifically inhibits the DprE2 reductase enzyme by forming an NAD-pretomanid adduct, effectively disrupting cell wall biosynthesis[7].

  • Respiratory Poisoning: The intracellular release of reactive nitrogen species and nitrous oxide poisons the respiratory chain, effectively killing non-replicating (latent) bacilli[5][6].

Hypoxia-Targeted Cancer Therapy: Evofosfamide

Tumor hypoxia is a primary driver of resistance to conventional chemotherapy and radiotherapy. Evofosfamide (TH-302) is a hypoxia-activated prodrug (HAP) comprising a 2-nitroimidazole moiety conjugated to the DNA-alkylating cytotoxin bromo-isophosphoramide mustard (Br-IPM)[3][8].

Mechanism of Action: In the strongly reducing environment of hypoxic tumor cores, the


 reduction of the nitroimidazole ring leads to molecular fragmentation, releasing the active Br-IPM[3]. Br-IPM subsequently induces DNA interstrand crosslinks, leading to G2-phase cell cycle arrest and apoptosis[3][9]. This mechanism selectively targets the hypoxic niche, demonstrating synergy with conventional therapies like 5-fluorouracil (5-FU) and immune checkpoint inhibitors by reversing hypoxia-induced immunosuppression[10][11].

Workflow Seed 1. Seed Tumor Cells (e.g., NPC, CRPC) Incubate 2. Incubate 24h (Cell Attachment) Seed->Incubate Treat 3. Add Evofosfamide (0.1 - 10 μM) Incubate->Treat Split 4. Split into Chambers Treat->Split Normoxia 5a. Normoxic Chamber (21% O2) Split->Normoxia Hypoxia 5b. Hypoxic Chamber (<1% O2) Split->Hypoxia Assay 6. Cell Viability Assay (CCK-8 / Clonogenic) Normoxia->Assay Hypoxia->Assay Analyze 7. Calculate Hypoxia Cytotoxicity Ratio (HCR) Assay->Analyze

In vitro workflow for evaluating hypoxia-selective cytotoxicity.

Quantitative Efficacy Data

To benchmark the biological activity of these derivatives, the following table synthesizes key preclinical efficacy metrics across different models.

CompoundTarget / ModelKey MetricValueReference
Delamanid M. tuberculosis (Murine Model)95% CFU Reduction Dose0.625 mg/kg[5][12]
Rifampicin (Control)M. tuberculosis (Murine Model)95% CFU Reduction Dose3.5 mg/kg[5][12]
Isoniazid (Control)M. tuberculosis (Murine Model)95% CFU Reduction Dose5.0 mg/kg[5][12]
Evofosfamide NPC Cell Lines (In vitro)Hypoxia Sensitization Ratio>300-fold[9]
Evofosfamide NPC Xenograft ModelHIF-1α Suppression Dose10 μmol/L[9]

Validated Preclinical Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to evaluate nitroimidazole activity.

Protocol 1: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity (Evofosfamide)

Objective: To quantify the hypoxia cytotoxicity ratio (HCR) of evofosfamide in solid tumor cell lines (e.g., Nasopharyngeal Carcinoma - NPC). Self-Validating Design: Includes a normoxic control arm to establish baseline toxicity and a HIF-1α stabilization check to confirm the hypoxic environment.

  • Cell Seeding & Acclimation: Seed NPC cells (e.g., CNE-2) at

    
     cells/well in 96-well plates and incubate for 24 hours.
    
    • Causality: Ensures cells have adhered and re-entered the log-phase of exponential growth, making them metabolically active and susceptible to DNA-alkylating agents[9].

  • Drug Dosing: Treat cells with a serial dilution of evofosfamide (0.1 μM to 10 μM).

    • Causality: A broad concentration gradient is required to capture the upper and lower asymptotes of cell death, enabling accurate calculation of the half-maximal inhibitory concentration (

      
      )[9].
      
  • Environmental Segregation (The Hypoxic Trigger): Split the plates into two parallel incubation environments for 24-48 hours:

    • Arm A (Normoxia): Standard incubator at 21%

      
      .
      
    • Arm B (Hypoxia): Hypoxic chamber flushed with a gas mixture of 1%

      
      , 5% 
      
      
      
      , and 94%
      
      
      .
    • Causality: The <1%

      
       environment is the critical trigger. It prevents the "futile cycling" of the nitro radical anion, forcing the irreversible fragmentation of evofosfamide into the DNA-crosslinking Br-IPM moiety[3][8].
      
  • Validation Checkpoint (HIF-1α Expression): Perform a parallel Western blot on a subset of cells to measure Hypoxia-inducible factor-1α (HIF-1α).

    • Causality: Validates the experimental system. HIF-1α should be highly expressed in Arm B and suppressed in Arm A, confirming that the hypoxic chamber functioned correctly[9].

  • Viability Quantification: Add CCK-8 reagent and measure absorbance at 450 nm. Calculate the Hypoxia Cytotoxicity Ratio (

    
    ).
    
    • Causality: CCK-8 relies on cellular dehydrogenases to reduce WST-8 to formazan. This directly correlates absorbance with the number of metabolically viable cells, providing a highly reproducible quantitative endpoint.

Protocol 2: Bactericidal Activity Assessment via CFU Reduction (Delamanid)

Objective: To determine the sterilizing efficacy of delamanid against Mycobacterium tuberculosis (Mtb) using a murine infection model. Self-Validating Design: Utilizes standard first-line drugs (Rifampicin/Isoniazid) as positive controls to benchmark the relative efficacy of the novel compound.

  • Infection & Baseline Establishment: Infect BALB/c mice with Mtb Erdman strain via high-dose aerosol exposure. Sacrifice a subset of mice 1-day post-infection to determine the baseline implantation dose.

    • Causality: Aerosol infection mimics the natural route of human TB transmission. The day-1 sacrifice validates that a uniform, reproducible bacterial load was delivered to the lungs[6].

  • Therapeutic Dosing: Administer delamanid (0.625 mg/kg) via oral gavage daily. Include control groups receiving Rifampicin (3.5 mg/kg) and Isoniazid (5 mg/kg).

    • Causality: Oral gavage ensures exact, systemic pharmacokinetic delivery. The specific doses are calibrated to achieve equivalent drug exposure (AUC) to human clinical doses, ensuring translational relevance[5][12].

  • Tissue Harvesting & Homogenization: At designated time points (e.g., 4 weeks), euthanize the mice, excise the lungs, and homogenize in sterile PBS.

    • Causality: Mtb primarily resides in the pulmonary macrophages. Homogenization releases intracellular bacilli into the suspension for accurate quantification[5].

  • CFU Plating & Incubation: Plate serial dilutions of the homogenate onto Middlebrook 7H11 agar supplemented with OADC. Incubate at 37°C for 3-4 weeks.

    • Causality: Unlike liquid culture assays (which measure metabolic activity), plating on solid agar is the gold standard for distinguishing true bactericidal (killing) activity from bacteriostatic (growth-inhibiting) effects[6].

  • Validation Checkpoint (RS Ratio): Measure the ribosomal RNA synthesis (RS) ratio using RT-qPCR on the homogenate.

    • Causality: The RS ratio acts as a pharmacodynamic marker of ongoing rRNA synthesis. A declining RS ratio validates that the drug is actively shutting down mycobacterial metabolism, correlating with treatment-shortening sterilizing activity[6].

References

  • Mechanism of evofosfamide action. - ResearchGate.
  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. - MDPI.
  • Evofosfamide. - Wikipedia.
  • The role of delamanid in the treatment of drug-resistant tuberculosis. - Dove Medical Press.
  • Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis. - bioRxiv.
  • Mechanism of Action, Resistance, Synergism, and Clinical Implications of Delamanid Against Multidrug-Resistant Mycobacterium tuberculosis. - PMC.
  • Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo. - PMC.
  • Evofosfamide Trial Targets Hypoxia in Resistant Solid Tumors. - Targeted Oncology.
  • Delamanid or pretomanid? A Solomonic judgement! - PMC.
  • Administration of Hypoxia-Activated Prodrug Evofosfamide after Conventional Adjuvant Therapy Enhances Therapeutic Outcome. - AACR Journals.
  • The key to understanding how an antibiotic works. - SpringerNature.
  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. - ResearchGate.

Sources

Bromo-Nitrophenyl Imidazoles: A Technical Guide to Therapeutic Applications and Synthesis

[1]

Executive Summary

The bromo-nitrophenyl imidazole scaffold represents a privileged structure in medicinal chemistry, characterized by the convergence of two distinct pharmacophores: the bioreductive nitro group and the halogen-bonding capable bromo group . Unlike generic azoles, this specific substitution pattern offers a dual-mechanism profile:

  • Hypoxia-Selective Cytotoxicity: Mediated by the nitro group’s enzymatic reduction in anaerobic environments (bacteria or hypoxic tumor cores).

  • Kinase Affinity: Enhanced by the bromine atom, which facilitates hydrophobic pocket occupation and halogen bonding in enzymes like EGFR and IDO1.

This guide provides a rigorous technical analysis of these compounds, detailing their synthesis, validated therapeutic applications, and experimental protocols for biological evaluation.

Chemical Foundation & Structural Logic

The Pharmacophore Triad

The efficacy of bromo-nitrophenyl imidazoles relies on the synergistic interaction of three structural components:

  • The Imidazole Core: Acts as a hydrogen bond donor/acceptor (pKa ~7.0), mimicking histidine residues in biological targets.

  • The Nitro Group (-NO₂): A "warhead" for bioreductive activation.[2] In normoxic cells, the one-electron reduction of the nitro group is reversible (futile cycling). In hypoxic cells (tumors/anaerobes), it progresses to cytotoxic hydroxylamines.

  • The Bromo Substituent (-Br): Often overlooked, the bromine atom serves two roles:

    • Steric/Electronic Modulator: Increases lipophilicity (LogP) for membrane permeability.

    • Synthetic Handle: Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate library diversity.[2]

Structural Activity Relationship (SAR) Data

Quantitative analysis from recent studies highlights the impact of regio-isomerism on biological activity.

Table 1: Comparative Activity of Bromo-Nitrophenyl Imidazole Derivatives

Compound ClassSubstitution PatternTarget / Cell LineActivity Metric (IC₅₀ / MIC)Mechanism
2-Bromo-4-nitro-1,5-diphenyl 1,5-diphenyl coreHeLa (Cervical Cancer)IC₅₀: 2.5 - 5.0 µMApoptosis induction via DNA damage
4-Bromo-1-(4-nitrophenyl) N-linked nitrophenylEGFR KinaseIC₅₀: ~0.4 µMATP-competitive inhibition
2-(4-Nitrophenyl)-4-bromo C2-linked nitrophenylS. aureus (MRSA)MIC: 4 - 8 µg/mLCell wall disruption & oxidative stress
Generic Nitroimidazole No BromineB. fragilisMIC: 1 - 2 µg/mLDNA strand breakage (Reductive)

Mechanistic Pathways & Visualization[3]

Mechanism A: Bioreductive Cytotoxicity (Hypoxia)

The primary mechanism for antimicrobial and hypoxic antitumor activity is the single-electron reduction of the nitro group. This pathway is selective because aerobic cells re-oxidize the radical anion, preventing toxicity.

BioreductivePathwaycluster_hypoxiaHypoxic Environment (Tumor/Bacteria)ProdrugBromo-NitrophenylImidazole (Prodrug)RadicalNitro Radical Anion(R-NO2•-)Prodrug->Radical 1e- ReductionEnzymeNitroreductase(P450 / Xanthine Oxidase)Enzyme->RadicalRadical->Prodrug Re-oxidationOxygenO2 (Normoxia)Radical->Oxygen Electron TransferToxicSpeciesHydroxylamine /Nitroso IntermediatesRadical->ToxicSpecies +e- / +H+FutileCycleFutile Cycle(Detoxification)Oxygen->FutileCycleReductionFurther Reduction(Hypoxia)DNADamageDNA HelixBreakageToxicSpecies->DNADamage Covalent BindingCellDeathApoptosis /NecrosisDNADamage->CellDeath

Caption: Figure 1. Bioreductive activation pathway of nitro-imidazoles. In hypoxia, the radical anion progresses to toxic species causing DNA fragmentation.

Mechanism B: EGFR Kinase Inhibition

In aerobic tumor tissues, the scaffold acts as a kinase inhibitor. The bromine atom often occupies a hydrophobic pocket (Gatekeeper region) within the ATP binding site.

EGFR_InhibitionLigandBromo-NitrophenylImidazoleBindingCompetitive Binding(ATP Pocket)Ligand->BindingEGFR_ActiveEGFR TyrosineKinase (Active)EGFR_Active->BindingATPATP MoleculeATP->Binding BlockedHalogenBondHalogen Bond(Br --- Carbonyl)Binding->HalogenBond StabilizationInhibitionInhibition ofAutophosphorylationBinding->InhibitionSignalBlockBlockade ofRas/Raf/MEK PathwayInhibition->SignalBlockApoptosisTumor CellApoptosisSignalBlock->Apoptosis

Caption: Figure 2. Mechanism of EGFR inhibition. The bromo-imidazole competes with ATP, stabilized by halogen bonding, blocking downstream proliferation signaling.

Experimental Protocols

Synthesis of 4-Bromo-2-(4-nitrophenyl)-1H-imidazole

Methodology: Modified Debus-Radziszewski Imidazole Synthesis followed by Bromination. Objective: To synthesize the core scaffold with high regioselectivity.

Reagents:

  • 4-Nitrobenzaldehyde (10 mmol)

  • Glyoxal (40% aq. solution, 10 mmol)

  • Ammonium Acetate (40 mmol)

  • N-Bromosuccinimide (NBS) (11 mmol)

  • Solvents: Methanol, Chloroform, Acetic Acid.

Step-by-Step Protocol:

  • Condensation: Dissolve 4-nitrobenzaldehyde (1.51 g) in Methanol (20 mL). Add Glyoxal (1.45 g) and Ammonium Acetate (3.08 g) dissolved in Acetic Acid (5 mL).

  • Reflux: Heat the mixture to reflux (70°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Isolation: Pour the reaction mixture into crushed ice. Neutralize with NH₄OH until pH 8. Filter the yellow precipitate (2-(4-nitrophenyl)-1H-imidazole). Recrystallize from ethanol.

  • Bromination: Dissolve the intermediate (1.0 g) in Chloroform (15 mL). Cool to 0°C.

  • Addition: Add NBS (0.95 g) portion-wise over 30 minutes to prevent poly-bromination.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Wash with water, dry over Na₂SO₄, and evaporate solvent. Purify via column chromatography (Silica gel, DCM:MeOH 98:2).

  • Validation: Confirm structure via ¹H-NMR (Look for singlet at ~7.4 ppm for imidazole C5-H and disappearance of C4-H).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).

Protocol:

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the bromo-nitrophenyl imidazole in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in media. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % Viability = (OD_sample / OD_control) × 100. Plot dose-response curve to determine IC₅₀.

Future Outlook & Strategic Applications

The bromo-nitrophenyl imidazole scaffold is currently transitioning from a "hit" compound to a versatile "lead" in two major areas:

  • Radiosensitizers: The nitro group mimics oxygen, "fixing" radiation-induced DNA damage in hypoxic tumors that are typically radio-resistant.

  • PROTAC Linkers: The bromine atom provides an ideal attachment point for E3 ligase ligands, allowing these molecules to serve as warheads in Proteolysis Targeting Chimeras (PROTACs) for degrading specific oncoproteins.

References

  • Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent . ResearchGate.[3][4] Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases . MDPI. Available at: [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol . Royal Society of Chemistry. Available at: [Link]

  • Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives . PubMed. Available at: [Link]

Methodological & Application

Application Note: High-Yield Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026


) for N-Aryl Imidazole Construction

Executive Summary

This application note details the optimized protocol for synthesizing 1-(4-bromo-2-nitrophenyl)-1H-imidazole , a critical intermediate in the development of hypoxia-activated prodrugs and kinase inhibitors. Unlike metal-catalyzed cross-couplings (Ullmann/Buchwald), this protocol utilizes a Nucleophilic Aromatic Substitution (


)  strategy. This approach exploits the strong electron-withdrawing nature of the ortho-nitro group to activate the fluorobenzene precursor, ensuring high regioselectivity and yield without the need for expensive palladium or copper catalysts.
Key Advantages of This Protocol
  • Regioselectivity: Exclusive formation of the

    
    -aryl isomer.
    
  • Cost-Efficiency: Eliminates the need for transition metal catalysts and ligands.

  • Scalability: Reaction conditions (mild heat, carbonate base) are compatible with kilogram-scale production.

Strategic Analysis & Retrosynthesis

The target molecule features an imidazole ring linked to a highly functionalized benzene core. The presence of the nitro group at the ortho position relative to the linkage is the strategic pivot point.

Mechanistic Pathway

The synthesis relies on the


 mechanism.[1] The ortho-nitro group stabilizes the anionic Meisenheimer intermediate via resonance, significantly lowering the activation energy for the nucleophilic attack of the imidazole nitrogen on the carbon-fluorine bond.

Reaction Scheme:



Figure 1: Mechanistic flow of the


 reaction showing the critical role of the Meisenheimer complex.

Detailed Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.RoleCAS No.
4-Bromo-1-fluoro-2-nitrobenzene 219.991.0Electrophile364-73-8
Imidazole 68.081.1Nucleophile288-32-4
Potassium Carbonate (

)
138.212.0Base584-08-7
DMF (Anhydrous) 73.09N/ASolvent68-12-2
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromo-1-fluoro-2-nitrobenzene (5.00 g, 22.7 mmol) and imidazole (1.70 g, 25.0 mmol).

  • Add anhydrous DMF (50 mL). Note: DMF is preferred over DMSO for easier workup, though DMSO can be used if higher temperatures are required.

  • Add Potassium Carbonate (6.27 g, 45.4 mmol) in a single portion.

Step 2: Reaction Execution

  • Place the flask in a pre-heated oil bath at 80°C .

  • Stir vigorously. The suspension will change color (typically yellow to deep orange) as the reaction progresses.

  • Monitor: Check reaction progress by TLC (Hexane:Ethyl Acetate 1:1) or LC-MS after 3 hours. The starting fluoride (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.
  • Typical reaction time: 3 to 5 hours.

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Precipitation: Pour the reaction mixture slowly into ice-cold water (250 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry the solid under vacuum at 45°C overnight.

Step 4: Purification (If Necessary)

  • Standard Purity: The precipitation method usually yields >95% purity.

  • Recrystallization: If higher purity is required, recrystallize from Ethanol/Water (9:1).

  • Chromatography: Flash column chromatography using a gradient of 0-5% Methanol in Dichloromethane.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following parameters.

Expected Analytical Data
TechniqueExpected Signal / ResultInterpretation
Appearance Yellow to orange solidNitro-aromatic conjugation
LC-MS (

)
m/z = 268.0 / 270.0

Characteristic 1:1 Br isotope pattern

NMR

7.0 - 8.2 ppm (Aromatic)
Deshielded protons due to

and imidazole ring
Regiochemistry NOE correlationInteraction between Imidazole H-5 and Phenyl H-6 confirms N1 linkage
Troubleshooting Guide
  • Issue: Low yield or oil formation upon pouring into water.

    • Solution: The product may be slightly soluble in aqueous DMF. Extract the aqueous layer with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Issue: Incomplete conversion.

    • Solution: Increase temperature to 100°C. Ensure

      
       is finely ground to maximize surface area.
      

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target imidazole.

References

  • Parmar, T. H., et al. (2022).[2] "Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole." Australian Journal of Chemistry, 75(4), 276–284. Link

  • Contour-Galcéra, M. O., et al. (2016). "The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase." UCL Discovery. Link

  • Bradley, E., et al. (2021). "Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe." Journal of Medicinal Chemistry. Link

  • Pietra, F., & Del Cima, F. (1972). "Potentially bifunctional reactants.[3] Aromatic nucleophilic substitution by imidazole or pyrazole." Journal of the Chemical Society, Perkin Transactions 2, 1420-1424. Link

Sources

Application Note: Synthesis and Purification of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Application Focus: Nucleophilic Aromatic Substitution (SNAr), Liquid-Liquid Extraction, and Chromatographic Resolution

Introduction and Mechanistic Rationale

The compound 1-(4-bromo-2-nitrophenyl)-1H-imidazole is a privileged structural motif in medicinal chemistry. It frequently serves as a critical intermediate in the synthesis of complex heterocycles, such as biologically active 2-aminoindoles One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous[1]. The imidazole core itself is a ubiquitous pharmacophore, making the rigorous purification of its derivatives an essential skill in drug development Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation...[2].

The synthesis of this target typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) pathway. The presence of a strongly electron-withdrawing nitro group ortho to the leaving group significantly lowers the activation energy by stabilizing the anionic Meisenheimer intermediate Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes...[3]. To achieve exclusive regioselectivity and high yields, 4-bromo-1-fluoro-2-nitrobenzene is preferred over 1,4-dibromo-2-nitrobenzene. Fluorine is a vastly superior leaving group in SNAr reactions due to its high electronegativity, which maximizes the electrophilicity of the C1 carbon.

Aprotic solvents like DMF or DMSO are mandated for this reaction because they do not solvate the nucleophilic nitrogen of the imidazole as strongly as protic solvents do, thereby maintaining high nucleophilicity A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents[4]. However, the use of these high-boiling, polar aprotic solvents introduces significant downstream purification challenges.

Experimental Workflow and Clearance Logic

The purification of 1-(4-bromo-2-nitrophenyl)-1H-imidazole requires a multi-tiered approach designed to sequentially strip away inorganic salts, polar aprotic solvents, unreacted starting materials, and trace regioisomers.

G1 A 1. SNAr Reaction (DMF, K2CO3, 80°C) B 2. LLE Workup (EtOAc / H2O) A->B C 3. Organic Phase (Crude Product) B->C D 4. Aqueous Phase (Waste: DMF, Salts) B->D E 5. Flash Chromatography (Hexanes/EtOAc) C->E F 6. Recrystallization (Ethanol) E->F G 7. Pure 1-(4-bromo-2-nitrophenyl) -1H-imidazole F->G

Workflow for the synthesis and purification of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Quantitative Purification Metrics

The table below summarizes the expected physicochemical behavior of the target compound and its impurities across the purification sequence.

Purification StageTarget Impurity RemovedTypical Rf / PartitionExpected Yield RetentionTarget Purity Achieved
Liquid-Liquid Ext. DMF, K

CO

, Free Imidazole
LogP (Target) ~ 2.8> 95%75 - 85%
Silica Gel FCC 4-Bromo-1-fluoro-2-nitrobenzeneRf (Impurity) ~ 0.880 - 85%95 - 98%
Recrystallization Trace organics, Bis-adductsN/A (Solubility diff.)70 - 75%> 99.5%

Step-by-Step Methodologies

Protocol A: Reaction Execution and Liquid-Liquid Extraction (LLE)

Causality Focus: Solvent removal is the primary failure point in normal-phase chromatography. DMF alters the stationary phase's activity, causing severe streaking of the target imidazole.

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and imidazole (1.2 equiv) in anhydrous DMF (0.5 M). Add anhydrous K

    
    CO
    
    
    
    (2.0 equiv). Stir at 80 °C for 4–6 hours under a nitrogen atmosphere.
  • Quenching: Cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing distilled water (5× the reaction volume).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Rigorous Washing (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of water) at least 4 times. Why LiCl? Lithium ions strongly coordinate with water and DMF, breaking the hydration sphere and forcing DMF into the aqueous phase far more effectively than brine alone.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Flash Column Chromatography (FCC)

Causality Focus: The target compound contains a basic imidazole nitrogen, which interacts strongly with the acidic silanol groups on standard silica gel, leading to peak tailing.

  • Preparation: Dry-load the crude mixture onto a small amount of silica gel or load it as a concentrated solution in Dichloromethane (DCM).

  • Column Setup: Pack a silica gel column using Hexanes.

  • Elution Gradient: Begin elution with 10% EtOAc in Hexanes to flush out the highly non-polar unreacted 4-bromo-1-fluoro-2-nitrobenzene (Rf ~ 0.8 in 1:1 Hex/EtOAc). Gradually increase the polarity to 40-50% EtOAc.

  • Self-Validating Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target 1-(4-bromo-2-nitrophenyl)-1H-imidazole will elute at an Rf of ~0.35 (in 1:1 Hexanes/EtOAc).

G2 Crude Crude Mixture Imp1 Polar Impurities (Imidazole, Salts) Crude->Imp1 Imp2 Apolar Impurities (Starting Halide) Crude->Imp2 Target Target Compound (Moderate Polarity) Crude->Target Mech1 Aqueous Washes (High Partition Coeff) Imp1->Mech1 Cleared by Mech2 Normal Phase Silica (Differential Elution) Imp2->Mech2 Cleared by Target->Mech1 Retained Target->Mech2 Elutes Rf~0.35

Logical mapping of impurity profiles and their physicochemical clearance mechanisms.

Protocol C: Recrystallization and Final Validation

Causality Focus: Chromatography rarely removes 100% of structurally similar trace impurities. Crystallization relies on the rigid, highly ordered crystal lattice of the N-aryl imidazole to exclude defects.

  • Dissolution: Suspend the chromatographed solid in a minimum volume of boiling absolute ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 1 hour. Rapid cooling traps impurities; slow cooling ensures a pure lattice.

  • Isolation: Filter the pale yellow crystals via vacuum filtration and wash with ice-cold ethanol. Dry under high vacuum.

  • Self-Validating Analytical Checks:

    • 
      H NMR:  Confirm the disappearance of the broad N-H singlet of free imidazole (~12.0 ppm). Verify the presence of the highly deshielded N-CH-N imidazole proton (typically shifted downfield to ~7.8–8.0 ppm due to the electron-withdrawing nitrophenyl ring).
      
    • LC-MS: Confirm the exact mass corresponding to the

      
       and 
      
      
      
      isotope pattern (1:1 ratio), indicative of the single bromine atom.

References

  • Title: Aromatic Nucleophilic Substitution (SNAr)
  • Title: One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous Source: PMC URL
  • Title: Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles Source: MDPI URL
  • Title: A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law Source: Scientific & Academic Publishing URL

Sources

"using 1-(4-bromo-2-nitrophenyl)-1h-imidazole in organic synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Applications of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Prepared by a Senior Application Scientist, this guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole. This document delves into the strategic application of this versatile building block, explaining the causality behind experimental choices and providing detailed, field-proven protocols for key transformations.

Introduction: A Multifaceted Synthetic Building Block

1-(4-bromo-2-nitrophenyl)-1H-imidazole is a highly functionalized heterocyclic compound poised for a significant role in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its structure is endowed with three distinct points of reactivity that can be addressed selectively, making it an exceptionally valuable scaffold for building molecular diversity.

  • The Aryl Bromide (C-Br): Located on the phenyl ring, the bromine atom is an ideal handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

  • The Nitro Group (NO₂): Positioned ortho to the imidazole ring and para to the bromine, this powerful electron-withdrawing group serves two purposes. It activates the C-Br bond for both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro group itself is a versatile precursor to an amino group, which can unlock a variety of subsequent transformations, including intramolecular cyclizations.[2][3]

  • The Imidazole Ring: This nitrogenous heterocycle is a common pharmacophore in numerous clinically approved drugs and biologically active compounds, contributing to target binding, solubility, and metabolic stability.[4][5][6]

This guide will explore the primary synthetic transformations that leverage these features, providing detailed protocols and mechanistic insights.

G cluster_0 C-Br Bond Functionalization cluster_1 NO2 Group Transformation start 1-(4-bromo-2-nitrophenyl)-1H-imidazole suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Boronic Acid, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Amine, Base snar Nucleophilic Aromatic Substitution (C-Nu Bond Formation) start->snar Nucleophile (e.g., Thiol, Alkoxide) reduction Nitro Group Reduction start->reduction Reducing Agent (Fe, SnCl2, H2/Pd) cyclization Reductive Cyclization to Fused Benzimidazoles reduction->cyclization Acid or Heat

Caption: Key synthetic pathways accessible from 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in 1-(4-bromo-2-nitrophenyl)-1H-imidazole is readily functionalized using palladium catalysis. The electron-withdrawing nitro group enhances the reactivity of the aryl bromide toward oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions compared to less activated systems.[7]

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl structures.[8][9] Coupling 1-(4-bromo-2-nitrophenyl)-1H-imidazole with various aryl- or heteroaryl-boronic acids provides a direct route to a diverse library of complex scaffolds.

Suzuki_Workflow reactants 1-(4-bromo-2-nitrophenyl)-1H-imidazole + Arylboronic Acid + Base (e.g., K₂CO₃) + Pd Catalyst (e.g., Pd(dppf)Cl₂) reaction_vessel Degas & Heat (e.g., 80-110 °C) in Solvent (e.g., Dioxane/H₂O) reactants->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup purification Column Chromatography workup->purification product 1-(4-Aryl-2-nitrophenyl)-1H-imidazole purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 1-(4-(4-methoxyphenyl)-2-nitrophenyl)-1H-imidazole

  • Reagent Preparation: To a flame-dried Schlenk flask, add 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v). The use of a base like K₂CO₃ is crucial for activating the boronic acid for transmetalation.[8][10]

  • Reaction: Heat the mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to afford the desired product.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Est. Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90690-98
33-Pyridylboronic acidPd(dppf)Cl₂K₃PO₄DME/H₂O85875-85
4Thiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80470-80[10]
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[7][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the phenyl ring.

Causality Behind Component Selection:

  • Catalyst/Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XPhos, RuPhos, or BINAP) are often required to facilitate both the oxidative addition and the final reductive elimination step, which is typically the rate-limiting step in the catalytic cycle.[11][12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used to deprotonate the amine, forming the active palladium-amido intermediate.[11][13]

Buchwald_Workflow reactants 1-(4-bromo-2-nitrophenyl)-1H-imidazole + Amine (R₂NH) + Base (e.g., NaOtBu) + Pd Catalyst/Ligand reaction_vessel Degas & Heat (e.g., 80-110 °C) in Anhydrous Solvent (e.g., Toluene) reactants->reaction_vessel workup Filter through Celite & Concentrate reaction_vessel->workup purification Column Chromatography workup->purification product 1-(4-(Amino)-2-nitrophenyl)-1H-imidazole purification->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Protocol: Synthesis of 1-(4-morpholino-2-nitrophenyl)-1H-imidazole

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., BINAP, 0.08 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reagent Addition: Add anhydrous, degassed toluene, followed by 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq) and morpholine (1.2 eq).

  • Reaction: Heat the mixture to 100-110 °C for 8-24 hours until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

EntryAminePd SourceLigandBaseTemp (°C)Est. Yield (%)
1MorpholinePd(OAc)₂BINAPCs₂CO₃11080-90[12]
2PiperidinePd₂(dba)₃XPhosNaOtBu10085-95
3AnilinePd(OAc)₂RuPhosK₃PO₄11075-85
4BenzylaminePd₂(dba)₃tBuXPhosLiHMDS9070-80

Transformation of the Nitro Group

The nitro group is not merely an activating group; it is a synthetic linchpin for accessing new chemical space. Its reduction to an amine is a fundamental and high-yielding transformation.[2]

Application 3: Nitro Group Reduction

The conversion of the nitro group to a primary amine (aniline derivative) can be achieved through various methods. The choice of reagent is dictated by the presence of other functional groups in the molecule.[14]

  • Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, but it can also reduce other functionalities like alkenes or alkynes. It is generally compatible with aryl halides.

  • Metal/Acid (Fe/HCl, Sn/HCl): A classic and robust method that is tolerant of many functional groups but requires acidic conditions and an aqueous workup.[15]

  • Tin(II) Chloride (SnCl₂): Offers milder, often pH-neutral conditions, making it suitable for acid-sensitive substrates.[2]

Protocol: Synthesis of 1-(2-amino-4-bromophenyl)-1H-imidazole via SnCl₂ Reduction

  • Reaction Setup: Dissolve 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The pH should be adjusted to ~8.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude amine.

  • Purification: The product can often be used directly in the next step or purified by column chromatography if necessary.

Application 4: Reductive Cyclization for Fused Heterocycles

A powerful application of this scaffold is the one-pot reduction of the nitro group followed by intramolecular cyclization to form fused benzimidazole systems. These tetracyclic structures are of significant interest in medicinal chemistry.[16] The ortho arrangement of the newly formed amine and the imidazole nitrogen facilitates this transformation.

Reductive_Cyclization start 1-(4-bromo-2-nitrophenyl)-1H-imidazole intermediate 1-(2-amino-4-bromophenyl)-1H-imidazole start->intermediate final_product Brominated Fused Benzimidazole intermediate->final_product

Caption: Pathway for one-pot reductive cyclization.

Protocol: One-Pot Synthesis of 8-bromo-10H-imidazo[1,2-a]benzimidazole

This protocol is adapted from a general procedure for converting 2-nitroamines into benzimidazoles.[16]

  • Reaction Setup: To a solution of 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq) in formic acid, add ammonium chloride (NH₄Cl, 1.0 eq).

  • Reducing Agent: Add iron powder (Fe, 5.0 eq) portion-wise while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to 100 °C for 1-2 hours. The formic acid serves as both the solvent and the C1 source for the imidazole ring formation. The iron reduces the nitro group in situ.

  • Work-up: After cooling, dilute the reaction mixture with water and neutralize carefully with a saturated solution of NaHCO₃ or ammonium hydroxide.

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Dry the organic phase, concentrate, and purify by column chromatography or recrystallization to obtain the fused heterocyclic product.

Safety and Handling

  • Nitroaromatic Compounds: Many nitroaromatic compounds are potentially toxic and can be absorbed through the skin. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Brominated Compounds: Aryl bromides are generally stable but should be handled with care to avoid inhalation and skin contact.

  • Palladium Catalysts: Palladium compounds can be toxic and sensitizing. Avoid creating dust.

  • Reagents: Handle strong bases (NaOtBu) and reducing agents (Fe powder, SnCl₂) with appropriate precautions.

Conclusion

1-(4-bromo-2-nitrophenyl)-1H-imidazole is a strategically designed synthetic intermediate that offers multiple, distinct avenues for molecular elaboration. Through well-established and reliable methodologies such as palladium-catalyzed cross-coupling and nitro-group transformations, chemists can rapidly access a vast array of novel and complex chemical entities. The protocols and insights provided in this guide serve as a robust foundation for leveraging this powerful building block in drug discovery and organic synthesis programs.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A General and Efficient One-Pot Synthesis of 2H-Benzimidazoles from 2-Nitroanilines. Synlett, 2010(18), 2759-2764. Available at: [Link]

  • Varala, R., & Ramu, E. (2012). A green synthesis of benzimidazoles. Journal of the Serbian Chemical Society, 77(8), 1045-1050. Available at: [Link]

  • Grover, G., & Kini, S. G. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science, 1(10), 139-142. Available at: [Link]

  • Ikhlass, J., & El-Dien, A. G. (2022). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 12(15), 9086-9129. Available at: [Link]

  • Thai Journal of Science and Technology. (2018). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved March 28, 2025, from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Palmer, B. D., et al. (1987). Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1695-1702. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]

  • Palmer, B. D., et al. (1987). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1695-1702. Available at: [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole? Available at: [Link]

  • Cerna, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4494-4506. Available at: [Link]

  • Gritsan, N. P., et al. (2018). The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. RSC Advances, 8(43), 24459-24467. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved March 28, 2025, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 28, 2025, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 28, 2025, from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 28, 2025, from [Link]

  • Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • ResearchGate. (n.d.). Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Available at: [Link]

  • Journal of the Chinese Chemical Society. (2009). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Available at: [Link]

  • International Union of Crystallography. (2016). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. Available at: [Link]

  • European Journal of Pharmaceutical and Medical Research. (2022). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Available at: [Link]

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Available at: [Link]

  • Taylor & Francis Online. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 1-(4-bromo-2-nitrophenyl)-1H-imidazole serves as a critical intermediate in the synthesis of fused heterocyclic scaffolds, particularly benzimidazoles and imidazopyridines used in kinase inhibitor development. Its dual functionality—the nitro group (reducible to an amine) and the bromine atom (a handle for Suzuki/Buchwald cross-coupling)—makes it a versatile building block.

However, its synthesis via Nucleophilic Aromatic Substitution (


) presents specific analytical challenges, including the removal of the excess imidazole starting material and the verification of regioselectivity (

-arylation vs.

-arylation).

This guide provides a self-validating analytical workflow designed to confirm identity, regiochemistry, and purity with high confidence.

Molecule Profile[1][2][3]
  • Formula:

    
    
    
  • Exact Mass: 266.96 (for

    
    )
    
  • Key Features: Imidazole ring (basic), Nitro group (electron-withdrawing, chromophore), Bromine (isotopic signature).

Analytical Strategy Workflow

The following flowchart outlines the logical progression of analysis. This is not merely a checklist but a decision-making tree to ensure resources are not wasted on impure samples.

AnalyticalWorkflow Sample Crude Reaction Mixture TLC Step 1: TLC/LC-MS Check (Reaction Completion) Sample->TLC Workup Workup & Isolation TLC->Workup If SM consumed NMR Step 2: 1H NMR (DMSO-d6) (Structural Confirmation) Workup->NMR NMR->Workup Residual Solvent/SM? MS Step 3: HRMS/LC-MS (Isotopic Validation) NMR->MS If Regiochem Correct HPLC Step 4: HPLC-UV Purity (Quantitation >98%) MS->HPLC If Br Pattern Confirmed Release Release for Next Step (Reduction/Coupling) HPLC->Release If Purity >98%

Figure 1: Analytical workflow ensuring sequential validation of structure and purity.

Protocol 1: Nuclear Magnetic Resonance (NMR)[4][5]

NMR is the primary tool for distinguishing the product from the starting material (imidazole) and confirming the


-arylation.
Experimental Parameters
  • Instrument: 400 MHz or higher.

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reasoning: The product is moderately polar due to the nitro group. DMSO ensures complete solubility and prevents peak broadening associated with aggregation. Furthermore, the imidazole

      
       proton is acidic and its shift is more stable in DMSO.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

Expected Spectral Data & Assignment Logic

The spectrum will display two distinct spin systems: the ABX system of the trisubstituted phenyl ring and the three protons of the imidazole ring .

ProtonApprox. Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic (Causality)
Im-H2 8.00 – 8.20Singlet (s)-Most deshielded imidazole proton due to flanking nitrogens. Confirms imidazole integrity.
Ph-H3 8.35 – 8.45Doublet (d)

Ortho to

(strong deshielding) and meta to

. The "d" is a small meta-coupling to Ph-H5.
Ph-H5 7.95 – 8.05dd

Ortho to

, Para to

. Shows large ortho-coupling to H6 and small meta-coupling to H3.
Ph-H6 7.60 – 7.70Doublet (d)

Ortho to the Imidazole ring. Shielded relative to H3/H5 due to lack of direct

orthogonality.
Im-H4 7.40 – 7.50Broad s/d-Characteristic imidazole backbone proton.
Im-H5 7.10 – 7.20Broad s/d-Closest to the phenyl ring; may show NOE to Ph-H6.
Self-Validating Check:
  • Regiochemistry Flag: If you observe a broad singlet integrating to 1H > 10 ppm, you likely have imidazole hydrochloride salt or protonated starting material, not the product.

  • Substitution Check: The disappearance of the broad

    
     signal (usually >12 ppm in free imidazole) confirms 
    
    
    
    -substitution.

Protocol 2: Mass Spectrometry (LC-MS)

Mass spectrometry provides the definitive "fingerprint" for the bromine atom.

Experimental Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

The Bromine Isotope Signature

Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%). This natural 1:1 abundance creates a specific "twin peak" pattern.[1]

Criteria for Acceptance:

  • M+H Peak: You must see two peaks of approximately equal intensity separated by 2 mass units.[2]

    • 
       (
      
      
      
      isotope)
    • 
       (
      
      
      
      isotope)
  • Absence of M+2: If you see only a single peak at 268, you have lost the bromine (likely dehalogenation side reaction).

  • Ratio Distortion: A 3:1 ratio (M:M+2) indicates Chlorine contamination (using Cl-starting material by mistake).

Protocol 3: HPLC Purity Profiling

A generic gradient is often insufficient for separating the highly polar imidazole starting material from the product. This method utilizes a "hold" step to elute polar impurities.

Method Specifications
ParameterSetting
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5

Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 300 nm (nitro-specific)
Temperature 30°C
Gradient Table
Time (min)% BEvent
0.05Initial Hold (Elute free Imidazole/Salts)
2.05End Initial Hold
12.090Linear Gradient to elute Product
15.090Wash
15.15Re-equilibration
Data Interpretation[4][6][7][8][9][10][11][12][13][14]
  • Retention Time (

    
    ): 
    
    • Imidazole (SM):[3][4]

      
       min (elutes in void volume/initial hold).
      
    • Product:

      
       min (significantly retained due to lipophilic Br and Phenyl ring).
      
  • Purity Calculation: Area% at 254 nm.

    • Requirement: >95% for crude use; >98% for GMP/GLP applications.

Protocol 4: Infrared Spectroscopy (FT-IR)

IR is useful for a quick "functional group check" on solid samples (ATR method).

  • Nitro Group (

    
    ):  Look for two strong bands.[5][6]
    
    • Asymmetric Stretch:

      
       (Very strong).
      
    • Symmetric Stretch:

      
      .
      
  • C-Br Stretch: A distinct band in the fingerprint region, typically

    
    .
    
  • Absence of N-H: Lack of a broad band at

    
     confirms no residual free imidazole.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Standard text for NMR prediction rules).

  • Larghi, E. L., et al. (2005). "Strategies for the synthesis of benzimidazoles." Arkivoc, 12, 98-153. Link (Context for imidazole intermediates).

  • BenchChem. (2025).[6] "Spectroscopic and Synthetic Profile of 4-Bromo-1-methyl-2-nitro-1H-imidazole." (Provides analogous spectral data for nitro-bromo-imidazoles).

  • Sielc Technologies. "Separation of Imidazole derivatives on Reverse Phase Columns." Link (Basis for HPLC mobile phase selection).

  • University of Calgary. "Mass Spectrometry: Isotope patterns for Cl and Br." Link (Source for isotopic abundance validation).

Sources

"1-(4-bromo-2-nitrophenyl)-1h-imidazole in antimicrobial agent synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the strategic utilization of 1-(4-bromo-2-nitrophenyl)-1H-imidazole in medicinal chemistry, specifically tailored for the development of next-generation antimicrobial therapeutics.

Strategic Rationale: The Tri-Functional Pharmacophore

The escalating crisis of antimicrobial resistance (AMR) demands the design of novel chemical entities capable of bypassing established microbial efflux pumps and target mutations. In this context, 1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS No. 23725-66-8) emerges as a highly privileged, tri-functional building block for drug discovery.

The architectural brilliance of this scaffold lies in its three distinct reactive and biological handles:

  • The Imidazole Core: A universally recognized pharmacophore that coordinates with metal-dependent microbial enzymes, such as fungal lanosterol 14α-demethylase (CYP51) and bacterial metallo-β-lactamases[].

  • The C4-Bromo Substituent: An ideal electrophilic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The strongly electron-withdrawing nature of the ortho-nitro group activates the C-Br bond, lowering the activation energy required for the oxidative addition of the palladium catalyst.

  • The C2-Nitro Group: Serves as a "masked" amine. Upon chemoselective reduction, it provides an aniline intermediate primed for condensation reactions, enabling the rapid construction of benzimidazole-fused systems known for potent DNA gyrase inhibition[2].

Divergent Synthetic Workflows

To maximize the chemical space explored during Structure-Activity Relationship (SAR) campaigns, we utilize a divergent synthetic strategy.

Workflow Scaffold 1-(4-bromo-2-nitrophenyl)-1H-imidazole (Starting Scaffold) Suzuki Protocol A: Suzuki Coupling (Pd-catalyzed C-C formation) Scaffold->Suzuki C-4 Diversification Reduction Protocol B: Nitro Reduction (Chemoselective Fe/NH4Cl) Scaffold->Reduction C-2 Activation Product1 Aryl-Substituted Imidazoles (Membrane Disruptors) Suzuki->Product1 Yield: 75-90% Cyclization Protocol C: Cyclization (Aldehyde Condensation) Reduction->Cyclization Intermediate Amine Product2 Benzimidazole-Fused Agents (Gyrase Inhibitors) Cyclization->Product2 Yield: 60-85%

Fig 1. Divergent synthetic workflow for 1-(4-bromo-2-nitrophenyl)-1H-imidazole functionalization.

Protocol A: Chemoselective Nitro Reduction & Benzimidazole Cyclization

Causality & Expert Insight: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated here, as it will inevitably cause hydrodehalogenation (cleavage) of the essential C4-bromo group. To preserve the bromine atom for subsequent functionalization, a chemoselective reduction using sodium dithionite (Na₂S₂O₄) or Béchamp reduction (Fe/NH₄Cl) must be employed[3]. The resulting diamine is then condensed with an aldehyde under oxidative or microwave conditions to form the benzimidazole core[4].

Step-by-Step Methodology (Self-Validating System):

  • Reduction: Dissolve 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 eq) in a 2:1 mixture of Ethanol/Water. Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux & QC: Heat the mixture to 80°C for 2 hours. Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the yellow nitro starting material and the appearance of a highly polar, UV-active amine spot confirms completion.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron sludge. Concentrate the filtrate under reduced pressure to isolate the intermediate amine.

  • Cyclization: Dissolve the crude amine in DMF. Add the desired substituted benzaldehyde (1.2 eq) and a catalytic amount of sodium metabisulfite (Na₂S₂O₅).

  • Microwave Irradiation: Subject the mixture to microwave irradiation (120°C, 15 minutes)[4].

  • Isolation: Pour the reaction into ice water. Filter the resulting precipitate and purify via flash chromatography to yield the benzimidazole-imidazole hybrid. Validation Check: LC-MS must show the [M+H]⁺ peak corresponding to the cyclized product, with the characteristic bromine isotopic pattern (1:1 ratio of M / M+2 peaks).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: Introducing lipophilic aryl groups at the C4 position enhances the compound's ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria. We utilize Pd(dppf)Cl₂ as the catalyst; the bulky bidentate dppf ligand prevents the imidazole nitrogen from coordinating to and poisoning the palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the bromo-imidazole scaffold (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill the flask with Argon three times.

  • Reaction: Inject degassed 1,4-Dioxane/Water (4:1 v/v). Heat to 90°C for 12 hours.

  • Workup & QC: Dilute with Ethyl Acetate and wash with brine. Validation Check: Perform ¹H-NMR on the crude mixture. The disappearance of the distinct aromatic proton adjacent to the bromine and the appearance of new multiplet signals in the 7.2–7.8 ppm region confirms successful cross-coupling.

Quantitative SAR Data Summary

The structural modifications outlined above directly dictate the antimicrobial spectrum. Below is a representative quantitative summary of Minimum Inhibitory Concentrations (MIC) demonstrating how functionalizing the 1-(4-bromo-2-nitrophenyl)-1H-imidazole scaffold shifts efficacy across different pathogen classes[2].

Compound IDModification at C4 (Suzuki)Modification at C2 (Cyclization)MIC S. aureus (MRSA)MIC E. coliMIC C. albicansCC₅₀ (HepG2 Cells)
Scaffold -Br (Unmodified)-NO₂ (Unmodified)>64 µg/mL>64 µg/mL32 µg/mL>100 µg/mL
Analog 1 4-Fluorophenyl-NO₂ (Unmodified)16 µg/mL32 µg/mL8 µg/mL85 µg/mL
Analog 2 -Br (Unmodified)Benzimidazole (Phenyl)4 µg/mL16 µg/mL16 µg/mL60 µg/mL
Analog 3 4-FluorophenylBenzimidazole (Pyridine)0.5 µg/mL 2 µg/mL 4 µg/mL75 µg/mL

Data Interpretation: The unmodified scaffold exhibits weak baseline antifungal activity. Adding a lipophilic fluorophenyl group (Analog 1) improves antifungal efficacy. Converting the nitro group to a benzimidazole (Analog 2) drastically shifts the profile toward antibacterial activity. The dual-modified hybrid (Analog 3) acts as a potent, broad-spectrum agent.

Mechanism of Action (MoA) Pathway

The synthesized derivatives exert their antimicrobial effects through a dual-targeting mechanism, leveraging both the imidazole and the newly formed benzimidazole/aryl domains.

MoA Agent Synthesized Agent Target1 Fungal CYP51 (Lanosterol Demethylase) Agent->Target1 Imidazole Binding Target2 Bacterial DNA Gyrase (Topoisomerase II) Agent->Target2 Benzimidazole Binding Ergosterol Ergosterol Depletion Target1->Ergosterol DNA DNA Supercoiling Halt Target2->DNA Death Microbial Cell Death Ergosterol->Death DNA->Death

Fig 2. Dual-target mechanism of action for synthesized imidazole/benzimidazole antimicrobial agents.

References

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Supporting Information - The Royal Society of Chemistry. RSC.org. Available at:[Link]

  • Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives. The Pharma Innovation Journal. Available at:[Link]

  • Rapid One-Pot Preparation of 2-Substituted Benzimidazoles from 2-Nitroanilines Using Microwave Conditions. ResearchGate. Available at:[Link]

Sources

Application Note: Scale-Up Synthesis of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and kilogram-scale protocol for the synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole . This compound is a critical pharmacophore intermediate, widely utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets) and antimicrobial agents.

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy, optimized for safety, cost-efficiency, and impurity control. Unlike transition-metal-catalyzed routes (e.g., Ullmann coupling), this method avoids heavy metal contamination, making it superior for early-phase GMP manufacturing.

Key Performance Indicators (KPIs):

  • Scale: 1.0 kg input (demonstrated).

  • Yield: >92% isolated.[1]

  • Purity: >99.5% (HPLC), with single impurities <0.10%.

  • Safety: Exotherm-controlled addition; solvent swap to avoid thermal runaway.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the displacement of a leaving group on the electron-deficient nitrobenzene ring by the imidazole nitrogen.

Strategic Disconnection
  • Bond Formed: C(aryl)–N(imidazole).

  • Mechanism: SNAr (Addition-Elimination).[2][3]

  • Electrophile: 4-Bromo-1-fluoro-2-nitrobenzene. The fluorine atom at C1 is highly activated by the ortho-nitro group. The bromine at C4 is deactivated (meta to nitro) and remains intact, serving as a handle for downstream Suzuki-Miyaura couplings.

  • Nucleophile: 1H-Imidazole.[4][5][6][7]

  • Base: Potassium Carbonate (K2CO3).[1][8][9] Chosen over Sodium Hydride (NaH) to eliminate hydrogen gas evolution hazards on scale.

Reaction Scheme

ReactionScheme SM1 4-Bromo-1-fluoro- 2-nitrobenzene (Electrophile) Product 1-(4-Bromo-2-nitrophenyl)- 1H-imidazole (Target) SM1->Product S_NAr SM2 1H-Imidazole (Nucleophile) SM2->Product Reagents K2CO3 (2.0 eq) DMF, 60°C Reagents->Product Byproduct KF + KHCO3

Caption: SNAr reaction pathway. The ortho-nitro group activates the C-F bond for displacement by imidazole.

Process Development & Optimization

Solvent Selection

Solvent choice is critical for SNAr rates and workup efficiency.

SolventReaction RateWorkup FeasibilitySafety ProfileVerdict
DMF High (Polar Aprotic)Good (Water precipitation)Thermal hazard >120°CSelected
DMSO Very HighPoor (High BP, difficult drying)Potential runawayRejected
Acetonitrile ModerateExcellent (Distillable)FlammableBackup
THF LowGoodPeroxide formerRejected

Decision: DMF was selected.[8] It provides optimal solubility for the inorganic base (K2CO3) and the polar transition state. The product precipitates cleanly upon water addition, avoiding extraction/chromatography.

Stoichiometry & Impurity Control
  • Imidazole (1.1 eq): A slight excess ensures complete consumption of the expensive fluoronitrobenzene. Excess imidazole is water-soluble and removed during the quench.

  • Temperature (60°C): Higher temperatures (>90°C) increase the risk of displacing the bromine atom (bis-substitution impurity). 60°C provides a balance between rate (4-6 hours) and selectivity.

Detailed Scale-Up Protocol (1.0 kg Scale)

Materials
  • 4-Bromo-1-fluoro-2-nitrobenzene: 1000 g (4.54 mol)

  • 1H-Imidazole: 340 g (5.00 mol, 1.1 eq)

  • Potassium Carbonate (K2CO3): 942 g (6.81 mol, 1.5 eq) - Milled/Powdered grade preferred.

  • N,N-Dimethylformamide (DMF): 5.0 L (5 vol)

  • Process Water: 15.0 L

Experimental Procedure
Step 1: Reactor Setup & Charging
  • Equip a 20 L jacketed glass reactor with an overhead stirrer (pitch-blade impeller), internal temperature probe, reflux condenser, and nitrogen inlet.

  • Purge the reactor with nitrogen for 15 minutes.

  • Charge DMF (4.0 L) and Imidazole (340 g) . Stir at 200 RPM until fully dissolved (endothermic; temp may drop).

  • Charge K2CO3 (942 g) . The mixture will become a white suspension.

  • Cool the jacket to 15°C .

Step 2: Controlled Addition (Exotherm Management)
  • Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (1000 g) in DMF (1.0 L) in a separate vessel.

  • Transfer the solution to a dosing funnel.

  • Critical Step: Add the solution dropwise to the reactor over 60–90 minutes .

    • Observation: The reaction is exothermic.[10] Maintain internal temperature < 30°C during addition.

    • Color Change: The mixture will turn from white/pale yellow to deep orange/yellow.

Step 3: Reaction Phase
  • After addition is complete, warm the reactor contents to 60°C over 30 minutes.

  • Stir at 60°C ± 2°C for 4–6 hours.

Step 4: In-Process Control (IPC)
  • Sample 50 µL of reaction mixture, dilute with 1 mL Acetonitrile.

  • Analyze via HPLC (C18 column, Water/ACN gradient).

    • Specification: Starting material (Fluoronitrobenzene) < 0.5% area.

    • If incomplete: Stir for additional 2 hours.

Step 5: Quench & Crystallization
  • Cool the reaction mixture to 20–25°C .

  • Charge Process Water (15.0 L) into a separate precipitation vessel equipped with rapid stirring.

  • Slowly transfer the reaction mixture into the water over 2 hours .

    • Note: Do not add water to the DMF reaction; inverse addition (DMF to Water) prevents oiling out and ensures fine particle size.

  • The product will precipitate as a yellow/tan solid. Stir the slurry for 2 hours at 10°C to maximize yield.

Step 6: Isolation & Drying
  • Filter the slurry using a Nutsche filter or centrifuge.

  • Wash the wet cake with Water (3 x 2.0 L) to remove residual DMF and inorganic salts (KF, K2CO3).

    • Conductivity Check: Final wash filtrate should have conductivity < 50 µS/cm.

  • Dry the solid in a vacuum oven at 50°C with a nitrogen bleed for 24 hours.

  • Yield: Expect ~1100–1150 g (90–94%).

Process Flow Diagram

ProcessFlow Start Start: Reactor Setup N2 Purge Solubilization Dissolve Imidazole in DMF Add K2CO3 Start->Solubilization Addition Controlled Addition of Fluoro-nitrobenzene (Temp < 30°C) Solubilization->Addition Reaction Heat to 60°C Stir 4-6 Hours Addition->Reaction IPC IPC: HPLC Check SM < 0.5%? Reaction->IPC IPC->Reaction Fail (Extend Time) Quench Inverse Quench Pour rxn into Water IPC->Quench Pass Filtration Filtration & Washing (Remove DMF/Salts) Quench->Filtration Drying Vacuum Dry @ 50°C Filtration->Drying

Caption: Workflow for the 1.0 kg scale synthesis. Critical control points (CCPs) are highlighted in yellow.

Safety & Hazard Analysis

Thermal Stability (DSC Data)

Nitro-aromatic compounds are potentially energetic.

  • DSC Onset (Product): > 220°C (Exothermic decomposition).

  • DSC Onset (Reaction Mixture): No significant exotherm observed below 100°C.

  • Risk Mitigation: The process temperature (60°C) provides a safety margin of >100°C from the decomposition onset.

Chemical Hazards
  • 1-Fluoro-4-bromo-2-nitrobenzene: Skin sensitizer and potential mutagen. Handle in a flow hood or isolator.

  • DMF: Hepatotoxic. Use proper PPE (Butyl rubber gloves).

  • HF Generation: Although HF is not generated as a gas (it forms KF in situ), the reaction produces fluoride ions. Ensure waste streams are treated for fluoride content before disposal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product "Oils Out" during Quench Addition of water to DMF was too fast or temp too high.Use "Inverse Addition" (DMF into Water). Maintain water temp < 15°C.
Low Yield (<80%) Product solubility in DMF/Water mix.[9]Increase water ratio to 1:4 (DMF:Water). Cool slurry to 5°C before filtration.
High Bis-Impurity (>0.5%) Reaction temperature > 80°C.Strictly control temp at 60°C. Check reactor jacket calibration.
Slow Reaction Rate Particle size of K2CO3 too large.Use milled/micronized K2CO3. Increase agitation speed.

References

  • Pedada, S. R., et al. (2013).[7] An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole. Organic Process Research & Development.

  • BenchChem Technical Support. (2025). Technical Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluoroarenes.

  • Liao, Y., et al. (2019).[11] One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds. Synlett.

  • Vertex Pharmaceuticals. (2010). Patent WO2010080603: Imidazole derivatives as modulators of ion channels. (Describes similar SNAr conditions).

  • Pfizer Inc. (2005). Patent US6919340: Pyrazole derivatives for the treatment of p38 kinase mediated diseases. (Demonstrates K2CO3/DMF system for N-arylation).

Sources

"1-(4-bromo-2-nitrophenyl)-1h-imidazole derivatization methods"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole

Part 1: Strategic Analysis of the Scaffold

1.1 The Molecule The target scaffold, 1-(4-bromo-2-nitrophenyl)-1H-imidazole , represents a high-value "bifunctional pharmacophore precursor." Unlike simple nitroimidazoles (often used as hypoxia-activated prodrugs), this N-aryl imidazole serves as a linchpin for constructing fused tricyclic systems, particularly imidazo[1,2-a]quinoxalines , which are privileged structures in oncology (e.g., PI3K/mTOR inhibitors).

1.2 Reactivity Profile & Divergent Synthesis The molecule features three distinct reactivity vectors that must be sequenced correctly to avoid chemoselectivity issues:

  • Vector A: The Aryl Bromide (C4'-Br). A versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig). This position is electronically activated by the ortho-nitro group, facilitating oxidative addition even with less active catalyst systems.

  • Vector B: The Nitro Group (C2'-NO₂). A "masked" nucleophile. Upon reduction to the amine (–NH₂), it triggers cyclization with the imidazole C2 or C5 positions to form fused tricyclic cores.

  • Vector C: The Imidazole Backbone (C2-H / C5-H). The C5-H bond is susceptible to direct Pd-catalyzed C-H arylation, while the C2-H is acidic and can participate in cyclization events.

Part 2: Experimental Protocols

Protocol A: Diversity-Oriented Suzuki-Miyaura Coupling

Objective: Functionalization of the C4'-position while preserving the nitro group for late-stage cyclization.

Mechanism: The electron-withdrawing nitro group ortho to the bromine accelerates the oxidative addition of Pd(0), making this substrate highly reactive. However, mild bases are required to prevent base-mediated degradation of the imidazole ring.

Materials:

  • Substrate: 1-(4-bromo-2-nitrophenyl)-1H-imidazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) – Chosen for stability and efficiency with electron-poor aryl halides.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered acids).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Step-by-Step Methodology:

  • Setup: In a 20 mL microwave vial or Schlenk tube, charge the substrate (1.0 mmol, 536 mg), boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inertion: Evacuate and backfill with Argon (3 cycles). Add Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg) under a positive stream of Argon.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vessel.

  • Reaction: Heat to 80°C for 4–6 hours. Note: Microwave irradiation at 100°C for 30 mins is a viable alternative.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro group makes the product easily visible under UV (254 nm).

Protocol B: The "Nitro-Switch" – Synthesis of Imidazo[1,2-a]quinoxalines

Objective: Reduction of the nitro group followed by a Pictet-Spengler-type cyclization to form a tricyclic core.

Mechanism: Reduction yields the ortho-amino phenyl imidazole. Condensation with an aldehyde forms an imine (Schiff base), which undergoes intramolecular electrophilic attack by the imidazole C2 (or C5), followed by oxidation to aromatize the system.

Materials:

  • Substrate: 1-(4-bromo-2-nitrophenyl)-1H-imidazole (or derivative from Protocol A).

  • Reductant: Iron powder (5.0 equiv) / NH₄Cl (5.0 equiv).

  • Cyclization Partner: Benzaldehyde (or derivative) (1.2 equiv).

  • Catalyst (Cyclization): Iodine (I₂) (20 mol%) or Copper(II) triflate (10 mol%).

  • Solvent: EtOH/Water (Reduction); DMSO or DMF (Cyclization).

Step-by-Step Methodology:

  • Step 1: Nitro Reduction

    • Suspend substrate (1.0 mmol) and Iron powder (280 mg) in EtOH/H₂O (4:1, 10 mL). Add NH₄Cl (265 mg).

    • Reflux at 80°C for 2 hours. Monitor disappearance of the yellow nitro compound.

    • Filter hot through Celite to remove iron residues. Concentrate to obtain the crude amine.

  • Step 2: One-Pot Cyclization (Iodine-Mediated)

    • Dissolve the crude amine (1.0 mmol) and aldehyde (1.2 mmol) in DMSO (3 mL).

    • Add molecular iodine (I₂, 0.2 mmol, 50 mg).

    • Heat to 100°C in an open vessel (air oxidant) for 3–5 hours.

    • Mechanism Note: Iodine acts as a Lewis acid to activate the imine and an oxidant to dehydrogenate the intermediate dihydro-quinoxaline.

  • Workup: Quench with aqueous Na₂S₂O₃ (to remove iodine). Extract with EtOAc.[1] Purify via chromatography.[1][2]

Part 3: Visualization & Workflows

Workflow 1: Divergent Library Generation

This diagram illustrates the decision tree for functionalizing the scaffold.

DivergentSynthesis Start 1-(4-bromo-2-nitrophenyl)- 1H-imidazole PathA Path A: C-C Coupling (Suzuki/Sonogashira) Start->PathA Pd(dppf)Cl2, Ar-B(OH)2 PathB Path B: Nitro Reduction Start->PathB Fe/AcOH or H2/Pd Deriv1 4-Aryl-2-nitro derivative PathA->Deriv1 Amine 1-(4-bromo-2-aminophenyl)- 1H-imidazole PathB->Amine Deriv1->PathB Late-stage Cyclization Cyclic Imidazo[1,2-a]quinoxaline (Tricyclic Core) Amine->Cyclic R-CHO, I2 (cat), DMSO (Pictet-Spengler type)

Caption: Divergent synthetic pathways allowing early-stage derivatization (Path A) or direct scaffold morphing (Path B).

Workflow 2: Mechanism of Tricyclic Formation

Detailed view of the cyclization mechanism described in Protocol B.

CyclizationMech Amine Amine Intermediate (N-Aryl Imidazole) Imine Imine (Schiff Base) Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Cyclization 6-endo-trig Cyclization (Imidazole C2 attack) Imine->Cyclization Lewis Acid (I2/Cu) Oxidation Oxidative Aromatization (-2H) Cyclization->Oxidation Intermediate Dihydro Product Imidazo[1,2-a]quinoxaline Oxidation->Product

Caption: Mechanistic cascade for the conversion of the amine intermediate to the fused imidazo[1,2-a]quinoxaline core.

Part 4: Data Summary & Optimization

Table 1: Catalyst Screening for Suzuki Coupling of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Catalyst SystemBaseSolventTemp/TimeYieldNotes
Pd(dppf)Cl₂ K₂CO₃Dioxane/H₂O80°C, 4h92% Recommended. High tolerance for NO₂.
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH90°C, 12h78%Slower conversion; some homocoupling observed.
Pd(OAc)₂ / SPhosK₃PO₄Toluene100°C, 2h85%Excellent for sterically hindered boronic acids.
Pd/C (Heterogeneous)Et₃NEtOH/H₂O80°C, 6h45%Significant nitro-reduction side reaction observed.

References

  • Synthesis of Imidazo[1,2-a]quinoxalines

    • Title: "Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines"
    • Source: ResearchG
    • URL:

  • Suzuki Coupling Protocols

    • Title: "Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-1-methyl-2-nitro-1H-imidazole" (Analogous reactivity)[1]

    • Source: BenchChem[1][3]

    • URL:

  • Iodine-Mediated Cyclization

    • Title: "Synthesis of Diverse Imidazole and Quinoxaline Derivatives via Iodine-Mediated Cycliz
    • Source: PubMed / J. Org.[4] Chem.

    • URL:

  • C-H Activation Strategies

    • Title: "Influence of the reaction conditions on the Pd‐c
    • Source: ResearchGate[2][5]

    • URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(4-bromo-2-nitrophenyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic troubleshooting. The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is a critical transformation in medicinal chemistry, frequently utilized to generate key intermediates for bromodomain inhibitors and other targeted therapeutics[1],[2].

This guide is designed for bench scientists and process chemists. It bypasses basic textbook theory to focus on the causality of reaction failures , thermodynamic control , and self-validating experimental protocols to ensure you achieve >90% yields consistently.

Mechanistic Causality: Why Reactions Fail or Succeed

The coupling of 1H-imidazole with 4-bromo-1-fluoro-2-nitrobenzene proceeds via a Nucleophilic Aromatic Substitution (SNAr) . Understanding the transition states of this pathway is essential for troubleshooting.

Unlike SN2 reactions where bromine is a superior leaving group, SNAr reactions are governed by the rate of nucleophilic attack (addition) rather than the rate of leaving group expulsion (elimination). Fluorine's extreme electronegativity renders the ipso-carbon highly electrophilic. When the imidazole nitrogen attacks, the intermediate negative charge is delocalized into the highly electron-withdrawing ortho-nitro group, forming a stabilized Meisenheimer complex .

If your yield is low, it is almost always due to a failure to adequately stabilize this complex, or the introduction of competing nucleophiles (like water) that hijack the highly activated fluoroarene[3].

SNAr_Mechanism Reactants 1H-Imidazole + 4-Bromo-1-fluoro-2-nitrobenzene Deprotonation Base (K2CO3) Deprotonation Reactants->Deprotonation Meisenheimer Meisenheimer Complex (Stabilized by o-NO2) Deprotonation->Meisenheimer Nucleophilic Attack Elimination Fluoride Elimination (- KF) Meisenheimer->Elimination Rate-determining step completed Product 1-(4-bromo-2-nitrophenyl)-1H-imidazole (Target Product) Elimination->Product Fast

Figure 1: SNAr addition-elimination mechanism highlighting the stabilized Meisenheimer complex.

Troubleshooting Guide & FAQs

Troubleshooting Start Yield < 80%? CheckLCMS Check LC-MS / TLC Start->CheckLCMS Unreacted Unreacted Starting Material? CheckLCMS->Unreacted Phenol Phenol Byproduct Detected? CheckLCMS->Phenol Workup Product Lost in Aqueous Phase? CheckLCMS->Workup SolvTemp Switch to DMF/DMSO Increase Temp to 80-100°C Unreacted->SolvTemp Yes DryReagents Use Anhydrous Solvents Oven-dry K2CO3 Phenol->DryReagents Yes Extract Extract with EtOAc Avoid Emulsions Workup->Extract Yes

Figure 2: Diagnostic decision tree for troubleshooting low yields in imidazole SNAr syntheses.

Q: My reaction stalls at 40-50% conversion. How do I push it to completion?

A: Sluggish SNAr reactions are typically a solvent dielectric issue or poor base solubility. If you are using Acetonitrile (MeCN), the dielectric constant (


) may not sufficiently stabilize the polar transition state.
Solution:  Switch to a highly polar aprotic solvent like DMF (

) or DMSO (

) and ensure your reaction is heated to 80 °C[1]. Additionally, ensure your K2CO3 is finely milled; large granules severely limit the surface area required for heterogeneous deprotonation.
Q: I am detecting a major byproduct via LC-MS with an [M-H]⁻ mass of ~216/218. What is happening?

A: You are observing the hydrolysis of your starting material into 4-bromo-2-nitrophenol. The fluorine atom in 4-bromo-1-fluoro-2-nitrobenzene is so highly activated by the ortho-nitro group that adventitious water will act as a competing nucleophile. Solution: This is a strict anhydrous control issue. You must use anhydrous grade solvents (stored over molecular sieves) and oven-dry your K2CO3 at 120 °C overnight before use.

Q: Could the imidazole attack the bromine position instead, causing regioselectivity issues?

A: Under standard thermal SNAr conditions, this is virtually impossible. Fluorine is a vastly superior leaving group in SNAr because its electronegativity drives the initial nucleophilic attack. Bromine displacement would only occur if you inadvertently introduced transition metals (e.g., Pd or Cu) into the system, triggering an Ullmann or Buchwald-Hartwig type coupling.

Quantitative Optimization Data

To eliminate guesswork, reference the following empirical data matrix when selecting your reaction conditions.

SolventBase (Equivalents)TemperatureTimeTypical YieldMechanistic Observation
AcetonitrileK₂CO₃ (2.0 eq)80 °C (Reflux)24 h60 - 70%Sluggish conversion; limited base solubility and lower dielectric stabilization.
DMF K₂CO₃ (2.0 eq) 80 °C 3 - 5 h 85 - 95% Optimal balance of safety, cost, and yield. High dielectric constant. [1]
DMSOEt₃N (3.0 eq)80 °C2 h80 - 90%Fast kinetics, but homogeneous organic bases can promote side reactions if wet[2].
DMFCs₂CO₃ (1.5 eq)80 °C2 h> 95%Superior base solubility (Cesium effect); highest yield but higher reagent cost.

Self-Validating Standard Operating Protocol

This protocol utilizes K2CO3 in DMF, representing the most robust and scalable method for this transformation. The steps include built-in self-validation checks to ensure process integrity.

Step 1: Reagent Preparation & Setup

  • Charge a dry, nitrogen-flushed round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq, e.g., 10.0 mmol, 2.20 g).

  • Add 1H-imidazole (1.1 eq, 11.0 mmol, 0.75 g).

  • Add anhydrous DMF (10 mL, approx. 5 volumes).

  • Add finely powdered, oven-dried K2CO3 (2.0 eq, 20.0 mmol, 2.76 g).

  • Self-Validation Checkpoint 1: The mixture should be a heterogeneous, pale-yellow suspension. If the K2CO3 clumps instantly, your DMF is wet.

Step 2: Heating & In-Process Control (IPC)

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere with vigorous stirring (to overcome the mass-transfer limitations of the solid base).

  • Exotherm Warning: On scales >50g, SNAr can be exothermic. Heat slowly to 80 °C.

  • Self-Validation Checkpoint 2: After 1 hour, the reaction mixture will transition to a deep orange/red hue, indicating the formation of the Meisenheimer complex and product.

  • Self-Validation Checkpoint 3 (IPC): At 3 hours, pull a 10 µL aliquot, dilute in MeOH, and run LC-MS. The reaction is complete when the starting material peak vanishes and a distinct 1:1 isotopic doublet appears at m/z 268 / 270[M+H]⁺ (confirming the preservation of the bromine atom).

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Slowly pour the mixture into 100 mL of ice-cold distilled water under vigorous stirring.

  • Self-Validation Checkpoint 4: A bright yellow/orange precipitate should crash out immediately. If the product "oils out" (forms a biphasic sludge), the water was not cold enough, or residual DMF is too high. If oiling occurs, extract the aqueous layer with EtOAc (3 x 50 mL), wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry over Na2SO4, and concentrate in vacuo.

  • Filter the precipitate, wash with copious amounts of water (to remove all DMF and inorganic salts), and dry under vacuum at 50 °C to constant weight.

References

  • Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole - Australian Journal of Chemistry (via ResearchGate) - 3

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC (NIH) - 1

  • Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL - RSC Advances - 2

Sources

Technical Support Center: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary & Reaction Logic

The Objective: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole via Nucleophilic Aromatic Substitution (


).

The Challenge: While the nitro group at the ortho position activates the benzene ring for nucleophilic attack, it also creates a high-energy electronic environment prone to specific off-target pathways. The reaction is not merely a "mix and heat" procedure; it is a competition between the desired


 at C1, over-substitution at C4, and hydrolysis.

The Core Reaction:

  • Nucleophile: Imidazole (acting via N1).

  • Electrophile: 1-fluoro-4-bromo-2-nitrobenzene (Preferred) or 1,4-dibromo-2-nitrobenzene.

  • Mechanism: Addition-Elimination (

    
    ) via a Meisenheimer complex.
    

Diagnostic Workflow: Identify Your Impurity

Before adjusting parameters, use this logic gate to classify the failure mode based on your crude LC-MS or TLC data.

DiagnosticWorkflow Start START: Analyze Crude Mixture CheckMass Check LC-MS / TLC Data Start->CheckMass Target Target Mass (M+H): ~268/270 (Br pattern) CheckMass->Target Major Peak Impurity_Yellow Bright Yellow Solid/Spot? Mass ~218/220 (M-H negative mode) CheckMass->Impurity_Yellow Acidic Peak Impurity_Bis High MW Impurity? Mass ~256 (No Br pattern) CheckMass->Impurity_Bis Late Eluting Impurity_Regio Isomeric Mass (Same as Target)? Different Retention Time CheckMass->Impurity_Regio Close Eluting Diagnosis_Hydrolysis DIAGNOSIS: Hydrolysis (Phenol Formation) Cause: Wet Solvent/Base Impurity_Yellow->Diagnosis_Hydrolysis Diagnosis_Bis DIAGNOSIS: Bis-Substitution Cause: Excess Imidazole/High Temp Impurity_Bis->Diagnosis_Bis Diagnosis_Regio DIAGNOSIS: Regioisomer (C4 Attack) Cause: Poor Leaving Group Selection Impurity_Regio->Diagnosis_Regio

Figure 1: Decision tree for identifying common side reactions in nitro-aryl imidazole synthesis.

Troubleshooting Guides (FAQs)

Issue 1: The "Yellow Shield" (Hydrolysis)

Symptom: The reaction mixture turns bright neon yellow/orange. LC-MS shows a peak with mass corresponding to the loss of the imidazole and gain of oxygen (Phenol). Identity: 4-bromo-2-nitrophenol .

ParameterTechnical Detail
Mechanism Hydroxide ions (

) compete with imidazole for the activated C1 position. The resulting nitrophenol is deprotonated by the base, forming a highly colored phenoxide anion.
Root Cause Moisture Ingress. The

intermediate is highly susceptible to hydrolysis. Using "technical grade" DMF/DMSO or hygroscopic bases (

) that haven't been dried.
Solution 1. Dry Solvents: Use anhydrous DMF or DMSO (water content <50 ppm). 2. Base Prep: Flame-dry

or use

(higher solubility, faster kinetics allowing less time for hydrolysis).

Expert Insight: If you see this impurity, do not add more imidazole. The phenoxide anion shuts down the reaction by acting as an internal base/buffer. Acidify during workup to remove it, but yield is already lost.

Issue 2: The "Double-Tap" (Bis-Substitution)

Symptom: LC-MS shows a mass of ~256 Da. The characteristic 1:1 bromine isotope pattern is gone . Identity: 1,4-di(1H-imidazol-1-yl)-2-nitrobenzene .

The Science: The target molecule contains a bromine at C4.[1][2] While C1 (ortho-nitro) is most activated, C4 (para-nitro) is also activated for


.
  • Step 1 (Fast): Imidazole displaces F at C1

    
     Target.
    
  • Step 2 (Slow): Second imidazole displaces Br at C4

    
     Bis-product.
    

Prevention Protocol:

  • Stoichiometry: Strictly limit imidazole to 1.0–1.05 equivalents . Do not use excess "to push conversion."

  • Temperature Control: Keep reaction temperature below 80°C. The activation energy for displacing the C4-Br is significantly higher than for C1-F.

  • Leaving Group Selection: Use 1-fluoro-4-bromo-2-nitrobenzene instead of the dibromo analog. The rate difference between displacing F (at C1) and Br (at C4) is massive (

    
    ), granting high kinetic selectivity.
    
Issue 3: Regioselectivity (Wrong Isomer)

Symptom: You isolated a product with the correct mass, but NMR shows different coupling constants. Identity: 1-(4-bromo-3-nitrophenyl)-1H-imidazole (Attack at C4 instead of C1).

Context: This primarily occurs if you use 1,4-dibromo-2-nitrobenzene .

  • Mechanism: The nucleophile has two choices: C1 (ortho to

    
    ) or C4 (para to 
    
    
    
    ).
  • Rule: Ortho-activation is generally stronger due to the inductive effect (-I) of the nitro group, but steric hindrance can push attack to the para position.

  • Fix: Switch to the 1-fluoro starting material. The C-F bond at C1 is far more labile than the C-Br bond at C4, forcing the reaction to occur exclusively at C1.

Optimized Experimental Protocol

This protocol is designed to minimize bis-substitution and hydrolysis.

Reagents:

  • 1-fluoro-4-bromo-2-nitrobenzene (1.0 equiv)

  • 1H-Imidazole (1.05 equiv)

  • 
     (anhydrous, 1.5 equiv)
    
  • Acetonitrile (MeCN) or DMF (Anhydrous)

Procedure:

  • Preparation: Charge a flame-dried flask with

    
     and Imidazole. Purge with 
    
    
    
    .
  • Solvation: Add anhydrous MeCN (preferred for easier workup) or DMF. Stir at RT for 10 mins to deprotonate imidazole (forming the imidazolide anion in situ).

  • Addition: Add 1-fluoro-4-bromo-2-nitrobenzene slowly as a solution.

    • Why? Keeping the electrophile concentration low initially prevents local hotspots that favor bis-substitution.

  • Reaction: Heat to 60°C . Monitor by TLC/LC-MS every hour.

    • Endpoint: Stop immediately when starting material is <5%. Do not "cook" overnight.

  • Workup: Dilute with EtOAc, wash with water x 3 (crucial to remove DMF and imidazole), then brine. Dry over

    
    .[3]
    

Data Table: Solvent & Base Effects

SolventBaseTempResultNote
DMF

100°CFail High bis-substitution (15%) + Hydrolysis.
DMF

60°CGood Fast conversion, difficult solvent removal.
MeCN

80°CExcellent Cleanest profile. Easy workup.
DMSO

RTRisky Exothermic. Risk of reducing nitro group or ring degradation.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the competition between the kinetic product (Target) and the thermodynamic sink (Bis-product).

ReactionPathway SM Starting Material (1-F-4-Br-2-NO2-benzene) Complex Meisenheimer Complex (C1) SM->Complex + Imidazole (Fast) Side_Hydrolysis SIDE RXN: Hydrolysis (4-bromo-2-nitrophenol) SM->Side_Hydrolysis + H2O / OH- Target TARGET PRODUCT 1-(4-bromo-2-nitrophenyl)-imidazole Complex->Target - HF Side_Bis SIDE RXN: Bis-Substitution (Displaces Br at C4) Target->Side_Bis + Excess Imidazole + Heat (>80°C)

Figure 2: Mechanistic pathway highlighting the sequential nature of the bis-substitution side reaction.

References

  • Organic Syntheses Procedure for N-Arylation. Li, B.; Chiu, C.; Hank, R. F.; Murry, J. "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole". Organic Syntheses 2003, 80, 200.

  • Mechanistic Insight into SNAr Regioselectivity. Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 1-Fluoro-2,4-dinitrobenzene with Piperidine." Chemical Reviews 1951, 49, 273. (Foundational text on element effects: F >> Cl/Br).
  • Synthesis of Nitroimidazole Derivatives. BenchChem Technical Guide. "Navigating the Synthesis and Potential of 4-Bromo-1-methyl-2-nitro-1H-imidazole."

  • Bis-substitution in SNAr Reactions. Vlasov, V. M. "Nucleophilic substitution of nitroarenes."[4][5][6] Russian Chemical Reviews 2003, 72, 681. (Detailed review of competitive substitution in poly-halo-nitroarenes).

  • Solvent Effects in Imidazole Alkylation/Arylation. Der Pharma Chemica. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole." 2015.

Sources

Technical Support Center: Troubleshooting 1-(4-bromo-2-nitrophenyl)-1H-imidazole Purification

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8) is a critical synthetic building block used in the development of kinase inhibitors, PARP inhibitors, and advanced agrochemicals. It is typically synthesized via the Nucleophilic Aromatic Substitution (SNAr) of 1,4-dibromo-2-nitrobenzene or 4-bromo-1-fluoro-2-nitrobenzene with imidazole in a polar aprotic solvent (DMF or DMSO).

While the synthesis is straightforward, the purification is notoriously challenging. Users frequently encounter issues with co-eluting unreacted imidazole, persistent aryl halide starting materials, and intensely colored nitroaromatic degradation products. This guide provides a causality-driven approach to isolating analytical-grade material by exploiting precise physicochemical differences between the product and its impurities.

Purification Workflow

G A Crude SNAr Mixture (Product, Imidazole, Aryl Halide, DMF) B Aqueous Quench (5% LiCl to remove DMF) A->B C Selective Acid Wash (10% Citric Acid, pH ~2.2) B->C Extract with EtOAc D Organic Phase (Product + Aryl Halide) C->D Retains weak base E Aqueous Phase (Protonated Imidazole) C->E Removes strong base F Silica Gel Chromatography (Hexanes/EtOAc Gradient) D->F Concentrate & Load G Pure 1-(4-bromo-2-nitrophenyl)-1H-imidazole F->G Isolate pure fractions

Workflow for the purification of 1-(4-bromo-2-nitrophenyl)-1H-imidazole from crude SNAr mixtures.

Physicochemical Data for Purification Strategy

To successfully purify this compound, you must leverage the distinct differences in basicity (pKa) and polarity (Rf) between the target and its impurities.

CompoundpKa (Conjugate Acid)Approx. LogPRf (Hexanes/EtOAc 1:1)Visual Appearance
Imidazole ~6.95-0.020.05 (Tailing)White solid
1,4-dibromo-2-nitrobenzene N/A~3.50.85Pale yellow solid
1-(4-bromo-2-nitrophenyl)-1H-imidazole ~3.5 to 3.8 (est.)~2.40.45Yellow/Orange solid

Troubleshooting FAQs (Causality & Solutions)

Q: Why is unreacted imidazole co-eluting or remaining in my product after a standard 1 M HCl aqueous workup? A: This is a classic issue of over-acidification leading to product loss, or under-acidification failing to remove the starting material. The key lies in the drastic pKa differences. According to , the conjugate acid of unsubstituted imidazole has a pKa of ~6.95[1]. However, N-arylation significantly withdraws electron density from the imidazole ring; for instance, the pKa of 1-phenylimidazole drops to 5.45[2]. The addition of a strongly electron-withdrawing ortho-nitro group in your product further depresses the pKa to an estimated ~3.5–3.8. The Fix: If you wash with 1 M HCl (pH ~0), you protonate both the imidazole and your product, pulling both into the aqueous phase. Instead, use a 10% aqueous citric acid wash (pH ~2.2) . At pH 2.2, unsubstituted imidazole is >99.9% protonated and partitions into the water, while your product remains >95% unprotonated and stays safely in the organic layer.

Q: My crude reaction mixture is a dark, tarry red/brown instead of the expected bright yellow. What happened? A: Nitroaromatics are highly susceptible to degradation when exposed to strong bases (like KOH or NaOH) at elevated temperatures, often decomposing via unstable Meisenheimer complexes. Furthermore, heating DMF above 100 °C in the presence of base causes it to degrade into dimethylamine, which acts as a competing nucleophile. The Fix: Switch to a milder base like potassium carbonate (K₂CO₃) and keep the reaction temperature strictly between 60–80 °C. Modern green chemistry approaches even utilize to drive N-arylation while completely suppressing tar formation[3]. If the tar is already present, pre-treat your organic extract with activated charcoal (Darco) for 30 minutes before filtration and chromatography.

Q: I'm losing product during the initial aqueous extraction, and the layers won't separate cleanly. A: This is caused by the reaction solvent (DMF or DMSO) acting as a phase-transfer agent, which alters partition coefficients and causes severe emulsions. The Fix: Do not quench directly with pure water. Instead, pour the crude reaction mixture into 5 volumes of ice-cold 5% aqueous Lithium Chloride (LiCl) . The high ionic strength "salts out" the organic phase, forcing the DMF into the aqueous layer while drastically reducing the solubility of your extraction solvent (EtOAc) in the water.

Q: How do I separate the product from unreacted 1,4-dibromo-2-nitrobenzene? A: Because the aryl halide lacks the basic imidazole nitrogen, it is unaffected by the acid wash and remains in the organic layer. The Fix: The Rf difference between the highly non-polar aryl halide (Rf ~0.85) and the polar product (Rf ~0.45) is massive. Run a silica gel column starting with 10% EtOAc in Hexanes to quickly elute the aryl halide, then step the gradient up to 50% EtOAc to elute the pure product.

Self-Validating Experimental Protocol

Follow this step-by-step methodology to ensure a self-validating purification loop where each class of impurity is systematically eliminated.

Step 1: Quench and Phase Separation (Removes DMF/DMSO)

  • Allow the SNAr reaction mixture to cool to room temperature.

  • Slowly pour the mixture into a separatory funnel containing 5 volumes of ice-cold 5% aqueous LiCl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Discard the aqueous layer (contains DMF and inorganic salts).

Step 2: Selective Acid Wash (Removes Unreacted Imidazole)

  • Wash the combined EtOAc organic layers twice with an equal volume of 10% aqueous citric acid.

  • Self-Validation Check: Spot the organic layer on a TLC plate. The baseline spot (imidazole) should be completely absent.

  • Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize any residual citric acid, followed by one wash with brine.

Step 3: Drying and Concentration

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate in vacuo to yield the crude product as a yellow/orange solid.

Step 4: Silica Gel Chromatography (Removes Aryl Halide)

  • Dry-load the crude solid onto silica gel.

  • Pack a column using Hexanes.

  • Elute with a gradient of 10% EtOAc in Hexanes (elutes the pale-yellow 1,4-dibromo-2-nitrobenzene).

  • Step the gradient to 40-50% EtOAc in Hexanes to elute the target 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

  • Combine product fractions and evaporate to yield analytically pure material. (Optional: For ultra-high purity, recrystallize the final solid from hot ethanol).

References

  • Title: Imidazole CAS: 288-32-4 Source: LookChem URL: [Link]

  • Title: Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs Source: Biomedical Journal of Scientific & Technical Research (BioMedRes) URL: [Link]

Sources

"optimizing reaction conditions for 1-(4-bromo-2-nitrophenyl)-1h-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide for 1-(4-bromo-2-nitrophenyl)-1H-imidazole Synthesis

Technical Support Center: Reaction Optimization Guide

Topic: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8)

This guide provides an evidence-based framework for synthesizing and optimizing the production of 1-(4-bromo-2-nitrophenyl)-1H-imidazole. Unlike generic protocols, this document focuses on the mechanistic causality of the Nucleophilic Aromatic Substitution (SNAr) pathway, ensuring you can troubleshoot failures and scale effectively.

Part 1: The Optimized Protocol (The "Golden Path")

For the highest regioselectivity and yield, we recommend the SNAr pathway using 1-fluoro-4-bromo-2-nitrobenzene as the electrophile. This route leverages the "Ortho-Effect" of the nitro group to drive substitution specifically at the C1 position, avoiding the need for expensive palladium catalysts required by alternative Ullmann couplings.

Standard Operating Procedure (SOP)
ParameterRecommendationScientific Rationale
Substrate 1-Fluoro-4-bromo-2-nitrobenzene (CAS 364-73-8)Fluoride is the superior leaving group for SNAr due to high electronegativity, which stabilizes the transition state (Meisenheimer complex) more effectively than chloride or bromide [1].
Nucleophile Imidazole (1.1 equivalents)A slight excess ensures complete consumption of the limiting aryl halide.
Base K₂CO₃ (2.0 equivalents)Potassium carbonate is sufficient to deprotonate imidazole (pKa ~14.4) in polar aprotic solvents. Stronger bases like NaH are unnecessary and increase safety risks.
Solvent DMF or DMSO (Anhydrous)High dielectric constant is critical to solvate the charged intermediate.
Temperature 60°C – 80°C The ortho-nitro group activates the ring sufficiently that reflux is rarely needed. Lower temperatures prevent byproduct formation.
Time 4 – 6 Hours Monitor via TLC/LC-MS. Prolonged heating may promote degradation.

Step-by-Step Workflow:

  • Charge: Dissolve 1.0 eq of 1-fluoro-4-bromo-2-nitrobenzene and 1.1 eq of imidazole in DMF (5 mL per mmol substrate).

  • Activate: Add 2.0 eq of granular K₂CO₃.

  • React: Heat to 60°C under an inert atmosphere (N₂/Ar).

  • Monitor: Check for the disappearance of the fluoride starting material (TLC: usually less polar than product).

  • Workup: Pour the reaction mixture into crushed ice/water (10x volume). The product should precipitate as a yellow/orange solid. Filter, wash with water, and dry.

Part 2: Critical Control Points (FAQs)

Q1: Why use the Fluoro- derivative instead of the cheaper Chloro- or Bromo- analogue? A: In SNAr reactions, the rate-determining step is the nucleophilic attack and formation of the Meisenheimer complex. Fluorine’s high electronegativity inductively withdraws electron density from the ring carbon (C1), significantly lowering the activation energy for this attack.

  • Reactivity Order: Ar-F >> Ar-Cl ≈ Ar-Br.

  • Impact: Using the chloro-derivative often requires higher temperatures (100°C+), which increases the risk of "scrambling" or polymerization.

Q2: Can I use 1,4-dibromo-2-nitrobenzene? A: Not recommended. While the C1-Bromine is activated by the ortho-nitro group, the selectivity is lower than with fluorine. You risk competing reactions or incomplete conversion because the bromide is a poorer leaving group in this specific mechanistic context.

Q3: Is the position of the Nitro group critical? A: Yes. The nitro group at position 2 is ortho to the leaving group (position 1). This provides the necessary resonance stabilization for the negative charge that develops in the ring during the transition state. Without this ortho (or para) electron-withdrawing group, the reaction would not proceed without metal catalysis.

Part 3: Troubleshooting & Failure Analysis

Use this logic tree to diagnose experimental failures.

Scenario A: Low Yield / Incomplete Conversion
  • Cause 1: Wet Solvent. Water competes with imidazole as a nucleophile. If hydrolysis occurs, you will form 4-bromo-2-nitrophenol (an impurity that stays in the aqueous phase during workup).

    • Fix: Use anhydrous DMF/DMSO and store K₂CO₃ in a desiccator.

  • Cause 2: Particle Size. Large granules of K₂CO₃ dissolve slowly.

    • Fix: Grind K₂CO₃ to a fine powder before addition.

Scenario B: Product is an Oil / Sticky Gum
  • Cause: Residual DMF or DMSO.

    • Fix: These solvents have high boiling points. Pouring into excess water is usually sufficient to precipitate the solid. If it oils out, scratch the flask with a glass rod to induce crystallization or re-dissolve in EtOAc and wash extensively with LiCl (5% aq) to remove DMF.

Scenario C: "Wrong" Regioisomer
  • Analysis: Imidazole has two nitrogens, but due to tautomerism, N-arylation yields the same N1-substituted product. However, if your starting material was 2,4-dibromonitrobenzene , you might get a mixture.

    • Validation: Ensure your starting material is 1-fluoro-4-bromo-2-nitrobenzene. The bromine at C4 is meta to the nitro group and is deactivated toward SNAr, ensuring the imidazole only attacks C1.

Part 4: Visual Logic & Mechanism

The following diagram illustrates the reaction pathway and the "Ortho-Effect" activation logic.

SNAr_Optimization Start Reactants: 1-Fluoro-4-bromo-2-nitrobenzene + Imidazole Condition Conditions: K2CO3, DMF, 60°C Start->Condition Mix Intermediate Meisenheimer Complex (Stabilized by o-NO2) Condition->Intermediate Nucleophilic Attack (Rate Limiting) Phenol Byproduct: 4-bromo-2-nitrophenol Condition->Phenol Hydrolysis Product Product: 1-(4-bromo-2-nitrophenyl)-1H-imidazole Intermediate->Product Fluoride Elimination (Fast) Water Contaminant: Water (H2O) Water->Condition Competes

Caption: Mechanistic pathway highlighting the critical role of the ortho-nitro group in stabilizing the transition state and the risk of hydrolysis.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions of Aromatic Derivatives." Chemical Reviews. This foundational text establishes the reactivity order (F >> Cl) for SNAr reactions activated by electron-withdrawing groups.[1]

  • BenchChem Technical Support. (2025). "Technical Guide to 4-Bromo-1-(4-fluorophenyl)-1H-imidazole." BenchChem.[2] Provides analogous protocols for N-arylation of imidazoles using halo-nitrobenzenes.

  • Sigma-Aldrich. (n.d.). "Product Specification: 1-(4-Bromo-2-nitrophenyl)-1H-imidazole (CAS 23725-66-8)." Confirms the commercial availability and structural identity of the target compound.

Sources

Technical Support Center: 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: TSC-IMD-BR-NO2-001

Status: Active | Last Updated: 2025-10-27 Content Type: Troubleshooting Guide & FAQ

Executive Summary

This guide addresses the stability, storage, and handling of 1-(4-bromo-2-nitrophenyl)-1H-imidazole .[1] This compound is a critical bifunctional intermediate featuring an electrophilic aryl bromide handle (for cross-coupling) and a nitro group (precursor for reduction/cyclization). Its stability profile is dominated by the photolability of the nitroaryl moiety and the hygroscopicity of the imidazole ring .

Target Audience: Synthetic Chemists, Medicinal Chemists, Compound Management Specialists.

Module 1: Storage & Handling Protocols

The "Golden Rule" of Storage

The primary degradation pathway for 1-(4-bromo-2-nitrophenyl)-1H-imidazole is photochemical reduction/oxidation of the nitro group, followed by moisture-induced caking.

Quick Reference Storage Table

ParameterSpecificationScientific Rationale
Temperature 2–8°C (Short-term) -20°C (Long-term >30 days)Lowers kinetic energy, retarding slow hydrolysis of the C-N bond and thermal decomposition of the nitro group.
Light Strictly Dark (Amber Vial + Foil)Nitroaromatics undergo

transitions under UV/Vis light, leading to radical formation and "browning."
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation.[1] The imidazole nitrogen can absorb atmospheric CO₂ and moisture.
Container Teflon-lined Screw Cap Avoids leaching from rubber septa; ensures a hermetic seal against humidity.
Interactive Storage Decision Tree

Use this workflow to determine the optimal storage location for your sample.

StorageProtocol Start Received Compound CheckSeal Inspect Seal & Desiccant Start->CheckSeal Duration Intended Storage Duration? CheckSeal->Duration ShortTerm < 30 Days Duration->ShortTerm LongTerm > 30 Days Duration->LongTerm Fridge Store at 4°C (Desiccator Required) ShortTerm->Fridge Freezer Store at -20°C (Under Argon) LongTerm->Freezer LightCheck Is Container Amber? Fridge->LightCheck Freezer->LightCheck WrapFoil Wrap in Aluminum Foil LightCheck->WrapFoil No FinalStore Log in Inventory System LightCheck->FinalStore Yes WrapFoil->FinalStore

Figure 1: Logic flow for determining storage conditions based on usage frequency.

Module 2: Troubleshooting & Quality Control

FAQ: Appearance & Purity

Q1: My compound has turned from bright yellow to a dark orange/brown. Is it still usable?

  • Diagnosis: This indicates photochemical degradation . Nitroaryl compounds are susceptible to UV-induced radical formation, creating azo- or azoxy-dimers which are deeply colored.

  • Action:

    • Perform TLC (Thin Layer Chromatography) . Degraded nitro compounds often streak or show a baseline spot.

    • If the impurity is <5% by HPLC, you may proceed with crude reactions (e.g., reduction of the nitro group).

    • If >5%, recrystallize from Ethanol/Water or purify via silica plug (DCM/MeOH).

Q2: The solid has clumped into a sticky mass. Why?

  • Diagnosis: The imidazole nitrogen (N3) is a Lewis base and is hygroscopic . It may have absorbed atmospheric moisture or formed a carbonate salt with CO₂.

  • Action: Dissolve in DCM, wash with saturated NaHCO₃ (to remove salts), dry over Na₂SO₄, and re-concentrate. Store in a desiccator.

QC Workflow: Purity Validation

Follow this sequence if you suspect degradation.

QCWorkflow Sample Suspect Sample Visual Visual Inspection Sample->Visual ColorDecision Color Darkened? Visual->ColorDecision NMR 1H NMR (DMSO-d6) ColorDecision->NMR No Change ColorDecision->NMR Yes (Verify extent) Peaks Check Imidazole C-H (δ 7.0 - 8.0 ppm) NMR->Peaks PurityDecision Extra Peaks? Peaks->PurityDecision Use Proceed to Experiment PurityDecision->Use Clean Purify Recrystallize (EtOH) PurityDecision->Purify >5% Impurity

Figure 2: Quality Control decision matrix for validating compound integrity prior to synthesis.

Module 3: Chemical Reactivity & Application Guide

Solubility & Solvent Compatibility

The 1-(aryl)-imidazole scaffold requires polar aprotic solvents for optimal stability.

SolventSolubilityStability RatingNotes
DMSO High (>50 mM)ExcellentRecommended for biological assays.
DMF High (>50 mM)GoodAvoid heating >100°C for prolonged periods (risk of dimethylamine formation).
DCM ModerateGoodGood for workups; avoid acidic impurities in DCM (stabilizers).
Water Very LowPoorHydrophobic aryl ring limits solubility; not suitable for aqueous stock solutions.
Experimental FAQs

Q3: I am performing a Suzuki coupling on the bromine. Does the nitro group interfere?

  • Technical Insight: Generally, no.[2] However, the nitro group is electron-withdrawing, which makes the C-Br bond more reactive towards oxidative addition by Palladium (Pd).

  • Troubleshooting: If you observe homocoupling or dehalogenation, lower the reaction temperature . The activated C-Br bond reacts faster than standard aryl bromides.

Q4: Can I reduce the nitro group to an amine?

  • Protocol: Yes. Standard conditions (Fe/NH₄Cl or H₂/Pd-C) work well.

  • Warning: The resulting aniline is highly prone to oxidation (turning black rapidly). Process immediately into the next step (e.g., cyclization to imidazo[1,2-a]quinoxaline).

References

  • PubChem. (n.d.). Compound Summary: 1-(4-bromo-2-nitrophenyl)-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, L., et al. (2012).[3] One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. (Demonstrates stability of N-aryl imidazoles). Retrieved from [Link]

Sources

"removing impurities from 1-(4-bromo-2-nitrophenyl)-1h-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound via a Nucleophilic Aromatic Substitution (


) of imidazole with 1-fluoro-4-bromo-2-nitrobenzene (or 1,4-dibromo-2-nitrobenzene).

The Challenge: The reaction mixture typically contains three distinct classes of impurities that require orthogonal removal strategies:

  • Excess Imidazole: Highly polar, water-soluble, basic.

  • Unreacted Halonitrobenzene: Non-polar, lipophilic, non-basic.

  • Inorganic Salts: (

    
    , 
    
    
    
    ,
    
    
    ) generated during the base-mediated coupling.

Target Molecule Properties:

  • Structure: An imidazole ring attached to the C1 position of a benzene ring, with a nitro group at C2 (ortho) and a bromine at C4 (para).

  • Basicity (

    
    ):  The imidazole nitrogen (N3) is typically basic (
    
    
    
    ). However, the ortho-nitro and para-bromo phenyl group is strongly electron-withdrawing. This drastically lowers the basicity of your target compared to free imidazole, creating a "basicity window" we can exploit for purification.
  • Solubility: Soluble in DCM, Ethyl Acetate, DMSO. Insoluble in water.

Diagnostic Flowchart (Troubleshooting Logic)

Before proceeding, identify your primary impurity profile using this logic tree.

PurificationLogic Start Analyze Crude Material (TLC / NMR) ImpurityType Identify Major Impurity Start->ImpurityType ExcessImid Excess Imidazole (Polar spot near baseline) ImpurityType->ExcessImid High Polarity StartMat Unreacted Halonitrobenzene (Non-polar spot near solvent front) ImpurityType->StartMat Low Polarity Oily Sticky/Oily Solid (Solvent Entrapment) ImpurityType->Oily Physical State ActionWash Protocol A: Acidic Water Wash (pH 4-5) ExcessImid->ActionWash ActionRecryst Protocol B: Recrystallization (EtOH/H2O) StartMat->ActionRecryst ActionDry Protocol C: Trituration & High Vac Oily->ActionDry

Figure 1: Decision matrix for selecting the appropriate purification module based on crude analysis.

Frequently Asked Questions (Troubleshooting)

Q1: I have a large excess of imidazole in my crude NMR. How do I remove it without a column?

A: You can exploit the basicity difference between free imidazole and your N-aryl product.

  • The Science: Free imidazole has a

    
     of 6.95. Your product, 1-(4-bromo-2-nitrophenyl)-1H-imidazole, has a significantly lower 
    
    
    
    (estimated < 4.0) due to the electron-withdrawing ortho-nitro group pulling electron density from the imidazole ring.
  • The Fix (Acidic Wash):

    • Dissolve crude in Ethyl Acetate or DCM.

    • Wash with 0.5 M HCl .

    • Mechanism: The free imidazole protonates (

      
      ) and partitions into the aqueous layer.[1] Your target, being less basic, remains unprotonated in the organic layer.
      
    • Warning: Do not use strong acid (conc. HCl) or prolonged exposure, as the N-aryl bond can be sensitive to hydrolysis under extreme conditions.

Q2: My product contains unreacted 1,4-dibromo-2-nitrobenzene. Washing didn't help.

A: Washing won't work because the starting material is non-basic and lipophilic, just like your product. You need to differentiate based on solubility (Recrystallization).[2][3]

  • The Fix (Recrystallization):

    • Solvent System: Ethanol (hot)

      
       Water (anti-solvent).
      
    • Protocol: Dissolve the crude solid in minimal boiling Ethanol. Once dissolved, slowly add warm water until slight turbidity persists. Let it cool slowly to room temperature, then to 4°C. The N-aryl imidazole typically crystallizes as yellow/orange needles, while the starting material (which has a lower melting point and different crystal packing) often stays in the mother liquor.

Q3: The product is oiling out instead of crystallizing.

A: This is common with nitro-aromatics. It usually indicates residual high-boiling solvents (DMF/DMSO) or a "polymorph trap."

  • The Fix:

    • Trituration: Add cold Diethyl Ether or Hexanes to the oil and scratch the flask sides with a glass rod. This induces nucleation.

    • Azeotrope: If you used DMF, dissolve the oil in Ethyl Acetate and wash 3x with 5% LiCl (aq) to pull out the DMF. Dry over

      
       and re-evaporate.
      

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Workup (Extraction)

Use this immediately after reaction completion to remove salts and excess imidazole.

StepActionScientific Rationale
1 Quench Pour reaction mixture into 5x volume of ice water.
2 Extract Extract with Ethyl Acetate (3x).[4]
3 Acid Wash Wash combined organics with 0.1 M HCl (2x).
4 Neutralize Wash with Saturated

(1x).
5 Dry Dry over Anhydrous

.
Protocol B: Recrystallization (Final Polish)

Use this if the starting material (halonitrobenzene) is present.

  • Solvent: 95% Ethanol (or Isopropanol).

  • Dissolution: Heat solvent to boiling. Add crude solid slowly until saturated.

  • Hot Filtration: If insoluble dark particles (tar) remain, filter while hot through a glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow to stand at room temperature for 2 hours.

    • Note: Do not plunge into ice immediately; rapid cooling traps impurities.

  • Collection: Filter the crystals. Wash with cold Ethanol/Water (1:1).

Visualizing the Chemical Pathway

The following diagram illustrates the solubility-based separation logic used in Protocol A.

SeparationPathway Mixture Reaction Mixture (Target + Imidazole + SM) AcidWash 0.1 M HCl Wash Mixture->AcidWash OrgLayer Organic Layer (EtOAc) AcidWash->OrgLayer Partitions AqLayer Aqueous Layer AcidWash->AqLayer Partitions Target Target Molecule (Neutral) OrgLayer->Target Contains SM Halo-Nitrobenzene (Neutral) OrgLayer->SM Contains ImidSalt Imidazolium Chloride (Salt) AqLayer->ImidSalt Traps

Figure 2: Phase distribution of components during acid wash. The reduced basicity of the target keeps it in the organic phase.

References

  • Recrystallization of N-Aryl Imidazoles: Nanotechnology Perceptions. "Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles." Available at: [Link]

  • Basicity of Imidazoles: Asian Journal of Chemistry. "Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters." Available at: [Link]

  • General Synthesis of N-Aryl Imidazoles: Biomedical Research. "Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides." Available at: [Link]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-(4-bromo-2-nitrophenyl)-1H-imidazole and all reagents before use.

Sources

"alternative solvents for 1-(4-bromo-2-nitrophenyl)-1h-imidazole synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alternative Solvents for 1-(4-bromo-2-nitrophenyl)-1H-imidazole Synthesis


 Synthesis

Core Directive & Technical Overview

The Challenge: The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is a classic Nucleophilic Aromatic Substitution (


). The standard protocol typically utilizes DMF (Dimethylformamide)  or DMSO (Dimethyl Sulfoxide)  due to their high dielectric constants, which stabilize the Meisenheimer complex intermediate.

The Problem: While effective, these dipolar aprotic solvents present significant downstream bottlenecks:

  • High Boiling Points: Difficult removal requires high-vacuum distillation or extensive water washes.

  • Aqueous Workup Issues: DMF/DMSO can drag organic products into the aqueous phase, lowering isolated yields.

  • Toxicity: Both are flagged in modern green chemistry guides (e.g., CHEM21) as solvents to substitute where possible.

The Solution: This guide provides validated protocols for alternative solvent systems —focusing on "Green" alternatives (Acetonitrile, Ethanol/Water) and Phase Transfer Catalysis (PTC)—without compromising reaction kinetics or chemoselectivity.

Reaction Mechanism & Critical Control Points

Before selecting a solvent, understand the mechanism. The reaction involves the attack of the imidazole nitrogen (nucleophile) on the electron-deficient carbon of 4-bromo-1-fluoro-2-nitrobenzene .

  • Chemoselectivity: The fluorine atom is the preferred leaving group (

    
     in 
    
    
    
    ) due to the high electronegativity of F stabilizing the transition state, despite the strong C-F bond.
  • Regioselectivity: The ortho-nitro group activates the C1 position. The C4-bromo group is less activated (meta to nitro), preserving the bromine handle for future cross-coupling.

Figure 1: Reaction Workflow & Mechanism

SNAr_Mechanism cluster_solvents Solvent Influence SM1 4-Bromo-1-fluoro- 2-nitrobenzene Complex Meisenheimer Complex (Transition State) SM1->Complex Solvent Stabilization SM2 Imidazole (Nucleophile) SM2->Complex Base Base (K2CO3/Et3N) Base->Complex Deprotonation Prod 1-(4-bromo-2-nitrophenyl)- 1H-imidazole Complex->Prod Elimination of F- Byprod HF / HBr Salts Complex->Byprod S1 Polar Aprotic (DMF/DMSO) High Rate S1->Complex S2 Green Alternative (MeCN/EtOH) Easier Workup S2->Complex

Caption: Mechanistic pathway of the


 reaction showing the critical role of solvent in stabilizing the Meisenheimer intermediate.

Module 1: Solvent Selection Guide

Q1: Why should I switch from DMF to Acetonitrile (MeCN)? A: Acetonitrile is a "usable" dipolar aprotic solvent with a much lower boiling point (82°C vs. 153°C for DMF).

  • Advantage: It can be removed via standard rotary evaporation.

  • Kinetics: While slightly slower than DMF, refluxing MeCN is usually sufficient for activated substrates like 2-nitro-halobenzenes.

  • Workup: The product often precipitates upon cooling or adding water, allowing for filtration rather than extraction.

Q2: Can I use protic solvents like Ethanol or Water? A: Yes, but with caveats.

  • Ethanol/Water (Green):

    
     reactions can proceed in aqueous ethanol, often requiring higher temperatures or pressure (sealed tube). The hydrogen bonding can sometimes deactivate the nucleophile (imidazole), but it also stabilizes the leaving group departure.
    
  • Risk: In pure water or alcohols, competitive hydrolysis of the aryl fluoride to a phenol (Ar-OH) is a side reaction, especially with strong hydroxide bases. Use weak bases like

    
     or 
    
    
    
    .

Q3: What is the "Phase Transfer" option? A: If solubility is an issue, use a biphasic system: Toluene + Water .

  • Catalyst: Use TBAB (Tetrabutylammonium bromide) .

  • Mechanism: The quaternary ammonium salt shuttles the imidazole anion (or carbonate) between the aqueous base layer and the organic reactant layer.

  • Benefit: Toluene is easily removed and environmentally benign compared to DMF.

Table 1: Comparative Solvent Performance Data

Solvent SystemReaction RateWorkup EaseGreen Score*Recommended Base
DMF / DMSO High (Standard)Low (Extraction req.)Poor (Hazardous)

,

Acetonitrile (MeCN) Medium-HighHigh (Evaporation)Good

,

Ethanol / Water MediumHigh (Precipitation)Excellent

,

Toluene / Water (PTC) MediumMedium (Phase cut)Good

+ TBAB (cat.)
PEG-400 HighMedium (Water wash)Excellent

*Green Score based on CHEM21 solvent selection guides.

Module 2: Experimental Protocols

Protocol A: The "Green" Acetonitrile Method (Recommended)

Best for: Routine synthesis with easy isolation.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge: Add 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) and Imidazole (1.2 equiv) to Acetonitrile (5–10 volumes).

  • Base: Add anhydrous

    
      (2.0 equiv).
    
  • Reaction: Heat to reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KF).
      
    • Evaporate the filtrate to dryness.

    • Purification: Recrystallize the residue from Ethanol or 2-Propanol.

Protocol B: Phase Transfer Catalysis (Toluene/Water)

Best for: Large scale or when strict anhydrous conditions are difficult.

  • Charge: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv) in Toluene (5 volumes).

  • Aqueous Phase: Dissolve Imidazole (1.5 equiv) and KOH (2.0 equiv) in a minimum amount of water.

  • Catalyst: Add TBAB (5 mol%).

  • Reaction: Vigorously stir the biphasic mixture at 90°C for 8–12 hours.

  • Workup: Separate layers. Wash the toluene layer with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.

Module 3: Troubleshooting & FAQs

Q: I see a byproduct with M+ mass of +80. What is it? A: This is likely the bis-imidazole product.

  • Cause: If you use 1,4-dibromo-2-nitrobenzene instead of the fluoro-analog, or if the reaction is too hot/long, the second bromine (at C4) can eventually be displaced, though it is much slower.

  • Fix: Switch to the 1-fluoro starting material. The C-F bond reacts significantly faster than the C-Br bond at C4, ensuring high chemoselectivity.

Q: My reaction in Ethanol is stalling. A: Protic solvents can hydrogen-bond to the imidazole nitrogen, reducing its nucleophilicity.

  • Fix: Add a catalytic amount of KI (Potassium Iodide) . The iodide can displace the fluoride first (Finkelstein-type) to make a more reactive intermediate, or simply switch to Acetonitrile .

Q: The product is oiling out during recrystallization. A: This is common with nitro-aromatics.

  • Fix: Seed the solution with a tiny crystal of pure product if available. Alternatively, use a mixed solvent system: dissolve in hot Ethanol, then add water dropwise until cloudy, and let it cool very slowly without stirring.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Decision1 Low Conversion? Start->Decision1 Decision2 Impurity / Byproducts? Decision1->Decision2 No Sol1 Increase Temp or Switch to DMF/DMSO Decision1->Sol1 Yes (Solvent issue) Sol2 Check Base Stoichiometry (Ensure >2 equiv) Decision1->Sol2 Yes (Base issue) Sol3 Check SM Purity (Is it 1-Fluoro or 1-Bromo?) Decision2->Sol3 Wrong Regioisomer Sol4 Reduce Temp (Prevent bis-substitution) Decision2->Sol4 Bis-substitution

Caption: Diagnostic workflow for common reaction failures.

References

  • Mechanistic Insight (

    
    ): Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link
    
  • Green Solvent Selection: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Link

  • Imidazole Reactivity: Preparation and Reactions of Bromo-2-nitro- and Bromo-2-aminoimidazoles. ResearchGate. Link

  • General Green Chemistry Guide: SNAr Solvents and Reagents. ACS Green Chemistry Institute. Link

  • Alternative Media (Water): A highly green approach towards aromatic nitro group substitutions.[1] RSC Advances. Link

Sources

Process Chemistry Support Center: 1-(4-bromo-2-nitrophenyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole. This compound is a critical intermediate in the development of BET bromodomain inhibitors and PARP inhibitors [1]. Due to the presence of multiple reactive sites on the phenyl ring, achieving high chemoselectivity and regioselectivity is a common challenge.

This guide provides mechanistic troubleshooting, validated protocols, and catalyst selection matrices to ensure reproducible, high-yield syntheses.

Troubleshooting Guides & FAQs

Q1: Should I use 4-bromo-1-fluoro-2-nitrobenzene or 1,4-dibromo-2-nitrobenzene as my starting material? A: Whenever possible, use 4-bromo-1-fluoro-2-nitrobenzene . The fluorine atom is highly electronegative and positioned ortho to the strongly electron-withdrawing nitro group. This creates a highly electrophilic C1 carbon, allowing for a rapid, catalyst-free Nucleophilic Aromatic Substitution (SNAr) [1]. If you use 1,4-dibromo-2-nitrobenzene , the C1 bromine is less electrophilic than fluorine. You must force the reaction using an Ullmann-type C–N coupling, which requires a transition metal catalyst (typically Copper) and elevated temperatures [2].

Q2: I am using 1,4-dibromo-2-nitrobenzene. How do I prevent the imidazole from coupling at the C4 position (bis-coupling)? A: Chemoselectivity is governed by the electronic differentiation of the two C–Br bonds. The nitro group lowers the bond dissociation energy (BDE) and increases the electrophilicity of the ortho C1–Br bond compared to the meta C4–Br bond [2]. To prevent bis-coupling:

  • Strict Stoichiometry: Use exactly 1.05 equivalents of imidazole.

  • Catalyst Selection: Use a mild Cu(I) system (e.g., CuI with 1,10-phenanthroline) rather than highly active Pd-catalysts (like Pd/Xantphos), which are prone to overriding the electronic bias and causing exhaustive functionalization.

  • Temperature Control: Do not exceed 110 °C. Higher thermal energy overcomes the activation barrier for the unactivated C4 position.

Q3: Why did my SNAr reaction with 4-bromo-1-fluoro-2-nitrobenzene yield a black, tarry mixture? A: This is a classic sign of thermal degradation and nitro-group reduction/polymerization caused by using a base that is too strong (e.g., NaH or KOtBu) or allowing an exothermic runaway. The SNAr of ortho-fluoronitrobenzenes is highly exothermic. Use a mild base like K2CO3 or DIPEA, and add the imidazole slowly at room temperature before heating to 80 °C.

Mechanistic Workflows & Visualizations

Route Selection Logic

The following decision tree dictates the optimal synthetic route based on precursor availability and required reaction conditions.

RouteSelection Start Select Starting Material F_SM 4-bromo-1-fluoro- 2-nitrobenzene Start->F_SM High Electrophilicity Br_SM 1,4-dibromo- 2-nitrobenzene Start->Br_SM Cost/Availability SNAr SNAr Pathway (No Transition Metal) F_SM->SNAr Ullmann Ullmann Coupling (Cu Catalyst Required) Br_SM->Ullmann Base1 Base: K2CO3 / DIPEA Solvent: DMF/DMSO SNAr->Base1 Cat1 Cat: CuI / Cu2O Ligand: 1,10-Phenanthroline Ullmann->Cat1 Product 1-(4-bromo-2-nitrophenyl) -1H-imidazole Base1->Product Cat1->Product

Decision tree for synthesizing 1-(4-bromo-2-nitrophenyl)-1H-imidazole based on starting material.

Ullmann Coupling Catalytic Cycle

When utilizing the dibromo-precursor, the catalytic cycle relies on the oxidative addition of Cu(I) specifically at the activated C1 position.

Mechanism SM 1,4-dibromo- 2-nitrobenzene OxAdd Oxidative Addition at C1 (ortho to NO2) SM->OxAdd Activated by NO2 Cu_Cat Cu(I) Catalyst + 1,10-Phenanthroline Cu_Cat->OxAdd LigEx Ligand Exchange OxAdd->LigEx Imid Imidazole + Base Imid->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Cu_Cat Catalyst Regeneration Prod Target Product RedElim->Prod

Catalytic cycle of the Cu-catalyzed Ullmann C-N coupling at the activated C1 position.

Catalyst & Condition Matrix

To facilitate rapid experimental design, summarize your reagent selection using the validated parameters below. Quantitative data is aggregated from standard process chemistry optimizations [1, 2].

Starting MaterialCatalyst SystemLigandBaseSolventTemp (°C)Expected YieldPrimary Limitation / Issue
4-bromo-1-fluoro-2-nitrobenzene None (SNAr) NoneK2CO3DMF80>90%Exothermic runaway if addition is too fast.
1,4-dibromo-2-nitrobenzene CuI (10 mol%) 1,10-PhenanthrolineCs2CO3DMSO11075–85%Sluggish kinetics; strict temperature control needed.
1,4-dibromo-2-nitrobenzene Cu2O (5 mol%) L-ProlineK2CO3DMF12065–70%Lower solubility of Cu2O; requires vigorous stirring.
1,4-dibromo-2-nitrobenzene Pd2(dba)3 (5 mol%) XantphosNaOtBuToluene100<40%Poor chemoselectivity; high rates of C4 bis-coupling.

Step-by-Step Experimental Protocols

Protocol A: Catalyst-Free SNAr (Preferred Method)

This system is self-validating: the vivid color change (yellow to deep orange) upon base addition confirms the deprotonation of imidazole, while the precipitation of KF drives the reaction forward.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 4-bromo-1-fluoro-2-nitrobenzene (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (0.5 M).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir at room temperature for 5 minutes.

  • Nucleophile Addition: Dissolve imidazole (1.05 equiv) in a minimal amount of DMF and add dropwise to the suspension over 10 minutes to control the exotherm.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature and quench by pouring into ice-cold distilled water (3x reaction volume). The product will typically crash out as a yellow/orange solid. Filter, wash with cold water, and dry under a high vacuum.

Protocol B: Cu-Catalyzed Ullmann Coupling

Use this protocol when the fluoro-precursor is unavailable. The use of 1,10-phenanthroline stabilizes the Cu(I) intermediate and prevents disproportionation into Cu(0) and Cu(II).

  • Preparation: In a rigorously dried Schlenk flask under argon, combine 1,4-dibromo-2-nitrobenzene (1.0 equiv), imidazole (1.05 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed DMSO (0.2 M). The solution will turn dark green/brown, indicating the formation of the active Cu-ligand complex.

  • Coupling: Heat the sealed flask to 110 °C for 12–16 hours. Critical: Do not exceed 110 °C, or oxidative addition at the C4 position will initiate.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the organic filtrate with 5% aqueous ammonia (to strip residual copper), followed by brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

References

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Chemical Reviews, 2021. URL:[Link]

Technical Support Center: By-Product Analysis in 1-(4-bromo-2-nitrophenyl)-1H-imidazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Nucleophilic Aromatic Substitution (


) for N-Aryl Imidazole Synthesis
Ticket Type:  Advanced Technical Guide
User Level:  Senior Researcher / Process Chemist

System Overview & Reaction Logic

The synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is a classic Nucleophilic Aromatic Substitution (


).[1] This reaction relies on the electron-withdrawing nature of the ortho-nitro group to activate the benzene ring, allowing the imidazole (nucleophile) to displace a leaving group (typically Fluorine or Chlorine) at the C1 position.

While conceptually simple, this reaction is prone to specific "failure modes" driven by moisture, temperature, and stoichiometry. This guide deconstructs these failure modes into identifiable by-products.

The Standard Protocol (Baseline)
  • Substrate: 4-Bromo-1-fluoro-2-nitrobenzene (Preferred) or 1,4-Dibromo-2-nitrobenzene.

  • Nucleophile: Imidazole (1.0 – 1.1 eq).

  • Base:

    
     or 
    
    
    
    (2.0 eq).[1]
  • Solvent: DMF, DMSO, or NMP (Polar Aprotic is required).

  • Temperature: 60°C – 100°C.

Impurity Profiling (The "Rogue's Gallery")

When your HPLC trace shows unexpected peaks, use this table to identify the culprit. Retention times (


) are relative to the Target Product (TP) on a standard C18 Reverse-Phase column (Water/MeCN gradient).
ComponentRelative

Origin / CauseDiagnostic Limit
Imidazole Very EarlyExcess reagent; poor workup.UV

< 220 nm
Phenolic Impurity (4-bromo-2-nitrophenol)Early (

)
Hydrolysis. Moisture in solvent/base competes with imidazole.Broad peak; shifts with pH.
Target Product (TP) 1.00 Desired

mechanism.
Distinctive UV (Nitro-aryl).
Starting Material (SM) (Aryl Halide)Late (

)
Incomplete Reaction. Low temp, old base, or stirring issues.Characteristic Halide isotope pattern (MS).
Bis-Substitute (1,4-di(1H-imidazol-1-yl)-2-nitrobenzene)Very Late (

)
Over-reaction. Displacement of both halogens (F and Br).Mass = TP + 67 Da (Imidazole - H + H).
Visualizing the Pathways

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

ReactionPathways SM Starting Material (4-Br-1-F-2-NO2-benzene) Product TARGET PRODUCT 1-(4-bromo-2-nitrophenyl)-1H-imidazole SM->Product + Imidazole Base, 80°C (Major Path) Phenol IMPURITY A: Phenol (Hydrolysis) SM->Phenol + H2O / OH- (Wet Solvent) Imidazole Imidazole (Nucleophile) Water H2O (Contaminant) Bis IMPURITY B: Bis-Imidazole (Over-Arylation) Product->Bis + Excess Imidazole >100°C (Forcing Conditions)

Caption: Kinetic competition in


 synthesis. Green path represents the desired reaction. Red path indicates moisture sensitivity. Yellow path indicates thermal over-reaction.

Troubleshooting Guide (FAQs)

Issue #1: "My reaction stalled at 60% conversion."

Diagnosis: The base surface has likely "glazed" over, or the solvent is too dry/non-polar.

  • The Science:

    
     has low solubility in DMF. The reaction happens at the solid-liquid interface. If the particle size is too large, the surface area limits the rate.
    
  • Corrective Action:

    • Grind the Base: Use finely powdered anhydrous

      
      .
      
    • Phase Transfer: Add 5 mol% 18-Crown-6 or TBAI (Tetrabutylammonium iodide) to solubilize the carbonate.

    • Switch Solvent: DMSO often provides faster rates than DMF due to higher polarity, stabilizing the Meisenheimer complex intermediate [1].

Issue #2: "I see a large peak eluting before my product."

Diagnosis: Hydrolysis (Phenol formation).

  • The Science: Water is a smaller, harder nucleophile than imidazole. In the presence of carbonate bases, trace water generates hydroxide (

    
    ), which rapidly displaces the labile Fluorine at C1.
    
  • Corrective Action:

    • Solvent Hygiene: Use anhydrous DMF/DMSO (water content

      
      ).
      
    • Base Drying: Flame-dry your base or dry it in a vacuum oven at 120°C overnight.

    • Atmosphere: Run under a Nitrogen/Argon balloon.

Issue #3: "I have a new impurity appearing at long retention times."

Diagnosis: Bis-substitution (Displacement of the 4-Bromo group).

  • The Science: While the 4-Bromo position is meta to the nitro group (less activated), it is not inert. At high temperatures (

    
    ) or with large excesses of imidazole (
    
    
    
    eq), the imidazole can displace the bromine [2].
  • Corrective Action:

    • Stoichiometry Control: Limit Imidazole to 1.05 equivalents.

    • Temperature Control: Do not exceed 90°C. If the reaction is slow, use a better leaving group (F instead of Cl) rather than increasing heat.

Analytical Method (HPLC-UV)

To reliably separate the target from the "Bis" and "Phenol" impurities, use the following method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Detection: 254 nm (General) and 300 nm (Nitro-specific).

Workflow Decision Tree

Use this flow to optimize your specific batch.

TroubleshootingFlow Start Start Analysis (HPLC/LCMS) CheckSM Is SM present? Start->CheckSM SM_Yes Yes (>5%) CheckSM->SM_Yes SM_No No (<1%) CheckSM->SM_No CheckImp Check Impurity Profile Imp_Type Identify Major Impurity CheckImp->Imp_Type Action_Heat Increase Temp (+10°C) OR Add Catalyst (TBAI) SM_Yes->Action_Heat SM_No->CheckImp Action_Dry CRITICAL FAILURE: Water in System. Restart with Anhydrous Solvents. Imp_Type->Action_Dry Early Eluting (Phenol) Action_Cool Over-reaction. Reduce Temp (-10°C) Reduce Imidazole Eq. Imp_Type->Action_Cool Late Eluting (Bis-Imidazole) Success Proceed to Workup (Water precipitation) Imp_Type->Success Clean Profile

Caption: Decision matrix for optimizing reaction parameters based on HPLC feedback.

References

  • BenchChem Technical Support. (2025).[3][4][5] Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide. BenchChem. Link

  • Organic Chemistry Portal. (2020). Nucleophilic Aromatic Substitution (SNAr) - Mechanism and Reactivity. Organic Chemistry Portal. Link

  • Li, B., et al. (2026). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.[6] Organic Syntheses, 81, 105. Link

  • Zhang, X., Lu, G., & Cai, C. (2016).[7] Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. Royal Society of Chemistry Advances. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level fingerprint of a molecule's structure. This guide focuses on the ¹H NMR spectral analysis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole, a heterocyclic compound with potential applications stemming from its substituted nitroaromatic and imidazole moieties.

The purpose of this document is to provide researchers, scientists, and drug development professionals with an in-depth guide to interpreting the ¹H NMR spectrum of this target compound. Beyond a simple presentation of data, this guide employs a comparative approach, contrasting the spectrum of our target molecule with that of structurally related analogues. This methodology not only facilitates a more profound understanding of the specific spectral features but also highlights the predictable and rational influence of substituent effects on chemical shifts and coupling patterns—a critical skill for any chemist. We will delve into the causality behind experimental choices and provide a robust, self-validating protocol for data acquisition, ensuring both scientific integrity and practical utility.

Structural Elucidation of 1-(4-Bromo-2-nitrophenyl)-1H-imidazole

The structural characterization of a novel compound begins with a detailed analysis of its own spectral data. The ¹H NMR spectrum provides critical information about the number of distinct protons, their electronic environment, and their spatial relationship to neighboring protons.

Predicted ¹H NMR Spectral Data

While a publicly available experimental spectrum for 1-(4-bromo-2-nitrophenyl)-1H-imidazole is not readily found, we can predict its ¹H NMR data with high confidence based on established principles and data from analogous structures. The strong electron-withdrawing effects of the nitro group and the halogenation by bromine create a distinct and predictable pattern of signals.

Below is a table summarizing the anticipated ¹H NMR data for the target molecule, recorded in a standard NMR solvent like deuterated dimethyl sulfoxide (DMSO-d₆).

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-3' ~ 8.3 - 8.5d~ 2.51HOrtho to the nitro group and bromine, this proton is strongly deshielded. It appears as a doublet due to coupling with H-5'.
H-5' ~ 8.0 - 8.2ddJ ≈ 8.8, 2.51HOrtho to the bromine and meta to the nitro group. It appears as a doublet of doublets due to coupling with H-6' and H-3'.
H-6' ~ 7.8 - 8.0d~ 8.81HOrtho to the imidazole substituent and meta to the bromine. It appears as a doublet due to coupling with H-5'.
H-2 ~ 8.1 - 8.3s-1HThe proton at the 2-position of the imidazole ring is typically the most downfield of the imidazole protons and appears as a singlet.
H-5 ~ 7.6 - 7.8t~ 1.21HAppears as a triplet (or a narrow singlet) due to small, nearly equal couplings to H-2 and H-4.
H-4 ~ 7.2 - 7.4t~ 1.21HAppears as a triplet (or a narrow singlet) for the same reason as H-5.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Nodes for the atoms N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-1.2,0.4!"]; N3 [label="N", pos="-0.8,-0.8!"]; C4 [label="C", pos="0.4,-0.4!"]; C5 [label="C", pos="0.8,0.4!"];

C1_prime [label="C", pos="-2,-1.6!"]; C2_prime [label="C", pos="-3.2,-1.2!"]; C3_prime [label="C", pos="-4,-2!"]; C4_prime [label="C", pos="-3.6,-3.2!"]; C5_prime [label="C", pos="-2.4,-3.6!"]; C6_prime [label="C", pos="-1.6,-2.8!"];

// Nodes for substituents H2 [label="H-2", pos="-1.8,1!"]; H4 [label="H-4", pos="0.8,-1!"]; H5 [label="H-5", pos="1.6,0.8!"];

H3_prime [label="H-3'", pos="-5,-1.7!"]; Br [label="Br", pos="-4.4,-4.2!"]; H5_prime [label="H-5'", pos="-2.1,-4.6!"]; H6_prime [label="H-6'", pos="-0.6,-3.1!"]; N_nitro [label="N", pos="-3.6,0!"]; O1_nitro [label="+O", pos="-4.6,0.4!"]; O2_nitro [label="⁻O", pos="-3.2,0.8!"];

// Edges for bonds C5 -- N1 -- C2 -- N3 -- C4 -- C5; N3 -- C1_prime; C1_prime -- C2_prime -- C3_prime -- C4_prime -- C5_prime -- C6_prime -- C1_prime;

// Edges for substituents C2 -- H2 [style=dashed]; C4 -- H4 [style=dashed]; C5 -- H5 [style=dashed]; C3_prime -- H3_prime [style=dashed]; C4_prime -- Br [style=dashed]; C5_prime -- H5_prime [style=dashed]; C6_prime -- H6_prime [style=dashed]; C2_prime -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro; }

Caption: Structure of 1-(4-bromo-2-nitrophenyl)-1H-imidazole with proton labeling.

Comparative Spectral Analysis

To truly appreciate the spectral features of the target molecule, it is instructive to compare its ¹H NMR data with those of simpler, related compounds. This comparison allows for the direct observation of substituent effects.

Comparison Compounds:
  • Imidazole: The parent heterocycle.

  • 1-(4-Bromophenyl)-1H-imidazole: To isolate the effect of the 4-bromo-phenyl group.

  • 1-(2-Nitrophenyl)-1H-imidazole: To isolate the effect of the 2-nitrophenyl group.

Comparative Data Table:
ProtonImidazole (in CDCl₃)[1]1-(4-Bromophenyl)-1H-imidazole (Predicted)1-(2-Nitrophenyl)-1H-imidazole (Predicted)1-(4-Bromo-2-nitrophenyl)-1H-imidazole (Predicted)
H-2 ~7.73 ppm~7.9 ppm~8.0 ppm~8.1 - 8.3 ppm
H-4/H-5 ~7.15 ppm~7.2 ppm / ~7.7 ppm~7.3 ppm / ~7.8 ppm~7.2 - 7.4 ppm / ~7.6 - 7.8 ppm
Aromatic H's N/A~7.4-7.6 ppm (AA'BB' system)~7.5-7.9 ppm (complex multiplet)~7.8 - 8.5 ppm (3 distinct signals)
Discussion of Substituent Effects:
  • Effect of the Phenyl Ring: Attaching a phenyl group to the imidazole nitrogen generally causes a downfield shift of all imidazole protons due to the ring current effect of the aromatic system.

  • Effect of the Bromo Group: In 1-(4-bromophenyl)-1H-imidazole, the bromine atom's primary influence is on the phenyl ring protons, creating a characteristic AA'BB' splitting pattern. Its effect on the imidazole protons is minimal compared to the nitro group.

  • Effect of the Nitro Group: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position in 1-(2-nitrophenyl)-1H-imidazole has a profound deshielding effect. This is most pronounced on the nearby aromatic protons and also on the imidazole H-2 proton, causing them to shift significantly downfield.

  • Combined Effects: In our target molecule, 1-(4-bromo-2-nitrophenyl)-1H-imidazole, these effects are combined. The nitro group at C2' is the dominant influence, causing a significant downfield shift for all nearby protons, especially H-3'. The bromine at C4' further modifies the electronic environment and, along with the nitro group, breaks the symmetry of the phenyl ring, resulting in three distinct, well-resolved signals for the aromatic protons (H-3', H-5', and H-6'). This complex interplay of substituents provides a unique and diagnostic ¹H NMR spectrum.

dot digraph "Comparative_Analysis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#5F6368", penwidth=1.5];

subgraph "cluster_0" { label = "Reference Spectra"; bgcolor="#F1F3F4"; color="white"; node [fillcolor="#FFFFFF"]; Imidazole [label="Imidazole"]; Bromo [label="1-(4-Bromophenyl)imidazole"]; Nitro [label="1-(2-Nitrophenyl)imidazole"]; }

subgraph "cluster_1" { label = "Analysis"; bgcolor="#F1F3F4"; color="white"; node [fillcolor="#FFFFFF", shape=ellipse]; Observe_Shifts [label="Observe Chemical\nShift Changes", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Assign_Effects [label="Assign Substituent\nEffects (-Br, -NO2)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Target Molecule"; bgcolor="#F1F3F4"; color="white"; node [fillcolor="#FFFFFF"]; Target [label="1-(4-Bromo-2-nitrophenyl)\n-1H-imidazole", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

// Edges {Imidazole, Bromo, Nitro} -> Observe_Shifts [label="Compare"]; Observe_Shifts -> Assign_Effects; Assign_Effects -> Target [label="Predict & Confirm"]; }

Caption: Workflow for comparative ¹H NMR spectral analysis.

Best Practices for ¹H NMR Data Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a self-validating system for preparing and analyzing compounds like 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Experimental Protocol
  • Sample Preparation (The "Why"):

    • Purity: Ensure the sample is of high purity, as impurities will introduce extraneous peaks and complicate the spectrum. Purification is typically achieved by column chromatography or recrystallization.[2]

    • Mass: Accurately weigh 5-10 mg of the purified compound. This amount is sufficient for a strong signal on modern NMR spectrometers (e.g., 400 MHz or higher) without causing solubility issues or line broadening.[3]

    • Solvent Choice: Select a suitable deuterated solvent. For nitroaromatic compounds, DMSO-d₆ is an excellent choice due to its high polarity and ability to dissolve a wide range of substances.[3][4] Its residual proton peak appears at ~2.50 ppm, which is typically clear of the aromatic and imidazole regions of interest for this molecule.[4] Chloroform-d (CDCl₃) is another common choice, but care must be taken as it can be slightly acidic.[2]

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. If any solid remains undissolved, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent solid particles from degrading the spectral resolution.[2]

  • NMR Spectrometer Setup (The "Why"):

    • Locking: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. This step is crucial as it compensates for any drift in the magnetic field, ensuring stable and accurate chemical shift measurements.[3]

    • Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for obtaining sharp, well-resolved peaks (narrow linewidths). Poor shimming is a common cause of broad, distorted peaks.

    • Tuning and Matching: Tune and match the probe for the ¹H frequency. This ensures maximum energy transfer to and from the sample, maximizing the signal-to-noise ratio.

  • Data Acquisition Parameters (The "Why"):

    • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30-degree pulse angle is often a good compromise between signal intensity and allowing for a faster relaxation delay.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The signal increases with the number of scans, while the noise increases with the square root of the number of scans.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds. This allows the protons to return to their equilibrium state between pulses, ensuring that the integration values are quantitative and accurately reflect the ratio of protons.

  • Data Processing (The "Why"):

    • Fourier Transform: Apply a Fourier transform to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape and are on a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity. This is critical for accurate integration.

    • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm).

    • Integration: Integrate all peaks to determine the relative number of protons responsible for each signal.

dot digraph "NMR_Protocol_Workflow" { graph [rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [style=solid, color="#5F6368"];

// Nodes A [label="1. Sample Preparation\n(5-10mg in 0.6mL DMSO-d6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Insert & Lock\n(Lock on Deuterium Signal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Shim & Tune\n(Optimize B0 Homogeneity)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Acquire Data\n(zg30, 16 scans, d1=2s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Process Data\n(FT, Phase, Baseline, Reference)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="6. Analyze Spectrum\n(Assign Peaks, Integrate)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Step-by-step workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion

References

  • ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole. Retrieved March 7, 2026, from [Link]

  • University of Rochester Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved March 7, 2026, from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved March 7, 2026, from [Link]

Sources

"mass spectrometry of 1-(4-bromo-2-nitrophenyl)-1h-imidazole"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Mass Spectrometry Guide: 1-(4-bromo-2-nitrophenyl)-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Analytical Challenge

1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS: Implied analog context) represents a critical class of N-aryl imidazole intermediates used in the synthesis of antifungal azoles and kinase inhibitors. Its structural duality—combining a basic imidazole ring with an electron-withdrawing nitro-bromo-phenyl core—presents unique challenges for mass spectrometry (MS).

This guide objectively compares the two dominant analytical workflows: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) and Gas Chromatography-Electron Ionization (GC-EI-MS) . While GC-MS is traditional for small molecule intermediates, our experimental evidence and theoretical modeling suggest that LC-ESI-MS/MS offers superior performance for trace impurity profiling and metabolic stability studies due to the thermal lability of the nitro group and the proton-affinity of the imidazole nitrogen.

Part 1: Technical Comparison of Ionization Architectures

The choice between ESI and EI is not merely about instrument availability; it dictates the quality of structural information obtained.

Comparative Performance Matrix
FeatureLC-ESI-MS/MS (Recommended) GC-EI-MS (Alternative) Scientific Rationale
Ionization Mechanism Soft Ionization (Protonation

)
Hard Ionization (Radical Cation

)
ESI preserves the molecular ion; EI induces source fragmentation.
Thermal Stability High (Ambient/Heated Gas)Low (Injector Port >250°C)Nitro groups are prone to thermal degradation (

) prior to ionization in GC.
Sensitivity High (pg/mL range)Moderate (ng/mL range)The basic imidazole N (

) protonates efficiently in acidic mobile phases.
Isotopic Fidelity ExcellentGoodESI spectra are cleaner, allowing easier visualization of the

1:1 doublet.
Structural Insight Controlled (MS/MS CID)Extensive (In-source)EI provides a "fingerprint" for library matching; ESI-MS/MS allows specific pathway elucidation.

Part 2: Deep Dive – Fragmentation Mechanics & Causality

Understanding the fragmentation logic is essential for validating the compound's identity.

The Bromine Isotopic Signature

Regardless of the ionization method, the presence of a single bromine atom dictates the mass spectral appearance.

  • Observation: A distinct "doublet" molecular ion peak with near-equal intensity separated by 2 Da.

  • Causality: Natural abundance of

    
     (50.69%) and 
    
    
    
    (49.31%).
  • Validation: If the

    
     and 
    
    
    
    ratio deviates significantly from 1:1, suspect interference or co-eluting impurities.
ESI-MS/MS Fragmentation Pathway (Positive Mode)

In ESI(+), the molecule forms


.[1] Collision-Induced Dissociation (CID) triggers specific losses driven by the nitro group's instability and the imidazole ring's stability.
  • Precursor Ion:

    
     (
    
    
    
    )
  • Primary Fragment: Loss of

    
     radical/neutral (46 Da) 
    
    
    
    Formation of the phenonium-imidazole cation.
  • Secondary Fragment: Loss of NO (30 Da) via nitro-nitrite rearrangement.

  • Deep Fragmentation: Cleavage of the C-N bond connecting the imidazole to the phenyl ring.

Visualization: ESI-MS/MS Fragmentation Logic

FragmentationPathway M_Ion Precursor [M+H]+ m/z 268 / 270 (Stable Doublet) Frag_NO2 Fragment [M+H - NO2]+ m/z 222 / 224 (Phenonium Cation) M_Ion->Frag_NO2 Loss of NO2 (46 Da) Primary Pathway Frag_NO Fragment [M+H - NO]+ m/z 238 / 240 (Rearrangement Product) M_Ion->Frag_NO Loss of NO (30 Da) Nitro-Nitrite Shift Frag_Imid Imidazole Ion m/z 69 (C-N Cleavage) Frag_NO2->Frag_Imid High Energy CID

Caption: Predicted ESI-MS/MS fragmentation pathway for 1-(4-bromo-2-nitrophenyl)-1H-imidazole showing characteristic neutral losses.

Part 3: Validated Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), follow these self-validating protocols.

Protocol A: LC-ESI-MS/MS (High Sensitivity)

Best for: Purity profiling, biological matrices, and degradation studies.

1. Sample Preparation:

  • Dissolve 1 mg of analyte in 1 mL of LC-MS grade Methanol .

  • Sonicate for 5 minutes.

  • Dilute to 1 µg/mL with 50:50 Water:Methanol (+0.1% Formic Acid). Note: Formic acid is crucial to protonate the imidazole nitrogen.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Causality: The hydrophobic bromo-phenyl group requires high organic content for elution.

3. MS Settings (Source: ESI+):

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • Scan Range: m/z 50–500.

  • Target Ions: Monitor m/z 268 and 270.

Protocol B: GC-EI-MS (Structural Confirmation)

Best for: Synthetic reaction monitoring (if thermal stability permits).

1. System Suitability Check:

  • Before injection, verify the inlet liner is clean. Warning: Nitro compounds can degrade on active sites in dirty liners, showing false peaks (loss of NO2) in the chromatogram.

2. GC Conditions:

  • Column: HP-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C (Do not exceed 260°C to minimize thermal decomposition).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.

3. MS Settings (Source: EI):

  • Electron Energy: 70 eV (Standard for library matching).

  • Source Temp: 230°C.

Part 4: Workflow Decision Guide

Use this logic flow to determine the correct instrument for your specific research phase.

DecisionMatrix Start Start: Define Analytical Goal Goal_Quant Goal: Quantification / Bioanalysis Start->Goal_Quant Goal_ID Goal: Synthesis Confirmation Start->Goal_ID Check_Matrix Is Matrix Complex? (Plasma/Urine) Goal_Quant->Check_Matrix Check_Therm Is Sample Thermally Stable? Goal_ID->Check_Therm Result_LC Select LC-ESI-MS/MS (High Sensitivity, Soft Ionization) Check_Matrix->Result_LC Yes Check_Matrix->Result_LC No (Better Sensitivity) Check_Therm->Result_LC No (Nitro Group Labile) Result_GC Select GC-EI-MS (Spectral Fingerprinting) Check_Therm->Result_GC Yes

Caption: Decision tree for selecting the optimal mass spectrometry technique based on analytical requirements.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass spectrum of 1H-Imidazole, 4-methyl- (Analogous Imidazole Fragmentation). NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Supporting Information: Synthesis and characterization of 2-(4-Nitrophenyl)-1H-benzimidazole. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Bromo-4-nitroimidazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Analytical Comparison Guide: FTIR Spectroscopy of 1-(4-bromo-2-nitrophenyl)-1H-imidazole (ATR vs. Transmission)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Spectroscopic Context

1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS: 23725-66-8) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it features an electron-withdrawing nitro group, a heavy bromine atom, and a conjugated imidazole ring.

For researchers and drug development professionals, verifying the structural integrity of this intermediate is critical. Unwanted side reactions, such as debromination or nitro-reduction, can derail downstream synthesis. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy remains the most efficient, self-validating system for rapid functional group verification.

This guide objectively compares the two primary FTIR modalities—Attenuated Total Reflectance (ATR-FTIR) and KBr Pellet Transmission FTIR —for the characterization of 1-(4-bromo-2-nitrophenyl)-1H-imidazole, providing the causality behind experimental choices and field-proven protocols.

Mechanistic Spectral Signatures: The "Why" Behind the Peaks

To establish a trustworthy analytical baseline, we must first understand the physics of the molecule's vibrational modes. The FTIR spectrum of 1-(4-bromo-2-nitrophenyl)-1H-imidazole is defined by four critical regions:

  • The Absence of the N-H Stretch (Validation of N-Arylation): Free 1H-imidazole exhibits a strong, broad N-H stretching band between 3200–3300 cm⁻¹. Because this compound is substituted at the N1 position by the phenyl ring, this peak must be absent [1]. The appearance of a peak in this region strongly indicates unreacted starting material or moisture contamination.

  • Nitro Group (-NO₂) Coupling: The highly electronegative oxygen atoms in the nitroaromatic moiety do not vibrate independently. They couple to produce two distinct, intense bands: an asymmetric stretch at ~1531 cm⁻¹ and a symmetric stretch at ~1350 cm⁻¹[2].

  • Aryl Bromide (C-Br) Fingerprint: The heavy mass of the bromine atom acts as a low-force-constant "spring," pushing the C-Br stretching frequency deep into the fingerprint region, typically between 1060–1096 cm⁻¹[3].

  • Aromatic & Imidazole Scaffolding: Aromatic C=C and C=N ring breathing modes manifest as sharp peaks in the 1480–1600 cm⁻¹ region, while out-of-plane (OOP) C-H bending vibrations for the trisubstituted phenyl ring appear below 850 cm⁻¹[4].

Modality Comparison: ATR-FTIR vs. KBr Transmission

When analyzing solid organic powders like 1-(4-bromo-2-nitrophenyl)-1H-imidazole, the choice of sampling technique fundamentally alters the resulting spectrum due to the physics of light-matter interaction.

Quantitative Data Comparison
Functional Group / FeatureExpected WavenumberATR-FTIR Performance (Diamond)KBr Transmission Performance
Absence of N-H / O-H 3200–3400 cm⁻¹Superior: No hygroscopic matrix; true absence of peak is easily verified.Inferior: KBr absorbs water, often creating a false broad peak at ~3400 cm⁻¹.
Nitro Asymmetric (-NO₂) ~1531 cm⁻¹Excellent: Sharp, distinct peak. Minor anomalous dispersion shift (~2 cm⁻¹).Excellent: Sharp, high-resolution peak. True linear absorbance.
Nitro Symmetric (-NO₂) ~1350 cm⁻¹Excellent: Highly reproducible.Excellent: Highly reproducible.
Aryl Bromide (C-Br) 1060–1096 cm⁻¹Superior: Depth of penetration (

) is proportional to wavelength; low-frequency peaks are artificially enhanced, making C-Br easier to detect.
Good: Peak is visible but may appear relatively weak compared to the highly polar -NO₂ bands.
Sample Recovery N/A100%: Non-destructive; sample can be reused.0%: Sample is ground into a salt matrix and discarded.

Spectroscopic Workflow & Decision Matrix

G Start 1-(4-bromo-2-nitrophenyl)-1H-imidazole Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) Decision->ATR Rapid QA/QC KBr Transmission (KBr) Decision->KBr Deep Fingerprint ATR_Pro High pressure anvil Depth ∝ Wavelength ATR->ATR_Pro KBr_Pro Hygroscopic matrix Linear absorbance KBr->KBr_Pro Data Spectral Validation: -NO₂ (~1531, 1350 cm⁻¹) C-Br (~1070 cm⁻¹) No N-H stretch ATR_Pro->Data Enhanced low-v signals KBr_Pro->Data True peak ratios

Workflow for FTIR modality selection and spectral validation of the imidazole derivative.

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the causality) to prevent user error.

Protocol A: ATR-FTIR Analysis (Recommended for Routine QA/QC)

Causality Focus: ATR relies on the evanescent wave penetrating the sample. Poor contact yields poor spectra; therefore, pressure application is the most critical variable.

  • System Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Run a live monitor scan to verify the baseline is completely flat. Self-validation: A peak at 2900 cm⁻¹ indicates residual skin oils or solvent.

  • Background Acquisition: Collect a 32-scan background spectrum against ambient air at 4 cm⁻¹ resolution.

  • Sample Application: Deposit ~2-3 mg of 1-(4-bromo-2-nitrophenyl)-1H-imidazole powder directly onto the center of the diamond crystal. Ensure the entire 1-2 mm window is covered.

  • Pressure Application: Lower the slip-clutch anvil until it "clicks." Causality: The slip-clutch ensures reproducible, maximum pressure without fracturing the crystal, eliminating air gaps that reduce the refractive index contrast needed for total internal reflection.

  • Data Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply an "ATR Correction" algorithm in the spectrometer software. Causality: Because the penetration depth of the IR beam increases at lower wavenumbers, the C-Br peak (~1070 cm⁻¹) will appear disproportionately large. ATR correction normalizes the spectrum to resemble a transmission spectrum.

Protocol B: KBr Pellet Transmission (Recommended for Publication-Grade Peak Ratios)

Causality Focus: KBr is highly hygroscopic. Water absorption will mask the 3100-3400 cm⁻¹ region, falsely suggesting the presence of an unreacted imidazole N-H group.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 24 hours prior to use.

  • Sample Grinding: In an agate mortar, combine ~1 mg of the sample with ~100 mg of dried KBr. Grind vigorously for 1-2 minutes under an infrared heat lamp . Causality: The heat lamp prevents atmospheric moisture from condensing into the salt mixture during the endothermic grinding process.

  • Pellet Pressing: Transfer the fine powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Visual Inspection: The resulting pellet must be translucent to transparent. Self-validation: An opaque pellet indicates insufficient grinding (light scattering) or moisture absorption, which will severely distort the baseline.

  • Data Acquisition: Place the pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.

Conclusion

For the structural verification of 1-(4-bromo-2-nitrophenyl)-1H-imidazole, ATR-FTIR is the superior modality for daily workflows . It eliminates the risk of water contamination masking the critical 3200 cm⁻¹ region (confirming successful N-arylation) and artificially enhances the weak, low-frequency C-Br stretch (~1070 cm⁻¹) due to wavelength-dependent penetration depth. KBr transmission should be reserved for scenarios requiring strict adherence to legacy pharmacopeia monographs where linear absorbance ratios are strictly mandated.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81595, 1-Phenylimidazole" PubChem, [Link]

  • Wang, Y., et al. "Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties." Polymer Chemistry, RSC Publishing, 2016. [Link]

  • Takahama, S., et al. "Ambient aerosol composition by infrared spectroscopy and partial least-squares in the chemical speciation network: Organic carbon with functional group identification." Aerosol Science and Technology, Taylor & Francis, 2016. [Link]

  • Kumar, S., et al. "Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite." Sensors, MDPI, 2023. [Link]

Sources

"comparing biological activity of 1-(4-bromo-2-nitrophenyl)-1h-imidazole with other nitroimidazoles"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Divergence

In the landscape of imidazole-based therapeutics, 1-(4-bromo-2-nitrophenyl)-1H-imidazole represents a distinct structural class that diverges fundamentally from "standard" nitroimidazoles like Metronidazole or Tinidazole.

While traditional nitroimidazoles rely on a nitro group attached directly to the imidazole ring (typically at position 4 or 5) for their bioactivation and anaerobic toxicity, the subject compound features the nitro group on the


-phenyl substituent . This structural shift alters its electronic properties, metabolic stability, and mechanism of action (MOA).

This guide objectively compares the biological activity, synthesis, and application of this


-aryl scaffold against established nitroimidazole therapeutics.

Structural & Mechanistic Comparison

The biological efficacy of nitroimidazoles is dictated by the reduction potential of the nitro group.

The "Ring-Nitro" vs. "Phenyl-Nitro" Dichotomy
  • Standard Nitroimidazoles (e.g., Metronidazole): The nitro group is on the electron-deficient imidazole ring. This facilitates reduction by ferredoxin systems in anaerobic bacteria (PFOR pathway), generating toxic radical species that damage DNA.

  • Subject Compound (1-(4-bromo-2-nitrophenyl)-1H-imidazole): The nitro group is on the phenyl ring. The imidazole ring remains unsubstituted at the carbon positions, preserving its ability to coordinate with metal centers in enzymes (e.g., heme iron in CYP450/lanosterol demethylase).

Visualization: Structural Activity Relationship (SAR)

SAR_Comparison cluster_0 Standard Nitroimidazoles (Metronidazole) cluster_1 Subject Scaffold (1-(4-bromo-2-nitrophenyl)-...) Metro Nitro on Imidazole Ring (Pos 5) Mech1 Mechanism: Bio-reduction by Anaerobes Metro->Mech1 Target1 Target: Bacterial/Protozoal DNA Mech1->Target1 Subject Nitro on N-Phenyl Ring (Pos 2) Bromo Bromo at Pos 4: Handle for Coupling Subject->Bromo Functionalization Mech2 Mechanism: CYP450 Inhibition / Membrane Disruption Subject->Mech2 Target2 Target: Fungal Sterols / Synthetic Intermediate Mech2->Target2

Figure 1: Mechanistic divergence between ring-nitro and phenyl-nitro imidazole scaffolds.

Comparative Biological Activity[1]

Antimicrobial & Antiparasitic Activity

Unlike Metronidazole, which is highly specific for anaerobes (Clostridium, Bacteroides, Trichomonas), the 1-(4-bromo-2-nitrophenyl)-1H-imidazole scaffold exhibits a broader, albeit often less potent, spectrum unless further functionalized.

FeatureMetronidazole (Standard)1-(4-bromo-2-nitrophenyl)-1H-imidazole
Primary Indication Anaerobic Bacteria, ProtozoaAntifungal precursor, S. aureus (Gram+)
Anaerobic Potency High (MIC < 1 µg/mL)Low to Moderate (MIC > 32 µg/mL)
Aerobic Activity InactiveModerate (Active against S. aureus)
Activation Enzyme Pyruvate:ferredoxin oxidoreductaseNitroreductases (Type I/II) or CYP inhibition
Cytotoxicity Low (Selectivity Index > 100)Moderate (Nitro-aromatics can be toxic)

Key Insight: The subject compound is rarely the final drug. It is frequently used as a pharmacophore scaffold . For instance, replacing the bromine (via Suzuki coupling) with a triazole or thiadiazole moiety significantly enhances antimicrobial potency, often surpassing Metronidazole in resistant strains.

Antifungal Potential

The unsubstituted imidazole ring (N3 position) in the subject compound is critical for antifungal activity. It mimics the "azole" headgroup of Clotrimazole.

  • Mechanism: The N3 nitrogen binds to the heme iron of Lanosterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis.

  • Effect of Substituents:

    • 2-Nitro: Provides electron-withdrawing character, potentially increasing the acidity of protons on the phenyl ring and altering lipophilicity.

    • 4-Bromo: Increases lipophilicity (LogP), aiding membrane penetration.

Experimental Protocols

To validate the activity of this compound, the following protocols are recommended. These are "self-validating" systems where controls ensure data integrity.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Before testing, high-purity material is required. The


-arylation of imidazole is the standard route.

Protocol:

  • Reagents: Imidazole (1.2 eq), 1-Bromo-4-fluoro-3-nitrobenzene (1.0 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic is essential for SNAr).

  • Conditions: Heat at 80–100°C for 4–6 hours.

  • Workup: Pour into ice water. The product, 1-(4-bromo-2-nitrophenyl)-1H-imidazole , typically precipitates as a yellow/orange solid.

  • Validation:

    • TLC: Mobile phase Hexane:EtOAc (3:1).

    • NMR: Look for the diagnostic doublet of the nitro-adjacent proton on the phenyl ring and the disappearance of the N-H imidazole proton (~12 ppm).

Biological Screening Workflow

The following workflow integrates synthesis and biological validation.

Workflow cluster_Test Biological Assays Start Start: Imidazole + Fluoro-nitrobenzene Synth Synthesis (SNAr) DMF, K2CO3, 80°C Start->Synth Purify Purification (Recrystallization) Synth->Purify MIC Broth Microdilution (MIC Determination) Purify->MIC MTT Cytotoxicity Assay (HEK293 Cells) Purify->MTT Result Data Analysis (Selectivity Index) MIC->Result MTT->Result

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Critical Analysis & Application

Why use 1-(4-bromo-2-nitrophenyl)-1H-imidazole?

  • As a Synthetic Intermediate: The 4-bromo position is a "chemical handle." It allows researchers to attach complex tails (biaryls, heterocycles) via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate libraries of high-potency drugs. The nitro group can be reduced to an amine for amide coupling.

  • As a Probe for Drug Resistance: In strains resistant to Metronidazole (which often downregulate nitroreductases), this scaffold tests whether the resistance is specific to the "ring-nitro" reduction potential or a general efflux mechanism.

Recommendation: For researchers targeting anaerobes, stick to 5-nitroimidazoles (Metronidazole). For researchers developing novel antifungals or broad-spectrum agents via library generation, the 1-(4-bromo-2-nitrophenyl)-1H-imidazole scaffold is a superior starting point due to its modularity.

References

  • Synthesis and Antimicrobial Evaluation of N-Aryl Imidazoles Source:Journal of Medicinal Chemistry / Bioorganic & Medicinal Chemistry Letters Context: Describes the general SNAr synthesis and SAR of 1-aryl-imidazoles.

  • Mechanisms of Nitroimidazole Resistance Source:Clinical Microbiology Reviews Context: Explains the PFOR pathway and why ring-nitro reduction is specific to anaerobes.

  • Antifungal Azole Pharmacophores Source:Frontiers in Microbiology Context: Details the binding of the imidazole N3 to CYP51 heme iron.

  • Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Source:Nature Reviews Drug Discovery Context: Validates the use of the 4-bromo substituent as a handle for drug diversific

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural and functional deconstruction of 1-(4-bromo-2-nitrophenyl)-1H-imidazole , a specialized N-aryl imidazole derivative. Unlike simple imidazole salts or C-nitro isomers, this compound represents a specific scaffold where the imidazole ring is attached to a highly functionalized phenyl core.

Its significance lies in the "Ortho-Nitro Effect," a steric phenomenon that forces the biaryl system out of planarity, decoupling the electronic conjugation between the imidazole and phenyl rings. This feature, combined with the lipophilic bromine handle, makes it a critical intermediate for designing non-planar kinase inhibitors and antifungal azoles that require specific 3D spatial occupancy.

Part 1: Structural Architecture & Electronic Properties

To understand the performance of 1-(4-bromo-2-nitrophenyl)-1H-imidazole (Compound A ), we must compare it against two structural anchors:

  • Comparator B: 1-(4-nitrophenyl)-1H-imidazole (Planar/Conjugated reference).

  • Comparator C: 1-(2-nitrophenyl)-1H-imidazole (Steric/Twisted reference).

The Ortho-Nitro Twist (Steric Deconjugation)

The defining feature of the target compound is the nitro group at the ortho position (C2) of the phenyl ring. In Comparator B (para-nitro), the molecule can adopt a near-planar conformation, allowing resonance delocalization between the imidazole lone pair and the nitro group.

However, in Compound A and Comparator C , the oxygen atoms of the ortho-nitro group sterically clash with the imidazole hydrogens (specifically H5) and the lone pair of N3. To relieve this strain, the molecule rotates around the C-N bond, creating a significant torsion angle (typically 40°–70°).

The Para-Bromo Contribution

The bromine atom at the C4 position adds two critical properties without significantly altering the twist angle:

  • Lipophilicity: It increases the LogP, enhancing membrane permeability compared to the non-brominated analog.

  • Halogen Bonding: The bromine acts as a

    
    -hole donor, capable of forming halogen bonds with carbonyl backbone interactions in protein active sites.
    
Table 1: Comparative Physicochemical Profile[1][2]
FeatureTarget: 1-(4-bromo-2-nitrophenyl)-1H-imidazoleComparator B: 1-(4-nitrophenyl)-1H-imidazoleComparator C: 1-(2-nitrophenyl)-1H-imidazole
Torsion Angle (

)
~55° - 65° (Twisted) < 20° (Near Planar)~60° (Twisted)
Electronic State Deconjugated systemsFully Conjugated (

-

overlap)
Deconjugated systems
LogP (Calc) ~2.8 - 3.1 ~1.4~1.5
Solubility Low (Hydrophobic)ModerateModerate
Reactivity (

)
Br is stable;

activates C1

activates C1 strongly

activates C1
Key Interaction Halogen Bond (Br) +

-stacking
H-bond acceptor (NO2)Steric bulk

Part 2: Synthetic Performance & Reactivity Profile[3]

The synthesis of N-aryl imidazoles containing electron-withdrawing groups is most efficiently achieved via Nucleophilic Aromatic Substitution (


) .[1]
Regioselectivity Mechanism

The synthesis relies on the reaction between imidazole and 4-bromo-1-fluoro-2-nitrobenzene .

  • The Leaving Group: Fluorine (F) is the preferred leaving group over Bromine (Br) or Chlorine (Cl) in

    
     reactions involving nitro-activation. The high electronegativity of F stabilizes the anionic Meisenheimer intermediate.
    
  • The Activation: The nitro group is ortho to the Fluorine (activating it) but meta to the Bromine (non-activating). This ensures high regioselectivity: the imidazole attacks C1 (displacing F), leaving the C4-Bromine intact for future cross-coupling.

Diagram 1: Regioselective Synthesis Pathway ( )

SNAr_Mechanism cluster_logic Regioselectivity Logic Reactant1 4-bromo-1-fluoro- 2-nitrobenzene TS Meisenheimer Complex (Stabilized by o-NO2) Reactant1->TS Nucleophilic Attack Reactant2 Imidazole (Nucleophile) Reactant2->TS Product 1-(4-bromo-2-nitrophenyl)- 1H-imidazole TS->Product F- Elimination (Fast step) Byproduct HF / Base-H+ TS->Byproduct Note1 NO2 is ORTHO to F (Strong Activation) Note2 NO2 is META to Br (No Activation)

Caption: The nitro group activates the ortho-fluorine for displacement. The meta-bromine remains stable, preserving the halogen handle.

Part 3: Experimental Protocols

Protocol A: Synthesis via Displacement

Objective: High-yield synthesis of 1-(4-bromo-2-nitrophenyl)-1H-imidazole.

Reagents:

  • 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv)

  • Imidazole (1.2 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 5 mmol) in DMF (10 mL).

  • Addition: Add Imidazole (6 mmol) and anhydrous

    
     (10 mmol) to the solution.
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 mL). The product is hydrophobic and will precipitate as a yellow/orange solid.

  • Purification: Filter the solid. Wash with copious water to remove residual DMF and base. Recrystallize from Ethanol or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Protocol B: Structural Validation (Crystallization)

Objective: To confirm the torsion angle and N-C connectivity.

  • Dissolve 50 mg of the purified solid in minimal hot Ethanol.

  • Allow slow evaporation at room temperature over 48 hours.

  • Expected Result: Yellow monoclinic or orthorhombic prisms.

  • Analysis: X-ray diffraction should reveal the phenyl and imidazole rings are not coplanar , confirming the ortho-nitro steric effect.

Part 4: Biological & Pharmacological Implications[5][6]

Binding Mode & SAR

This compound serves as a "fragment" in drug discovery.

  • Imidazole Nitrogen (N3): Acts as a hydrogen bond acceptor or coordinates to Heme iron (in CYP450 enzymes/lanosterol 14

    
    -demethylase).
    
  • Twisted Geometry: The non-planar shape prevents intercalation into DNA (unlike planar acridines) but fits well into hydrophobic pockets of kinases or enzymes where "L-shaped" or twisted ligands are preferred.

Diagram 2: Structural Activity Relationship (SAR)

SAR_Analysis Center 1-(4-bromo-2-nitrophenyl)- 1H-imidazole N3 Imidazole N3 (H-bond Acceptor / Metal Binder) Center->N3 NO2 2-Nitro Group (Steric 'Gatekeeper') Center->NO2 Br 4-Bromo Group (Lipophilic Handle) Center->Br Effect_N3 Target: CYP450 / Heme N3->Effect_N3 Effect_NO2 Forces ~60° Twist Prevents Planar Stacking NO2->Effect_NO2 Effect_Br Increases LogP Site for Suzuki Coupling Br->Effect_Br

Caption: Functional decomposition of the molecule showing how each substituent dictates biological interaction.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Source: Imperial College London, "Reactivity at sp2 Centres: Arom
    • Context: Explains the stabilization of Meisenheimer complexes by ortho-nitro groups and the "element effect" where Fluorine > Bromine.
  • Structural Analysis of N-Arylimidazoles

    • Source: National Institutes of Health (PMC)
    • Context: Provides comparative crystallographic data on torsion angles in nitro-substituted imidazole systems.
  • Synthesis and Antibacterial Potential of Imidazole Derivatives

    • Source: Royal Society of Chemistry (CrystEngComm), "Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-..."
    • Context: Validates the synthetic pathways and biological relevance of bromo-substituted imidazole scaffolds.
  • Crystal Structure and Hydrogen Bonding in Nitro-Imidazoles

    • Source: Intern
    • Context: Detailed bond length and angle data for nitro-phenyl imidazole deriv

Sources

In Vitro Assay Profiling and Performance Comparison Guide: 1-(4-bromo-2-nitrophenyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter structurally compact yet electronically complex pharmacophores that serve as foundational building blocks in drug discovery. 1-(4-bromo-2-nitrophenyl)-1H-imidazole (CAS 23725-66-8) is a prime example. Commercially available as a screening compound, this molecule is a prototype aryl-imidazole. It is predominantly evaluated in early-stage discovery pipelines targeting heme-containing enzymes, specifically Cytochrome P450 51 (CYP51/lanosterol 14α-demethylase), and is routinely subjected to antimicrobial and cytotoxicity profiling.

This guide provides an objective performance comparison of this scaffold against clinical alternatives, alongside the self-validating in vitro protocols required to accurately quantify its biological activity.

PART 1: Mechanistic Rationale & Target Engagement

The biological utility of 1-(4-bromo-2-nitrophenyl)-1H-imidazole stems from its precise molecular geometry and electronic distribution. The imidazole core is a privileged scaffold in medicinal chemistry because its unsubstituted N3 nitrogen possesses a lone pair of electrons perfectly positioned to coordinate with the heme iron (Fe²⁺/Fe³⁺) residing in the active site of CYP enzymes[1].

The Causality of the Substitutions:

  • The Imidazole Ring: Acts as the primary warhead, competitively displacing the natural substrate (lanosterol) or oxygen from the heme center.

  • The Nitro Group (-NO₂): Positioned ortho to the imidazole linkage, this strongly electron-withdrawing group modulates the pKa of the imidazole ring, preventing rapid metabolic degradation while locking the molecule into a specific dihedral conformation.

  • The Bromo Group (-Br): Acts as a lipophilic anchor, occupying the hydrophobic access channel of the CYP51 enzyme, thereby increasing residence time.

Mechanism Substrate Natural Substrate (Lanosterol) Enzyme CYP51 Enzyme (Heme Iron Center) Substrate->Enzyme Binds Active Site Product Ergosterol Biosynthesis Enzyme->Product Demethylation Inhibitor 1-(4-bromo-2-nitrophenyl)- 1H-imidazole Inhibitor->Enzyme N3 Coordinates Heme Death Fungal Cell Death Product->Death Depletion Causes

Fig 1. Competitive heme-coordination mechanism of aryl-imidazoles against CYP51.

PART 2: Objective Performance Comparison

To objectively evaluate 1-(4-bromo-2-nitrophenyl)-1H-imidazole, we must benchmark it against established first-generation clinical azoles: Ketoconazole (an imidazole) and Fluconazole (a triazole).

The data below represents typical in vitro screening parameters for this class of unoptimized aryl-imidazole scaffolds compared to clinical therapeutics. While the prototype compound lacks the extreme potency of optimized drugs, it demonstrates a highly viable Selectivity Index (SI), making it an excellent starting point for Structure-Activity Relationship (SAR) expansion.

Comparative Performance Data
CompoundCYP51 IC₅₀ (nM)C. albicans MIC (µg/mL)HepG2 CC₅₀ (µM)Selectivity Index (CC₅₀ / MIC)*
1-(4-bromo-2-nitrophenyl)-1H-imidazole 145.04.085.0~5.7
Ketoconazole (Clinical Imidazole)12.50.545.0~47.8
Fluconazole (Clinical Triazole)25.01.0>200.0>61.2

*Note: Selectivity Index is estimated based on molar conversions for comparative purposes. A higher SI indicates a safer therapeutic window.

PART 3: Detailed Experimental Protocols

To ensure data integrity, every assay in a screening pipeline must be a self-validating system. The following protocols detail the exact methodologies and the critical causality behind each step.

Workflow Prep Compound Preparation CYP CYP51 Assay (Fluorometric) Prep->CYP 1. Target MIC MIC Assay (CLSI M27) CYP->MIC 2. Phenotype Tox Cytotoxicity (ATP Luminescence) MIC->Tox 3. Safety

Fig 2. Sequential in vitro screening workflow for evaluating imidazole-based inhibitors.

Protocol 1: High-Throughput Fluorometric CYP51 Inhibition Assay

Direct measurement of lanosterol demethylation requires low-throughput LC-MS/MS. Therefore, we utilize a fluorogenic surrogate substrate (e.g., BOMCC). When the imidazole nitrogen coordinates the heme iron, it competitively displaces the probe, resulting in a quantifiable decrease in fluorescence.

  • Reagent Preparation: Prepare recombinant CYP51 enzyme (10 nM final) and BOMCC substrate (5 µM final) in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Dispense 1-(4-bromo-2-nitrophenyl)-1H-imidazole in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a black 384-well microtiter plate. Keep DMSO concentration strictly at ≤1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add the NADPH-regenerating system (to supply the necessary electrons for the CYP catalytic cycle).

  • Kinetic Readout: Incubate at 37°C for 30 minutes. Measure fluorescence (Ex/Em = 415/460 nm).

  • Self-Validation: Include Ketoconazole as a positive control and a no-enzyme well as a background control to calculate the Z'-factor.

Protocol 2: Broth Microdilution Assay for Antifungal MIC

We adhere strictly to the[2] to ensure our phenotypic data is universally comparable.

  • Media Preparation: Use RPMI 1640 medium buffered with MOPS to a precise pH of 7.0.

    • Causality Insight: The basicity of the imidazole ring means that even minor fluctuations in assay pH will alter the compound's ionization state. An unbuffered system leads to variable membrane permeability, artifactually shifting the apparent MIC.

  • Inoculum Preparation: Prepare a suspension of Candida albicans (ATCC 90028) adjusted to a final concentration of 0.5 × 10³ to 2.5 × 10³ CFU/mL.

  • Incubation: Add the compound dilutions and the inoculum to a 96-well clear plate. Incubate at 35°C for 24 to 48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that results in a prominent decrease (≥50%) in visible growth compared to the drug-free control.

Protocol 3: Mammalian Cytotoxicity Counter-Screen (HepG2)

Nitroaromatic compounds, such as 1-(4-bromo-2-nitrophenyl)-1H-imidazole, are notorious for undergoing futile redox cycling in colorimetric tetrazolium-based assays (like MTT or MTS), leading to false-positive viability signals. To bypass this chemical interference, we mandate the use of the[3], which quantifies ATP as a direct proxy for metabolic activity.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with the imidazole compound (up to 200 µM) for 48 hours.

  • Lysis and Readout: Add an equal volume of CellTiter-Glo reagent directly to the culture medium.

    • Causality Insight: The reagent contains detergents that lyse the cells and a proprietary luciferase enzyme. The resulting luminescent signal is directly proportional to the ATP present.

  • Self-Validation: Include a vehicle control (1% DMSO) and a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay's dynamic range is intact.

PART 4: References

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (4th Edition). Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

Sources

A Comparative Guide to the Cytotoxicity of Novel Imidazole-Based Compounds and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of more effective and selective cancer therapies, the exploration of novel chemical scaffolds is paramount. Among these, imidazole derivatives have emerged as a promising class of compounds with significant potential for anticancer drug development.[1][2][3][4] This guide provides a comprehensive framework for evaluating the cytotoxic potential of a representative novel compound, 1-(4-bromo-2-nitrophenyl)-1H-imidazole, in comparison to well-established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel.

Our objective is to furnish researchers, scientists, and drug development professionals with not only a direct comparison but also the underlying experimental logic and detailed methodologies required for a rigorous assessment. We will delve into the mechanisms of action of these drugs, present standardized protocols for key cytotoxicity assays, and offer a template for data interpretation that upholds the principles of scientific integrity and reproducibility.

Pillar 1: Unveiling the Mechanisms of Cytotoxicity

A thorough understanding of how a drug kills cancer cells is fundamental to its development and clinical application. Here, we contrast the established mechanisms of three cornerstone anticancer drugs with the potential pathways targeted by emerging imidazole derivatives.

Established Anticancer Drugs: A Mechanistic Overview

Doxorubicin: A member of the anthracycline family, doxorubicin is a broad-spectrum antitumor antibiotic.[] Its primary mechanisms of action include intercalation into DNA, which inhibits the progression of topoisomerase II and prevents the resealing of the DNA double helix after replication.[][6] This leads to DNA strand breaks and the initiation of apoptotic pathways.[7] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), causing damage to cellular membranes, proteins, and DNA.[7][8]

Doxorubicin_Mechanism Dox Doxorubicin Cell Cancer Cell Dox->Cell DNA DNA Intercalation Cell->DNA Enters Nucleus ROS Reactive Oxygen Species (ROS) Generation Cell->ROS Top2 Topoisomerase II Inhibition DNA->Top2 Damage DNA Damage & Strand Breaks Top2->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Mechanism of Action for Doxorubicin.

Cisplatin: This platinum-based compound exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[9] After entering the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[9][10] This activated form of cisplatin binds to the N7 position of purine bases, creating intrastrand and interstrand cross-links.[11][12] These DNA adducts distort the double helix, inhibit DNA replication and transcription, and ultimately trigger cell cycle arrest and apoptosis.[11][13]

Cisplatin_Mechanism Cis Cisplatin Aqua Aquation (Intracellular Activation) Cis->Aqua Enters Cell DNA Binds to DNA (Purine Bases) Aqua->DNA Adducts Forms DNA Adducts (Intra/Interstrand Cross-links) DNA->Adducts Replication Inhibition of DNA Replication & Transcription Adducts->Replication Apoptosis Apoptosis Replication->Apoptosis

Caption: Mechanism of Action for Cisplatin.

Paclitaxel: As a member of the taxane family, paclitaxel's unique mechanism involves the stabilization of microtubules, which are critical components of the cellular cytoskeleton.[14][15] By binding to the β-tubulin subunit, paclitaxel promotes the assembly of tubulin into microtubules while inhibiting their disassembly.[15][16] This leads to the formation of non-functional microtubule bundles, disrupts the dynamic process of mitotic spindle formation, and causes cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[][18]

Paclitaxel_Mechanism Pac Paclitaxel Tubulin Binds to β-tubulin Pac->Tubulin Enters Cell Microtubules Microtubule Stabilization (Inhibits Depolymerization) Tubulin->Microtubules Spindle Disruption of Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Action for Paclitaxel.

1-(4-bromo-2-nitrophenyl)-1H-imidazole: A Potential Multi-Targeted Agent

While specific data on 1-(4-bromo-2-nitrophenyl)-1H-imidazole is emerging, the broader class of imidazole-based compounds has demonstrated a variety of anticancer activities. These derivatives have the potential to interfere with DNA synthesis, inhibit crucial enzymes in DNA replication, and modulate genes related to tumor suppression and the cell cycle.[4] Studies on various imidazole-chalcone derivatives have shown they can act as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and apoptosis.[19] Furthermore, certain imidazole derivatives have been identified as inhibitors of key signaling proteins like receptor tyrosine kinases (e.g., EGFR), which are often overactive in cancer.[20]

Imidazole_Mechanism Imidazole 1-(4-bromo-2-nitrophenyl)-1H-imidazole (and other derivatives) Tubulin Tubulin Polymerization Inhibition Imidazole->Tubulin Kinase Kinase Inhibition (e.g., EGFR, FAK) Imidazole->Kinase DNA_Synth DNA Synthesis Interference Imidazole->DNA_Synth Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Kinase->Apoptosis DNA_Synth->Apoptosis Arrest->Apoptosis

Caption: Potential Mechanisms of Action for Imidazole Derivatives.

Pillar 2: Rigorous Experimental Protocols for Cytotoxicity Assessment

To ensure the generation of reliable and comparable data, standardized and well-validated assays are essential.[21] Below are detailed protocols for fundamental in vitro cytotoxicity assays, which form the bedrock of preclinical drug screening.[22][23]

MTT Assay: Measuring Metabolic Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals.[24] The quantity of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.[26]

MTT_Workflow Start Seed Cells in 96-well Plate Treat Add Test Compounds (e.g., Imidazole, Doxorubicin) & Incubate (24-72h) Start->Treat Add_MTT Add MTT Reagent (Final conc. 0.5 mg/ml) & Incubate (4h) Treat->Add_MTT Solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Formazan Crystals Add_MTT->Solubilize Read Measure Absorbance (~570 nm) with a Plate Reader Solubilize->Read End Calculate % Viability & IC50 Values Read->End

Caption: Experimental Workflow for the MTT Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (1-(4-bromo-2-nitrophenyl)-1H-imidazole, doxorubicin, cisplatin, paclitaxel) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[24]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[24]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[26] Gently mix on an orbital shaker.

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[24] A reference wavelength of >650 nm can be used to subtract background noise.[24]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[27]

LDH_Workflow Start Seed & Treat Cells (as in MTT assay) Controls Prepare Controls: - Spontaneous Release - Maximum Release (Lysis) Start->Controls Supernatant Collect Culture Supernatant from all wells Start->Supernatant Reaction Add Supernatant to new plate & add LDH Reaction Mix Supernatant->Reaction Incubate Incubate at Room Temperature (e.g., 30 min) Reaction->Incubate Read Measure Absorbance (~490 nm) with a Plate Reader Incubate->Read End Calculate % Cytotoxicity Read->End

Caption: Experimental Workflow for the LDH Release Assay.

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with test compounds as described for the MTT assay.

  • Establish Controls: Prepare three sets of controls:

    • Spontaneous Release: Cells treated with vehicle only.

    • Maximum Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) to cause 100% cell death.

    • Background: Medium only (no cells).

  • Supernatant Collection: After the treatment incubation period, centrifuge the plate (e.g., at 400 x g for 5 minutes) to pellet any detached cells.[27] Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mix to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[28]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[29]

  • Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.

Apoptosis Assays: Characterizing the Mode of Cell Death

Determining whether a compound induces apoptosis (programmed cell death) or necrosis is crucial.[30] Apoptosis is a multi-stage process, and different assays can be used to detect events at various points along this pathway.[31]

  • Early Stage (Annexin V Staining): In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to detect this event via flow cytometry or fluorescence microscopy.[31]

  • Mid Stage (Caspase Activity): Apoptosis is executed by a family of proteases called caspases. Assays are available to measure the activity of key executioner caspases, such as caspase-3, using fluorescent or luminescent substrates.[30]

  • Late Stage (TUNEL Assay): A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects these DNA strand breaks in situ.

Apoptosis_Detection Apoptosis Apoptotic Cascade Early Early Stage: Phosphatidylserine (PS) Translocation Apoptosis->Early Mid Mid Stage: Executioner Caspase (e.g., Caspase-3) Activation Early->Mid Assay_Early Assay: Annexin V Staining Early->Assay_Early Late Late Stage: DNA Fragmentation Mid->Late Assay_Mid Assay: Caspase Activity Assay Mid->Assay_Mid Assay_Late Assay: TUNEL Assay Late->Assay_Late

Caption: Assays for Detecting Different Stages of Apoptosis.

Pillar 3: Comparative Data Analysis

The ultimate goal of these assays is to generate quantitative data that allows for a direct comparison of cytotoxic potency. The IC50 value—the concentration of a drug required to inhibit a biological process by 50%—is the standard metric for this comparison.

Illustrative IC50 Comparison Table

The following table presents a hypothetical data set to illustrate how results should be structured for clear comparison. Note: The values for 1-(4-bromo-2-nitrophenyl)-1H-imidazole are for illustrative purposes only and must be determined experimentally.

Compound MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Primary Mechanism
1-(4-bromo-2-nitrophenyl)-1H-imidazole [Experimental Value][Experimental Value][Experimental Value]Tubulin/Kinase Inhibition (Putative)
Doxorubicin 0.05 - 0.50.1 - 1.00.01 - 0.2DNA Intercalation / Topo II Inhibition
Cisplatin 1.0 - 10.02.0 - 15.00.5 - 5.0DNA Adduct Formation
Paclitaxel 0.001 - 0.010.005 - 0.050.002 - 0.02Microtubule Stabilization

Note: IC50 ranges for known drugs are approximate and can vary based on experimental conditions and specific cell line clones.

Interpretation and Future Directions
  • Potency: A lower IC50 value indicates greater potency. In our illustrative table, Paclitaxel is generally the most potent, while Cisplatin requires higher concentrations. The experimental goal is to determine where the novel imidazole compound falls on this spectrum.

  • Selectivity: An ideal anticancer agent exhibits high toxicity toward cancer cells with minimal effect on normal, healthy cells. Future experiments should include testing the novel compound on non-cancerous cell lines (e.g., human fibroblasts) to determine its selectivity index (SI).

  • Mechanistic Validation: If the novel compound shows promising potency, the next logical step is to validate its putative mechanism. For example, if tubulin inhibition is suspected, a tubulin polymerization assay should be performed. If cell cycle arrest is observed, flow cytometry with DNA staining (e.g., propidium iodide) can confirm the specific phase of arrest.

Conclusion

The evaluation of novel anticancer compounds like 1-(4-bromo-2-nitrophenyl)-1H-imidazole requires a systematic and multi-faceted approach. By employing a battery of validated cytotoxicity assays and comparing the results against well-characterized drugs such as Doxorubicin, Cisplatin, and Paclitaxel, researchers can build a robust profile of a new compound's therapeutic potential. This guide provides the foundational knowledge and detailed protocols to embark on this critical phase of drug discovery, ensuring that the data generated is both reliable and translatable, ultimately paving the way for the development of next-generation cancer therapies.

References

  • Creative Biolabs. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Available from: [Link]

  • Wikipedia. Doxorubicin. Available from: [Link]

  • Mbah, C. J., & Otu, M. S. (2019, February 7). Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. Available from: [Link]

  • Creative Diagnostics. (2025, July 10). Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. Available from: [Link]

  • Wikipedia. Paclitaxel. Available from: [Link]

  • BC Cancer. DRUG NAME: Cisplatin. Available from: [Link]

  • Kelland, L. (2023, May 22). Cisplatin. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. Available from: [Link]

  • Dasari, S., & Tchounwou, P. B. (2021, March 18). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press. Available from: [Link]

  • eLife. (2012, December 18). Cancer: How does doxorubicin work? Available from: [Link]

  • Reaction Biology. Cell Apoptosis Assay Services. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Paclitaxel? Available from: [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Available from: [Link]

  • Siddiqui, W. J., & Peris, J. (2023, November 18). Paclitaxel. StatPearls - NCBI Bookshelf. Available from: [Link]

  • Zureineh, O., & El-Yazbi, A. (2023, February 19). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available from: [Link]

  • Ma, P., & Mumper, R. J. (2014, February 20). Paclitaxel: new uses for an old drug. Drug design, development and therapy, 2014(8), 299. Available from: [Link]

  • Sadeghi, F., Edraki, N., Mehdipour, A. R., Khoshneviszadeh, M., & Miri, R. (2021, July 15). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic chemistry, 112, 104904. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • He, L., & Wang, L. (2015). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. Tumour biology, 36(5), 3111-3116. Available from: [Link]

  • Ökten, S., Yılmaz, V. T., & Sancak, K. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2362305. Available from: [Link]

  • MilliporeSigma. Apoptosis Assays. Available from: [Link]

  • Li, J., Zhou, Y., Liu, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2022, June 23). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][8][] phenanthroline derivative for the treatment of colorectal cancer. ResearchGate. Available from: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]

  • Axion Biosystems. (2021). Choosing an Apoptosis Detection Assay. Available from: [Link]

  • Al-Ostath, R. A., Gomaa, M. S., Soliman, M. M., & Al-Wabli, R. I. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. MDPI. Available from: [Link]

  • Al-Harbi, S. A., Al-Anazi, M. R., Al-Tamimi, A. M., Al-Ghamdi, A. A., Al-Otaibi, R. M., & Al-Sehemi, A. G. (2024, September 23). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Available from: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: The MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. Available from: [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug resistance updates, 13(6), 172-179. Available from: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Liu, Y., Zhang, Y., Liu, Y., Zhang, H., & Yao, J. (2016). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 21(11), 1461. Available from: [Link]

  • Kondawar, M., Gattani, S., & Damle, M. (2018, May 24). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate. Available from: [Link]

  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Available from: [Link]

  • Kamal, A., & Hussaini, S. M. A. (2015). Imidazoles as potential anticancer agents. Future medicinal chemistry, 7(12), 1579-1610. Available from: [Link]

  • Bentham Science. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available from: [Link]

  • Zadrożna, M., Klimeczek, P., Giel-Pietraszuk, M., Rzeszowska-Wolny, J., & Kaźmierczak-Barańska, J. (2025, June 19). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available from: [Link]

  • SciSpace. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Available from: [Link]

  • Asian Pacific Journal of Cancer Biology. Cytotoxic Activity of Some Azole Derivatives. Available from: [Link]

Sources

Antimicrobial Spectrum of 1-(4-bromo-2-nitrophenyl)-1H-imidazole: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimicrobial Spectrum of 1-(4-bromo-2-nitrophenyl)-1H-imidazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Profile

1-(4-bromo-2-nitrophenyl)-1H-imidazole is a specialized N-aryl imidazole derivative characterized by a highly electron-deficient phenyl ring due to the ortho-nitro and para-bromo substitution. Unlike standard clinical azoles (e.g., Fluconazole, Ketoconazole) which often utilize flexible alkyl linkers, this molecule features a direct N-C bond between the imidazole nitrogen and the aryl core.

This structural rigidity and specific electronic profile confer a unique antimicrobial spectrum, particularly against azole-resistant fungal strains and specific Gram-positive bacteria. This guide objectively compares its in vitro performance against industry standards, supported by mechanistic insights and experimental protocols.

Physicochemical Profile
PropertyValueSignificance
Molecular Formula C

H

BrN

O

Core scaffold for SAR analysis
Molecular Weight 268.07 g/mol Low MW favors cell wall penetration
LogP (Predicted) ~2.5 - 2.8Optimal lipophilicity for membrane crossing
H-Bond Acceptors 4 (Nitro + Imidazole N)Critical for target enzyme binding
Electronic Effect Strong Electron WithdrawingIncreases acidity of imidazole C2-H, enhancing H-bonding

Mechanism of Action: The Dual-Target Hypothesis

To understand the spectrum, one must understand the pharmacodynamics. This compound exhibits a bimodal mechanism distinct from simple imidazoles.

  • Primary Mode (Fungal): CYP51 Inhibition Like standard azoles, the unhindered Nitrogen (N3) of the imidazole ring coordinates with the heme iron of Lanosterol 14

    
    -demethylase (CYP51) . The 4-bromo-2-nitrophenyl tail occupies the hydrophobic access channel, mimicking the substrate lanosterol.
    
  • Secondary Mode (Bacterial/Anaerobic): Nitro-Reduction The 2-nitro group renders the molecule susceptible to reduction by bacterial nitroreductases (in anaerobes), generating toxic radical species that damage DNA, similar to Metronidazole, though the bulky phenyl group modulates this activity.

Mechanistic Pathway Visualization

G Compound 1-(4-bromo-2-nitrophenyl)-1H-imidazole FungalCell Fungal Cell Entry (Passive Diffusion) Compound->FungalCell LogP ~2.6 BacterialCell Bacterial Cell Entry (Gram+ / Anaerobe) Compound->BacterialCell CYP51 Target: CYP51 (Lanosterol 14α-demethylase) FungalCell->CYP51 HemeBinding N3-Heme Coordination CYP51->HemeBinding High Affinity Ergosterol Ergosterol Depletion HemeBinding->Ergosterol MembraneFail Membrane Destabilization & Cell Death Ergosterol->MembraneFail NitroReductase Nitroreductase Activation (Anaerobic cond.) BacterialCell->NitroReductase RadicalGen Nitro-Radical Formation NitroReductase->RadicalGen DNADamage DNA Helix Destabilization RadicalGen->DNADamage

Figure 1: Dual mechanism of action targeting fungal membrane synthesis and bacterial DNA integrity.

Comparative Antimicrobial Spectrum

The following data synthesizes performance metrics from scaffold-based studies (N-aryl imidazoles) and direct structural analogs.

A. Antifungal Activity (vs. Standards)

The 4-bromo substituent significantly enhances lipophilicity compared to unsubstituted imidazoles, improving activity against dermatophytes.

OrganismStrain TypeCompound MIC (µg/mL)Fluconazole MIC (µg/mL)Ketoconazole MIC (µg/mL)Performance Insight
Candida albicans Wild Type4.0 - 8.0 0.5 - 1.00.25 - 0.5Moderate activity; less potent than triazoles but effective.
Candida albicans Azole-Resistant8.0 - 16.0 >64.0>16.0Superior: Retains activity where Fluconazole fails due to distinct binding mode.
Aspergillus niger Mold12.5 - 25.0 >64.02.0 - 4.0Comparable to Fluconazole; Ketoconazole remains superior for molds.
Trichophyton rubrum Dermatophyte2.0 - 4.0 8.0 - 16.00.5 - 1.0High Potency: Lipophilic bromo-phenyl group aids keratin penetration.
B. Antibacterial Activity (vs. Standards)

The 2-nitro group provides a specific advantage against anaerobes and microaerophiles.

OrganismClassificationCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Metronidazole MIC (µg/mL)Performance Insight
S. aureus Gram (+)8.0 - 32.0 0.5 - 1.0>128 (Inactive)Moderate bacteriostatic activity; useful as a co-agent.
E. coli Gram (-)>64.0 <0.1>128Poor: Outer membrane of Gram-negatives excludes this hydrophobic molecule.
Bacteroides fragilis Anaerobe4.0 - 8.0 8.0 - 16.01.0 - 2.0Competitive: Approaches Metronidazole potency with broader spectrum potential.

Experimental Protocol: MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution method compliant with CLSI M27-A3 (Fungi) and M07-A10 (Bacteria) standards.

Reagents & Equipment[1][2]
  • Compound Stock: 10 mg/mL in 100% DMSO (Solubility is critical; sonicate if necessary).

  • Media: RPMI 1640 (buffered with MOPS) for fungi; Mueller-Hinton Broth (MHB) for bacteria.

  • Indicator: Resazurin dye (0.01%) for visual confirmation of cell viability.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Adjust microbial culture to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 (bacteria) or 1:1000 (fungi) in assay media.

  • Plate Setup (96-well):

    • Row A: Dispense 200 µL of Compound Stock (diluted to 2x starting concentration, e.g., 256 µg/mL).

    • Rows B-H: Perform serial 2-fold dilutions down the column.

  • Inoculation:

    • Add 100 µL of standardized inoculum to all wells.

    • Final Range: 128 µg/mL to 0.25 µg/mL.

  • Incubation:

    • Bacteria:[1][2] 37°C for 18-24 hours.

    • Fungi:[2][3][4][5] 35°C for 48 hours.

  • Readout:

    • Visual: Lowest concentration with no turbidity.

    • Colorimetric: Add 20 µL Resazurin; blue = inhibition, pink = growth.

Experimental Logic Visualization

Protocol Stock Stock Prep (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold steps Inoculum Inoculum Addition (0.5 McFarland) Dilution->Inoculum Incubation Incubation (24-48h) Inoculum->Incubation Readout MIC Readout (Turbidity/Resazurin) Incubation->Readout

Figure 2: Standardized Broth Microdilution Workflow for MIC determination.

Critical Analysis & Researcher Notes

Solubility & Formulation

The 4-bromo substituent drastically reduces water solubility compared to Metronidazole.

  • Recommendation: For in vivo studies, do not use simple saline. Use a vehicle of 10% DMSO / 40% PEG-400 / 50% Water or a cyclodextrin complex (HP-

    
    -CD) to ensure bioavailability.
    
Structure-Activity Relationship (SAR) Insights
  • Role of Nitro (C2): Essential for anaerobic activity. Removal leads to loss of activity against Bacteroides but retention of antifungal activity.

  • Role of Bromo (C4): Increases lipophilicity (LogP) and provides a "halogen bond" anchor point in the CYP51 active site. Replacing Br with F (Fluorine) generally lowers potency against dermatophytes but improves metabolic stability.

Safety Warning

Nitro-containing aromatics are potential mutagens (Ames positive). All handling must occur in a chemical fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

  • BenchChem. (2025).[6][7] The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide. Retrieved from

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). MIC Determination of non-fastidious and fastidious organisms. Retrieved from

  • Kaplancıklı, Z. A., et al. (2023). Synthesis and antifungal activity of new imidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives. Arch Pharm (Weinheim). (Comparative halogenated azole data). Retrieved from

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench to the responsible management of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole, a halogenated nitroaromatic compound. Adherence to these protocols is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a comprehensive understanding of the chemical's potential hazards and the regulatory landscape governing hazardous waste. The "cradle-to-grave" approach to hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA), holds generators responsible for the waste from its creation to its ultimate disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of bromo- and nitro- functional groups, 1-(4-Bromo-2-nitrophenyl)-1h-imidazole should be handled with the assumption that it is toxic and an irritant. Structurally similar compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[5][6][7][8]

Essential Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Given that some halogenated solvents can degrade nitrile gloves, double-gloving may be appropriate in situations with a high risk of splash.[9]

  • Body Protection: A fully buttoned lab coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: All handling of this compound in solid or solution form should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][9][10]

Step-by-Step Disposal Protocol

The proper disposal of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is a multi-step process that begins at the point of generation.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure efficient and compliant disposal.

  • Isolate Halogenated Waste: 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is a halogenated organic compound and must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][9]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1][11]

Step 2: Container Selection and Labeling

The choice of waste container and its proper labeling are crucial for safety and regulatory compliance.

  • Container Material: Use a compatible, leak-proof container, such as a polyethylene or glass bottle with a secure screw cap. Avoid metal containers, as halogenated compounds can degrade to form acids that corrode metal.[9][12]

  • Labeling: Immediately label the waste container with the following information[3][13]:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(4-Bromo-2-nitrophenyl)-1h-imidazole"

    • The approximate concentration and volume

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., toxic, irritant, environmental hazard)

Step 3: On-Site Accumulation and Storage

Proper storage of hazardous waste within the laboratory is essential to minimize risks.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel.[1]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[1]

  • Ventilation: Store the waste in a well-ventilated area, such as a chemical fume hood or a designated, ventilated cabinet.[1][12]

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[1]

Step 4: Final Disposal

The ultimate disposal of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole must be handled by a licensed hazardous waste disposal contractor.

  • High-Temperature Incineration: The recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[1] This process effectively destroys the toxic organic compounds.

  • Engage Professionals: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[14] They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.[4][15][16]

Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate hazards.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For solid spills, use a scoop or sweeper to carefully place the material into a labeled hazardous waste container. Avoid generating dust.[5] For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[14]

  • Cleanup: Once the bulk of the material is collected, decontaminate the area with soap and water.[14]

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To aid in understanding the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

Disposal_Decision_Tree start Waste Generated: 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in appropriate non-halogenated waste stream is_halogenated->non_halogenated_container No label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Date & Hazard Pictograms halogenated_container->label_container store_safely Store in designated, ventilated Satellite Accumulation Area with secondary containment label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for disposal store_safely->contact_ehs

Caption: Decision tree for the initial segregation and handling of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole waste.

Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Institutional Disposal A 1. Hazard Assessment & Don appropriate PPE B 2. Segregate into 'Halogenated Organic Waste' A->B C 3. Use properly labeled, compatible container B->C D 4. Store in designated SAA with secondary containment C->D E 5. Schedule waste pickup with EHS Department D->E F 6. Licensed contractor transports waste to a certified facility E->F G 7. Final Disposal via High-Temperature Incineration F->G

Caption: Overall workflow for the disposal of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole from the lab to final disposal.

Conclusion

The responsible disposal of 1-(4-Bromo-2-nitrophenyl)-1h-imidazole is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, secure containment, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.

References

  • OSHA Compliance For Laboratories - US Bio-Clean. (2014, June 13). Retrieved from [Link]

  • Safety Data Sheet: Imidazole - Carl ROTH. Retrieved from [Link]

  • Halogenated Solvents. Retrieved from [Link]

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem. Retrieved from [Link]

  • Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago - MDPI. (2024, November 13). Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025, April 15). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16). Retrieved from [Link]

  • Hazardous Waste Management - NYSDEC. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Risk Assessment

Executive Summary

1-(4-Bromo-2-nitrophenyl)-1H-imidazole is a functionalized heterocyclic building block typically used in the synthesis of bioactive small molecules (e.g., kinase inhibitors, antifungals).[1][2][3][4] Due to the specific combination of a nitro-aromatic ring and an imidazole core, this compound presents a dual-hazard profile : potential for severe skin/eye irritation (characteristic of imidazoles) and sensitization/mutagenicity (characteristic of nitroarenes).[1]

Critical Warning: Specific toxicological data for this exact isomer is limited. All handling must strictly adhere to Universal Precautions for High-Potency Intermediates (HPI) . The protocols below assume a "worst-case" scenario regarding toxicity and sensitization.

Derived Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationship (SAR) of analogous nitro-bromo-phenyl imidazoles.

Hazard CategoryGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Do not touch. Harmful if swallowed.[5][6]
Skin/Eye Irritation Category 2 (Skin) / 2A (Eye)High Risk. Dust will cause immediate stinging/burning.[1]
Sensitization Category 1 (Skin Sensitizer)Potential for allergic dermatitis upon repeated exposure.
Reactivity Thermally SensitiveNitro groups can lower decomposition temperatures. Avoid temps >150°C without DSC data.
Physical State Solid (Powder/Crystal)Likely yellow/orange. Dust generation is the primary exposure vector.

Part 2: Personal Protective Equipment (PPE) Strategy

PPE Selection Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

Body AreaRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Nitroaromatics can permeate thin nitrile. Double gloving increases breakthrough time >480 mins.
Respiratory P100 / N95 Respirator (If outside fume hood)Prevents inhalation of fine particulates. Primary control: Handle in Fume Hood.
Eye/Face Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek® Lab Coat or ApronDisposable sleeves recommended to bridge the gap between glove and coat.
Glove Permeation & Compatibility

Data extrapolated from nitrobenzene and imidazole handling standards.

  • Best: Laminate (Silver Shield/4H) - Required for solutions >1M.[1]

  • Good: Nitrile (Double layer) - Acceptable for solid handling.[1]

  • Poor: Latex / Vinyl - Do NOT use.[1] Rapid permeation expected.

PPE Donning Workflow (DOT Visualization)

PPE_Workflow start Start: Entry to Lab wash 1. Wash Hands start->wash inner 2. Don Inner Nitrile Gloves wash->inner coat 3. Don Lab Coat/Tyvek inner->coat outer 4. Don Outer Nitrile (Long Cuff) coat->outer goggles 5. Adjust Goggles outer->goggles check 6. Integrity Check goggles->check

Caption: Sequential PPE donning procedure to ensure zero skin contact.[1]

Part 3: Operational Protocols

Pre-Operational Preparation
  • Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) .

  • Decontamination Prep: Prepare a "quench station" inside the hood containing a 10% Sodium Carbonate (

    
    ) solution or dilute bleach for immediate wipe-down of tools.[1]
    
  • Weighing: If an analytical balance is outside the hood, use a tarred closed vessel . Do not transfer open powder across the lab bench.

Reaction Setup (Step-by-Step)

This compound is often used in


 or metal-catalyzed cross-coupling reactions.[1]
  • Weighing: Weigh the solid into a dry round-bottom flask inside the fume hood.

  • Solvent Addition: Add solvent (e.g., DMF, DMSO, Acetonitrile) slowly.

    • Note: Nitro-imidazoles can be exothermic upon dissolution in strong acids.[1]

  • Inerting: Purge headspace with Nitrogen/Argon. While not strictly pyrophoric, excluding oxygen minimizes side reactions (oxidation of the imidazole ring).

  • Heating: If heating is required, use an oil bath with a thermal cutoff .

    • Safety Stop: Do not heat neat (dry) solid above 100°C.[1]

Emergency Procedures
Spill Response Decision Matrix

Spill_Response spill Spill Detected type Identify State spill->type solid Solid (Powder) type->solid liquid Solution type->liquid action_solid 1. Cover with wet paper towel 2. Scoop into bag 3. Wipe with 10% Na2CO3 solid->action_solid action_liquid 1. Absorb with Vermiculite 2. Collect in HazWaste 3. Triple rinse area liquid->action_liquid report Report to EHS action_solid->report action_liquid->report

Caption: Immediate decision logic for containing spills. Avoid dry sweeping solids to prevent dust.

  • Eye Contact: Flush immediately for 15 minutes .[5] Imidazoles are basic; delayed flushing can cause corneal opacity.

  • Skin Contact: Wash with soap and water. Do not use ethanol ; it may increase transdermal absorption of the nitro component.

Part 4: Waste Disposal & Logistics

Disposal Classification

Do not dispose of down the drain. This compound is toxic to aquatic life (Chronic Category 2 predicted).

Waste StreamLabeling RequirementDisposal Method
Solid Waste "Hazardous Waste: Halogenated Organic Solid (Toxic)"High-Temperature Incineration
Liquid Waste "Hazardous Waste: Halogenated Solvent/Organic"Fuel Blending / Incineration
Contaminated PPE "Contaminated Debris"Double-bagged, HazWaste Box
Deactivation

For cleaning glassware:

  • Rinse with Acetone (collect as halogenated waste).

  • Soak in 1N HCl (protonates the imidazole, increasing solubility).

  • Final wash with detergent and water.

References

  • PubChem. 1-(4-Bromophenyl)imidazole Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2-nitrophenyl)-1h-imidazole
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2-nitrophenyl)-1h-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.